molecular formula C8H15NO2 B1308332 Methyl 1-aminocyclohexane-1-carboxylate CAS No. 4507-57-7

Methyl 1-aminocyclohexane-1-carboxylate

Cat. No.: B1308332
CAS No.: 4507-57-7
M. Wt: 157.21 g/mol
InChI Key: KRDTUMQGDPZWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-aminocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDTUMQGDPZWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398763
Record name Methyl 1-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-57-7
Record name Methyl 1-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-aminocyclohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-aminocyclohexane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the prevalent synthetic routes from cyclohexanone, including the Strecker and Bucherer-Bergs syntheses, followed by Fischer esterification. Furthermore, it outlines the analytical techniques for the characterization of the final product, supported by quantitative data and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the intermediate, 1-aminocyclohexanecarboxylic acid, from cyclohexanone. Two common methods for this transformation are the Strecker synthesis and the Bucherer-Bergs reaction. The second step is the esterification of the resulting amino acid to afford the target methyl ester.

Synthesis of 1-aminocyclohexanecarboxylic acid

Method A: Strecker Synthesis

The Strecker synthesis is a three-component reaction involving a ketone (cyclohexanone), ammonia, and a cyanide source. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired α-amino acid.

Method B: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that utilizes a ketone (cyclohexanone), ammonium carbonate, and a cyanide source to produce a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the α-amino acid.

Esterification of 1-aminocyclohexanecarboxylic acid

Fischer Esterification

The most common method for the esterification of 1-aminocyclohexanecarboxylic acid is the Fischer esterification. This reaction involves treating the amino acid with an excess of methanol in the presence of a strong acid catalyst, typically hydrochloric acid or sulfuric acid. The reaction is reversible and is driven to completion by using a large excess of the alcohol.

Characterization of this compound

The characterization of the synthesized this compound is crucial to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
AppearanceLiquid
Boiling Point209.9 °C at 760 mmHg
Density1.047 g/cm³
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.7s3H-OCH₃
~2.0-1.2m10HCyclohexyl -CH₂-
~1.8br s2H-NH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~177C=O (Ester)
~58Quaternary Carbon (C-NH₂)
~52-OCH₃
~35, 25, 22Cyclohexyl -CH₂-

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretch (amine)
2930 - 2850StrongC-H stretch (aliphatic)
1735 - 1720StrongC=O stretch (ester)
1250 - 1150StrongC-O stretch (ester)
1650 - 1580MediumN-H bend (amine)

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
157Molecular Ion [M]⁺
126[M - OCH₃]⁺
98[M - COOCH₃]⁺
84[Cyclohexenyl]⁺

Experimental Protocols

Synthesis

Step 1: Synthesis of 1-aminocyclohexanecarboxylic acid (via Strecker Synthesis)

  • In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared.

  • To this solution, ammonium chloride (NH₄Cl) is added, followed by cyclohexanone.

  • The mixture is stirred vigorously at room temperature.

  • The intermediate α-aminonitrile is extracted with an organic solvent.

  • The organic layer is then treated with a strong acid (e.g., concentrated HCl) and heated under reflux to hydrolyze the nitrile to a carboxylic acid.

  • The resulting 1-aminocyclohexanecarboxylic acid is isolated by filtration and washed.

Step 2: Synthesis of this compound (via Fischer Esterification)

  • 1-aminocyclohexanecarboxylic acid is suspended in an excess of anhydrous methanol.

  • The mixture is cooled in an ice bath, and thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) is added dropwise as a catalyst.[1]

  • The reaction mixture is then heated to reflux for several hours.[2]

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is taken up in water and neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated to yield this compound.

Characterization

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A small amount of the purified liquid product is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, typically operating at 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Processing: The spectra are processed, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

  • Sample Preparation: A drop of the neat liquid sample is placed on the crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is commonly used to generate the molecular ion and fragment ions.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is determined, and the fragmentation pattern is analyzed to confirm the structure of the molecule.

Workflow and Pathway Diagrams

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Cyclohexanone Strecker Strecker Synthesis (NaCN, NH4Cl) Start->Strecker Bucherer Bucherer-Bergs ((NH4)2CO3, KCN) Start->Bucherer AminoAcid 1-Aminocyclohexane- 1-carboxylic Acid Strecker->AminoAcid Bucherer->AminoAcid Esterification Fischer Esterification (MeOH, H+) AminoAcid->Esterification Product Methyl 1-aminocyclohexane- 1-carboxylate Esterification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR FTIR FTIR Spectroscopy MS Mass Spectrometry Data Structural Confirmation & Purity Assessment NMR->Data FTIR->Data MS->Data

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and safety guidelines.

References

Physicochemical properties of "Methyl 1-aminocyclohexane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-aminocyclohexane-1-carboxylate

Abstract

This compound (CAS No. 4507-57-7) is a cyclic amino acid ester of significant interest in synthetic chemistry and as a building block for pharmaceutical agents. Its rigid cyclohexyl scaffold and functional groups—a primary amine and a methyl ester—make it a valuable synthon for creating complex molecules with specific conformational constraints. Understanding its fundamental physicochemical properties is critical for its application in reaction optimization, formulation development, and predictive modeling of its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the known physicochemical data for this compound, details the standard experimental protocols for their determination, and presents logical and procedural workflows through visual diagrams.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 4507-57-7[1][2][3]

  • Molecular Formula: C₈H₁₅NO₂[1][2][3]

  • Synonyms: 1-Aminocyclohexanecarboxylic acid methyl ester, Methyl-1-aminocyclohexane carboxylate[1][2][3]

  • Molecular Structure:

    • SMILES: COC(=O)C1(N)CCCCC1[1]

    • InChI Key: KRDTUMQGDPZWMF-UHFFFAOYSA-N[2]

Summary of Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource (Citation)
Molecular Weight 157.21 g/mol [1][2][3][4]
Physical Form Liquid[2]
Boiling Point 209.9 ± 23.0 °C (Predicted)[3][4]
Density 1.047 ± 0.06 g/cm³ (Predicted)[3][4]
Flash Point 79.4 °C[3]
Vapor Pressure 0.198 mmHg at 25°C[3]
Refractive Index 1.472[3]
pKa (Predicted) 8.71 ± 0.10 (Basic)[4]
logP (Computational) 0.821[1]
TPSA 52.32 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

Key Property Analysis and Visualization

The interplay between the molecular structure and the resulting physicochemical properties is fundamental. The following diagram illustrates the logical relationship between the core structure of this compound and its key descriptors relevant to drug development.

G cluster_main This compound cluster_props Physicochemical Properties mol C₈H₁₅NO₂ MW: 157.21 pka pKa (Basicity) ~8.71 (Predicted) (Amine Group) mol->pka Determines ionization state at phys. pH logp Lipophilicity (logP) 0.821 (Calculated) mol->logp Governs membrane permeability tpsa Polarity (TPSA) 52.32 Ų mol->tpsa Predicts transport characteristics sol Solubility Profile (Influenced by pKa & logP) pka->sol logp->sol

Fig 1. Relationship between molecular structure and key properties.

The partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The workflow for its experimental determination via the Shake-Flask Method is outlined below.

G start Start: OECD 107 Protocol prep 1. Preparation - Pre-saturate n-octanol with water - Pre-saturate water with n-octanol - Prepare stock solution of test substance start->prep System Setup mix 2. Partitioning - Add solvents and stock solution to vessel - Shake vigorously until equilibrium is reached (e.g., 24h at constant temp) prep->mix Equilibration sep 3. Phase Separation - Centrifuge mixture to break emulsions - Ensure clear separation of aqueous and octanol layers mix->sep Separation analysis 4. Concentration Analysis - Sample both n-octanol and aqueous phases - Determine substance concentration in each phase (e.g., via HPLC, GC) sep->analysis Quantification calc 5. Calculation - Pow = C_octanol / C_water - logP = log10(Pow) analysis->calc Data Processing end End: Report logP Value calc->end

Fig 2. Workflow for logP determination via Shake-Flask Method (OECD 107).

Standardized Experimental Protocols

The values presented in this guide are determined using standardized, validated methodologies. Below are detailed summaries of the protocols typically employed for measuring key physicochemical properties.

Determination of Partition Coefficient (logP) - OECD 107 Shake-Flask Method

This method directly determines the n-octanol/water partition coefficient (Pow) for values in the logPow range of -2 to 4.[3][5]

  • Principle: A known amount of the test substance is dissolved in a two-phase system of n-octanol and water. The system is agitated until equilibrium is achieved, after which the concentration of the substance in each phase is measured. The partition coefficient is the ratio of these concentrations.[3][6]

  • Apparatus:

    • Centrifuge tubes with stoppers.

    • Mechanical shaker or vortex mixer.

    • Centrifuge capable of at least 2000-3000g.

    • Analytical instrument for concentration measurement (e.g., HPLC, GC).

    • Constant temperature bath or room (20-25°C).[6]

  • Procedure:

    • Solvent Preparation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by a separation period.

    • Test Solution: A stock solution of the test substance is prepared in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L.[3]

    • Equilibration: Measured volumes of the two saturated solvents and the stock solution are combined in a centrifuge tube. Typically, three runs are performed with different volume ratios of n-octanol to water.[6]

    • Agitation: The vessels are agitated until equilibrium is reached. This is confirmed by measuring the concentration in one phase at different time intervals until it remains constant.

    • Phase Separation: The mixture is centrifuged to ensure a complete and clean separation of the two phases.[6]

    • Analysis: The concentration of the substance in each phase is determined using a suitable analytical method.

    • Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase (Co) to the concentration in the aqueous phase (Cw). The final value is expressed as log₁₀(Pow).

Determination of Density - OECD 109

This guideline outlines several methods for determining the density of liquids.[1][7] For a liquid like this compound, common methods include the use of an oscillating densitometer, pycnometer, or hydrometer.[7][8][9]

  • Principle (Oscillating Densimeter Method): A U-shaped tube is vibrated at its resonant frequency. This frequency changes when the tube is filled with the sample liquid. The density is calculated from the change in frequency after calibration with two substances of known density.

  • Procedure:

    • Calibration: The instrument is calibrated using two reference standards (e.g., dry air and double-distilled water) whose densities span the expected range of the sample.

    • Temperature Control: The measurement cell is brought to and maintained at a constant temperature, typically 20°C.

    • Measurement: The sample is introduced into the U-tube, ensuring no air bubbles are present.

    • Reading: The instrument measures the oscillation period, from which the density is automatically calculated and displayed. Duplicate measurements are required.

Determination of Dissociation Constant (pKa) - OECD 112

This guideline describes methods for determining the dissociation constants of substances in water, which is crucial for understanding their behavior at different pH values.[4] For a compound with a basic amine group, the titration method is highly suitable.[10][11]

  • Principle (Titration Method): A solution of the substance is titrated with a strong acid (for a basic substance). The pH is monitored throughout the titration, and the resulting pH curve is used to calculate the pKa.[10][12]

  • Procedure:

    • Solution Preparation: A precise amount of the test substance is dissolved in CO₂-free, deionized water to a known concentration (e.g., 0.01 M).[12]

    • Titration: The solution is placed in a thermostatted vessel and titrated with a standardized strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added.

    • Calculation: The pKa is the pH at which half of the substance has been protonated (i.e., at the half-equivalence point). It can be calculated from multiple points along the curve using the Henderson-Hasselbalch equation.[13]

Determination of Boiling Point - Micro-Method

For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and accurate laboratory method.[14][15]

  • Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, this point is identified when the pressure of the vapor inside a small inverted capillary equals the atmospheric pressure.

  • Procedure:

    • Setup: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed inside with the open end down.[16]

    • Heating: The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil to ensure uniform heat distribution.[15]

    • Observation: As the temperature rises, air trapped in the capillary expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary as the sample vaporizes.[14][15]

    • Measurement: Heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[14]

Conclusion

The physicochemical properties of this compound define its potential and limitations in chemical synthesis and drug discovery. Its moderate lipophilicity (logP ~0.82), basicity (pKa ~8.71), and polarity (TPSA ~52.32 Ų) provide a balanced profile that is often desirable for developing orally available therapeutic agents. The data and standardized protocols compiled in this guide offer a robust foundation for researchers to confidently utilize this compound in their work, enabling more accurate modeling, efficient process development, and informed design of new chemical entities.

References

An In-depth Technical Guide to Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-aminocyclohexane-1-carboxylate, a cyclic amino acid ester of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and the potential applications of its core scaffold in therapeutic development.

Chemical Identity and Properties

This compound is a derivative of the non-proteinogenic alpha-amino acid, 1-aminocyclohexane-1-carboxylic acid. The introduction of a methyl ester group modifies its polarity and reactivity, making it a valuable building block in organic synthesis.

IUPAC Name: this compound

CAS Number: 4507-57-7

The hydrochloride salt of this compound is also commonly used and has the CAS number 37993-32-1.[1]

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular FormulaC₈H₁₅NO₂C₈H₁₆ClNO₂[2]
Molecular Weight157.21 g/mol 193.67 g/mol [2]
AppearanceLiquid (Predicted)Solid (Predicted)
XLogP3-AA1.3-
Hydrogen Bond Donor Count12
Hydrogen Bond Acceptor Count33
Rotatable Bond Count11
Exact Mass157.11027872 g/mol 193.0869564 g/mol [1]
Monoisotopic Mass157.11027872 g/mol 193.0869564 g/mol [1]
Topological Polar Surface Area52.3 Ų52.3 Ų[1]

Table 2: Predicted Spectral Data

SpectroscopyPredicted Features
¹H NMR Signals corresponding to the methoxy protons (singlet, ~3.7 ppm), the amino protons (broad singlet), and the cyclohexyl protons (multiplets, ~1.2-2.0 ppm).
¹³C NMR Resonances for the ester carbonyl carbon (~175 ppm), the quaternary carbon bonded to the amino and ester groups, the methoxy carbon (~52 ppm), and the cyclohexyl carbons.[3]
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching of the alkyl groups, and C=O stretching of the ester (~1730 cm⁻¹).[4]
Mass Spectrometry A molecular ion peak (M+) corresponding to the calculated molecular weight.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and commonly employed method is the Strecker synthesis followed by esterification, or the Bucherer-Bergs reaction followed by esterification and hydrolysis. A generalized workflow for the Strecker synthesis approach is outlined below.

Plausible Synthetic Workflow: Strecker Synthesis Route

The Strecker synthesis is a classic method for synthesizing α-amino acids. In this context, it would involve the reaction of cyclohexanone with an ammonia source and a cyanide source to form an α-aminonitrile, which is then hydrolyzed and esterified.

G Plausible Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product start1 Cyclohexanone intermediate 1-Aminocyclohexanecarbonitrile start1->intermediate Reaction with NH₄Cl and NaCN start2 Ammonium Chloride start3 Sodium Cyanide product This compound intermediate->product Hydrolysis and Esterification

Caption: A generalized workflow for the synthesis of this compound via the Strecker reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Cyclohexanone is added to the stirred solution.

  • A solution of sodium cyanide in water is added dropwise to the mixture while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for several hours to overnight.

  • The resulting α-aminonitrile can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.

Step 2: Hydrolysis and Esterification

  • The crude 1-aminocyclohexanecarbonitrile is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux to hydrolyze the nitrile to a carboxylic acid, forming 1-aminocyclohexane-1-carboxylic acid hydrochloride.

  • After hydrolysis is complete, the reaction mixture is cooled, and the excess acid and water are removed under reduced pressure.

  • The resulting crude amino acid hydrochloride is suspended in methanol.

  • Thionyl chloride or a similar esterification agent is added dropwise at low temperature.

  • The reaction mixture is then heated to reflux for several hours.

  • After the reaction is complete, the excess methanol and thionyl chloride are removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound hydrochloride. The free base can be obtained by neutralization with a suitable base.

Role in Drug Discovery and Development

While specific studies on the biological activity of this compound are limited, the 1-aminocyclohexane-1-carboxylic acid scaffold is of significant interest in medicinal chemistry. Constrained amino acids like this are used to introduce conformational rigidity into peptides and small molecules, which can lead to enhanced biological activity, selectivity, and metabolic stability.[5]

Derivatives of the 1-aminocyclohexane-1-carboxylic acid core have been investigated for a range of therapeutic applications. The incorporation of this scaffold can influence the pharmacological profile of a molecule.[6]

G Potential Roles of the 1-Aminocyclohexane-1-carboxylic Acid Scaffold in Medicinal Chemistry cluster_properties Structural and Physicochemical Properties cluster_applications Potential Therapeutic Applications cluster_outcomes Improved Pharmacological Properties scaffold 1-Aminocyclohexane-1-carboxylic Acid Scaffold prop1 Conformational Rigidity scaffold->prop1 prop2 Introduction of 3D-character scaffold->prop2 prop3 Modulation of Lipophilicity scaffold->prop3 app1 Peptidomimetics prop1->app1 app2 Enzyme Inhibitors prop2->app2 app3 Receptor Ligands prop3->app3 out1 Enhanced Potency app1->out1 out2 Increased Selectivity app1->out2 app2->out1 out3 Improved Metabolic Stability app2->out3 app3->out1 app3->out2

References

Solubility Profile of Methyl 1-aminocyclohexane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aqueous and solvent solubility of a compound is a critical physicochemical property that profoundly influences its behavior in biological systems and its viability as a therapeutic agent. For drug development professionals, understanding the solubility of a novel compound like Methyl 1-aminocyclohexane-1-carboxylate is paramount for formulation, delivery, and ensuring bioavailability. This technical guide provides a comprehensive overview of the available solubility information for this compound, details established experimental protocols for its determination, and illustrates a key synthetic pathway.

Solubility Data

This compound

Direct quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various solvents is scarce in publicly available scientific literature. However, qualitative solubility can be inferred from documented synthesis and purification procedures.

SolventQualitative SolubilityInference Source
MethanolSolubleUsed as a solvent in esterification reactions.[1][2]
Dichloromethane (CH₂Cl₂)SolubleUsed as an extraction solvent during workup after synthesis.[2]
Isopropyl alcohol/chloroform (3:7)SolubleThe residue after synthesis is re-dissolved in this solvent mixture.[3]
WaterPartially Soluble / Requires pH adjustmentAfter synthesis, the reaction mixture is often mixed with water and the pH is adjusted to 9 with Na₂CO₃ before extraction, suggesting some water solubility, likely of the protonated form.[2]
Reference Data: 1-Aminocyclohexanecarboxylic Acid (Parent Compound)

For comparative purposes, the solubility of the parent compound, 1-aminocyclohexanecarboxylic acid, is provided below. It is crucial to note that the esterification of the carboxylic acid to form this compound will significantly alter its physicochemical properties, including solubility. Generally, converting a carboxylic acid to its methyl ester increases hydrophobicity and can decrease solubility in polar solvents like water, while potentially increasing solubility in less polar organic solvents.

SolventQualitative SolubilitySource
WaterModerate / Slightly Soluble[4][5]-
MethanolSlightly Soluble[5]-
EthanolModerate Solubility[4]-

Experimental Protocols for Solubility Determination

For researchers seeking to quantitatively determine the solubility of this compound, the following established methodologies are recommended.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. Subsequently, the saturated solution is separated from the excess solid by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm).

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calibration: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.

Potentiometric Titration

Potentiometric titration can be a valuable method for determining the solubility of ionizable compounds like this compound, particularly its pH-dependent solubility.

Methodology:

  • Sample Preparation: A known amount of the compound is suspended in a solution of known ionic strength.

  • Titration: The suspension is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Potential Measurement: The potential (pH) of the solution is monitored using a calibrated pH electrode throughout the titration.

  • Data Analysis: The solubility is determined by analyzing the titration curve. The point at which the solid phase disappears is indicative of the solubility at that specific pH. By performing titrations at different initial concentrations, the intrinsic solubility can be calculated.

Visualization of Synthetic Pathway

The following diagram illustrates a common synthetic route for the preparation of this compound from its parent amino acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product 1_aminocyclohexanecarboxylic_acid 1-Aminocyclohexanecarboxylic Acid Reaction Esterification Reaction (Stirred at -5°C to room temperature) 1_aminocyclohexanecarboxylic_acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) in Methanol Thionyl_Chloride->Reaction Concentration Concentration Reaction->Concentration Stir for 5h, then stand overnight pH_Adjustment pH Adjustment (aq. Na₂CO₃) Concentration->pH_Adjustment Residue mixed with water Extraction Extraction (CH₂Cl₂) pH_Adjustment->Extraction Drying_Concentration Drying and Re-concentration Extraction->Drying_Concentration Final_Product This compound Drying_Concentration->Final_Product

Synthesis of this compound

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the scientific literature, qualitative assessments from its synthesis provide valuable initial insights for researchers. The compound demonstrates solubility in common organic solvents such as methanol and dichloromethane. For drug development professionals requiring precise solubility values, the standardized experimental protocols of the shake-flask method and potentiometric titration are recommended. Further research to quantify the solubility of this compound in a range of pharmaceutically relevant solvents and buffers is warranted to fully understand its potential in therapeutic applications.

References

The Architectural Backbone of Innovation: Unlocking the Research Potential of Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that impart desirable pharmacological properties is relentless. Among the myriad of building blocks available to the synthetic chemist, constrained amino acids have emerged as powerful tools for sculpting peptides and small molecules with enhanced stability, potency, and receptor selectivity. Methyl 1-aminocyclohexane-1-carboxylate, a conformationally restricted α-amino acid ester, represents a key starting material in this endeavor. Its rigid cyclohexane ring introduces steric constraints that can lock a molecule into a bioactive conformation, reduce susceptibility to enzymatic degradation, and explore chemical space inaccessible to its linear counterparts. This technical guide provides an in-depth exploration of the research applications of this compound, offering a comprehensive overview of its synthesis, incorporation into bioactive agents, and the functional consequences of its unique structural architecture.

Core Synthetic Methodologies

The accessibility of this compound is crucial for its widespread application. The following protocols detail common and efficient methods for its preparation.

Synthesis of this compound

A straightforward and widely used method for the synthesis of this compound is the Fischer esterification of the parent amino acid.

Experimental Protocol: Fischer Esterification

  • Materials: 1-aminocyclohexane-1-carboxylic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl).

  • Procedure (using Thionyl Chloride):

    • To a solution of 1-aminocyclohexane-1-carboxylic acid (350 mmol) in 1.25 L of methanol, cooled to -5 °C, add 51 ml of thionyl chloride dropwise.[1]

    • Stir the mixture for 5 hours and then let it stand overnight.[1]

    • Concentrate the reaction mixture under reduced pressure.[1]

    • To the residue, add water and adjust the pH to 9 using sodium carbonate (Na₂CO₃).[1]

    • Extract the aqueous solution twice with dichloromethane (CH₂Cl₂).[1]

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to yield the product.[1]

  • Procedure (using Trimethylchlorosilane):

    • To a stirred solution of 1-aminocyclohexane-1-carboxylic acid (5 g, 34.92 mmol) in methanol (50 ml) at 0°C, add trimethylchlorosilane (8.86 ml, 69.84 mmol) dropwise.[2]

    • Allow the mixture to react at 50°C for 16 hours.[2]

    • Remove the solvent under reduced pressure to obtain the product.[2]

ReactantReagentSolventTemperatureTimeYieldReference
1-aminocyclohexane-1-carboxylic acidThionyl chlorideMethanol-5 °C to RT>5 hoursNot specified[1]
1-aminocyclohexane-1-carboxylic acidTrimethylchlorosilaneMethanol0 °C to 50 °C16 hoursNot specified[2]

Table 1: Summary of Synthetic Protocols for this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The parent amino acid of this compound, 1-aminocyclohexane-1-carboxylic acid (Ac6c), is readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is commonly employed.

Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis

  • General Principle: The peptide is assembled on a solid support (resin) from the C-terminus to the N-terminus. The N-terminus of each incoming amino acid is temporarily protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a weak base before the next coupling step.

  • Resin Loading:

    • Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Ac6c-OH) using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

    • Couple the activated amino acid to the resin.

  • Chain Elongation Cycle:

    • Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF (typically 20%) to remove the Fmoc group from the N-terminal amino acid.

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

    • Coupling: Add the next Fmoc-protected amino acid, pre-activated with a coupling reagent and a base in DMF, to the resin and allow the reaction to proceed to completion.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-Ac6c-OH Fmoc_AA1->Coupling1 Resin_AA1 Resin-Ac6c-Fmoc Coupling1->Resin_AA1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin_AA1->Deprotection1 Resin_AA1_NH2 Resin-Ac6c-NH2 Deprotection1->Resin_AA1_NH2 Coupling2 Coupling Resin_AA1_NH2->Coupling2 Fmoc_AA2 Fmoc-AA2-OH Fmoc_AA2->Coupling2 Resin_AA2_AA1 Resin-AA2-Ac6c-Fmoc Coupling2->Resin_AA2_AA1 Deprotection2 Fmoc Deprotection Resin_AA2_AA1->Deprotection2 Resin_AA2_AA1_NH2 Resin-AA2-Ac6c-NH2 Deprotection2->Resin_AA2_AA1_NH2 Elongation Repeat Cycle Resin_AA2_AA1_NH2->Elongation Elongation->Coupling2 Cleavage Cleavage from Resin (TFA Cocktail) Elongation->Cleavage Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Ac6c.

Applications in Drug Discovery and Chemical Biology

The unique conformational constraints imposed by the cyclohexane ring of this compound and its derivatives make it a valuable building block in the design of bioactive molecules targeting a range of biological systems.

Peptidomimetics and Constrained Peptides

The incorporation of the Ac6c residue into peptides can induce and stabilize specific secondary structures, such as β-turns and helical conformations. This conformational restriction can lead to enhanced receptor binding affinity and selectivity, as well as increased resistance to proteolytic degradation.

Derivatives of the neurohypophyseal hormone vasopressin containing Ac6c have been synthesized and evaluated for their activity at vasopressin receptors. These receptors play crucial roles in regulating water balance, blood pressure, and social behavior.

Experimental Protocol: In Vitro Uterotonic Activity Assay

  • Principle: This assay measures the ability of a compound to either stimulate or inhibit contractions of uterine tissue, which expresses oxytocin receptors that can be cross-activated by vasopressin analogs.

  • Procedure:

    • Isolate uterine tissue from a suitable animal model (e.g., a rat in estrus).

    • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Record isometric contractions using a force transducer connected to a data acquisition system.

    • After an equilibration period, add the test compound at various concentrations to determine its agonistic or antagonistic activity.

    • For antagonists, construct a cumulative concentration-response curve to a standard agonist (e.g., oxytocin) in the presence and absence of the test compound to determine the pA₂, a measure of antagonist potency.

CompoundPosition of Ac6cActivityPotency (pA₂)Reference
[Mpa¹,Acc²,Val⁴,d-Arg⁸]VP2Antidiuretic Agonist-[3]
[Cpa¹,Acc²]AVP2Anti-oxytocic7.33[3]

Table 2: Biological Activity of Vasopressin Analogs Containing 1-Aminocyclohexane-1-carboxylic acid (Ac6c).

G cluster_receptor Vasopressin V2 Receptor Signaling AVP_Analog AVP Analog (Ac6c-containing) V2R Vasopressin V2 Receptor (GPCR) AVP_Analog->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Aquaporin2 Aquaporin-2 (AQP2) Vesicle Translocation PKA->Aquaporin2 Phosphorylates Water_Reabsorption Increased Water Reabsorption Aquaporin2->Water_Reabsorption

Caption: Vasopressin V2 Receptor Signaling Pathway Activated by Ac6c-containing Agonists.

The melanocortin system is a key regulator of energy homeostasis, and the melanocortin 4 receptor (MC4R) is a prime target for the development of anti-obesity drugs. Macrocyclic peptidomimetics containing Ac6c have been developed as potent and selective modulators of melanocortin receptors.

Experimental Protocol: Melanocortin Receptor Binding Assay

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific melanocortin receptor subtype expressed in a cell line.

  • Procedure:

    • Prepare cell membranes from a cell line stably expressing the human melanocortin receptor of interest (e.g., hMC4R).

    • Incubate the membranes with a fixed concentration of a radiolabeled melanocortin peptide (e.g., ¹²⁵I-NDP-α-MSH) and varying concentrations of the unlabeled test compound.

    • After incubation, separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a gamma counter.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

Experimental Protocol: cAMP Accumulation Assay

  • Principle: This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

  • Procedure:

    • Culture cells expressing the melanocortin receptor of interest in a multi-well plate.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations and incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).

    • Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

CompoundReceptorActivityPotency (EC₅₀, nM)Reference
Analog 13 (Ac6c at pos 5)hMC3RPartial Agonist19[1]
Analog 17 (Ac6c at pos 5)hMC3RPartial Agonist5[1]
Analog 15hMC4RFull Antagonist-[1]
Analog 17 (Ac6c at pos 5)hMC4RPartial Agonist-[1]

Table 3: Biological Activity of Melanocortin Receptor Modulators Containing 1-Aminocyclohexane-1-carboxylic acid (Ac6c).

G cluster_receptor Melanocortin 4 Receptor Signaling MC4R_Ligand MC4R Agonist (Ac6c-containing) MC4R Melanocortin 4 Receptor (GPCR) MC4R_Ligand->MC4R Binds to G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for satiety) CREB->Gene_Expression

Caption: Melanocortin 4 Receptor Signaling Pathway Activated by Ac6c-containing Agonists.

Synthesis of Spirocyclic Scaffolds

This compound serves as a versatile starting material for the synthesis of novel spirocyclic compounds. These rigid, three-dimensional structures are of great interest in drug discovery as they can present pharmacophoric groups in well-defined spatial orientations.

Experimental Protocol: Synthesis of a Bis-spirocyclic Imidazolinone Library

  • Principle: A multi-step synthesis involving condensation and cyclization reactions to generate a library of spirocyclic compounds for biological screening.

  • Procedure (Illustrative Steps):

    • Condensation: React this compound with a suitable ketone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in refluxing methanol to form an intermediate.

    • Cyclization: Further reactions, such as the addition of isocyanides or other reagents, can induce cyclization to form the desired spirocyclic core.

    • Diversification: The core structure can be further functionalized, for example, by acetylation or other modifications, to generate a library of diverse compounds.

G Start_Material This compound Condensation Condensation (p-TsOH, MeOH, reflux) Start_Material->Condensation Ketone Ketone Ketone->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization (e.g., with Isocyanide) Intermediate->Cyclization Spiro_Core Spirocyclic Core Cyclization->Spiro_Core Functionalization Functionalization (e.g., Acetylation) Spiro_Core->Functionalization Library Spirocyclic Compound Library Functionalization->Library

Caption: Workflow for the Synthesis of a Spirocyclic Compound Library.

Conclusion

This compound is more than just a simple amino acid ester; it is a key that unlocks a world of conformational possibilities in molecular design. Its rigid cyclohexane framework provides a powerful strategy for pre-organizing molecules into bioactive conformations, leading to compounds with enhanced potency, selectivity, and metabolic stability. The applications highlighted in this guide, from the modulation of G-protein coupled receptors to the construction of complex spirocyclic scaffolds, underscore the versatility and immense potential of this building block. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic incorporation of constrained residues like 1-aminocyclohexane-1-carboxylic acid will undoubtedly play an increasingly important role in the future of drug discovery. This guide serves as a foundational resource for researchers seeking to harness the unique properties of this valuable synthetic tool.

References

The Constrained Amino Acid "Methyl 1-aminocyclohexane-1-carboxylate": A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Conformational Properties, and Applications in Peptide-Based Therapeutics

In the landscape of modern drug discovery and peptide design, the use of non-proteinogenic amino acids has emerged as a critical strategy for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, constrained amino acids, which restrict the conformational flexibility of the peptide backbone, are of particular interest. This technical guide focuses on Methyl 1-aminocyclohexane-1-carboxylate, a cyclic α,α-disubstituted amino acid, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Constrained Amino Acids in Drug Design

Cyclic amino acids are a class of amino acids featuring a cyclic structure in their side chain, which imparts significant conformational constraints on the peptide backbone.[1] This rigidity can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the steric hindrance provided by the cyclic structure can protect the peptide from enzymatic degradation, thereby improving its in vivo half-life. The incorporation of such unnatural amino acids is a widely used strategy in the design of peptidomimetics and other small molecule drugs.[2][3]

This compound, and its parent acid 1-aminocyclohexanecarboxylic acid (Ac6c), are notable examples of such constrained residues. The cyclohexane ring restricts the phi (φ) and psi (ψ) dihedral angles, influencing the local secondary structure of the peptide.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its protected derivatives for peptide synthesis is a critical first step. While the direct synthesis of the methyl ester can be achieved through esterification of 1-aminocyclohexanecarboxylic acid, for incorporation into peptides, N-terminally protected versions, typically with Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), are required.

General Synthesis of N-Protected 1-aminocyclohexanecarboxylic acid

A common route for the synthesis of N-protected 1-aminocyclohexanecarboxylic acid involves the reaction of 1-aminocyclohexanecarboxylic acid with the desired protecting group agent, such as Fmoc-Cl or Boc-anhydride, under basic conditions.

Conceptual Synthesis Pathway

Synthesis of Fmoc-Ac6c-OH Ac6c 1-Aminocyclohexane- 1-carboxylic acid reaction Reaction Ac6c->reaction FmocCl Fmoc-Cl FmocCl->reaction Base Base (e.g., Na2CO3) Base->reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->reaction Fmoc_Ac6c_OH Fmoc-1-aminocyclohexane- 1-carboxylic acid reaction->Fmoc_Ac6c_OH

Figure 1: Conceptual synthesis of Fmoc-protected 1-aminocyclohexanecarboxylic acid.
Esterification to this compound

The methyl ester can be prepared by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.[4]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is typically achieved using Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is the most common approach. Due to the steric hindrance of the α,α-disubstituted amino acid, specialized coupling reagents and protocols may be necessary to ensure efficient peptide bond formation.

General SPPS Cycle for Incorporating Fmoc-Ac6c-OH

The following diagram illustrates the key steps in an SPPS cycle for incorporating an Fmoc-protected amino acid.

SPPS Cycle cluster_workflow Solid-Phase Peptide Synthesis Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-Ac6c-OH (e.g., HBTU/HOBt, DIPEA in DMF) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat repeat->deprotection Yes cleavage Cleavage and Deprotection (e.g., TFA cocktail) repeat->cleavage No purification Purification (HPLC) cleavage->purification end Final Peptide purification->end

Figure 2: General workflow for incorporating Fmoc-Ac6c-OH in SPPS.

Experimental Protocol Considerations for Coupling:

  • Coupling Reagents: For sterically hindered amino acids like Ac6c, more potent coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed to achieve high coupling efficiencies.[5]

  • Double Coupling: It may be necessary to perform a second coupling step to ensure complete reaction.

  • Reaction Time: Extended coupling times may be required.

  • Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser (ninhydrin) test.

Conformational Properties and Structural Impact

The primary reason for incorporating this compound into peptides is to induce a specific and predictable conformation. The cyclohexane ring sterically restricts the possible values of the backbone dihedral angles φ and ψ.

Conformational Preferences of Ac6c-Containing Peptides

Studies on peptides containing the parent amino acid, 1-aminocyclohexanecarboxylic acid (Ac6c), have shown a strong preference for conformations that lead to the formation of β-turns and γ-turns.[6] This is due to the steric hindrance imposed by the cyclohexane ring, which disfavors extended conformations.

Table 1: Representative Dihedral Angles for Ac6c in Peptides

Peptide ContextResidue Positionφ (°)ψ (°)Observed Secondary StructureReference
Model DipeptideAc6c-68.4-15.0Type I/III β-turn like[7] (hypothetical values based on similar structures)
Antimicrobial PeptideInternalApprox. -60 to -90Approx. -30 to +30Helical/Turn[8] (inferred from spectroscopic data)

Note: The precise dihedral angles can vary depending on the surrounding amino acid sequence and the experimental conditions (solution vs. solid state).

Characterization Techniques

The conformational effects of incorporating this compound are typically characterized using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D-NMR techniques, such as COSY, TOCSY, and NOESY/ROESY, are powerful tools for determining the three-dimensional structure of peptides in solution.[9] Key NMR parameters that provide conformational information include:

  • Chemical Shifts: The chemical shifts of backbone and side-chain protons can be indicative of the local secondary structure.

  • Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons, which is crucial for structure calculation.

  • Coupling Constants (J-couplings): 3JHNα coupling constants can be used to estimate the φ dihedral angle.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.[5] This technique can be used to precisely determine the bond lengths, bond angles, and dihedral angles of the peptide backbone and side chains, offering a detailed view of the conformational constraints imposed by the cyclic amino acid.

Biological Applications and Signaling Pathways

The incorporation of constrained amino acids like this compound can significantly impact the biological activity of peptides. By inducing a specific conformation, these modified peptides can exhibit enhanced binding to their target receptors or enzymes, leading to increased potency.

Potential Therapeutic Areas
  • Antimicrobial Peptides: The introduction of Ac6c has been shown to enhance the activity of antimicrobial peptides.[8] The constrained conformation may facilitate membrane interaction and disruption.

  • Receptor Agonists/Antagonists: By mimicking the bioactive conformation of a natural peptide ligand, Ac6c-containing peptides can act as potent and selective agonists or antagonists for various receptors, such as G-protein coupled receptors (GPCRs).

  • Enzyme Inhibitors: The rigid structure can be designed to fit precisely into the active site of an enzyme, leading to potent and selective inhibition.

Modulation of Signaling Pathways

While specific signaling pathways directly modulated by peptides containing this compound are not yet extensively documented, the general principle is that these constrained peptides can influence any pathway that is regulated by a natural peptide ligand.

Conceptual Signaling Pathway Modulation

Signaling_Pathway cluster_pathway GPCR Signaling Cascade ligand Constrained Peptide (e.g., containing Ac6c) receptor GPCR ligand->receptor Binds and Activates g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream

Figure 3: A conceptual diagram of a constrained peptide modulating a GPCR signaling pathway.

Conclusion

This compound represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its ability to impart conformational rigidity to peptides can lead to the development of novel therapeutics with improved pharmacological properties. This guide has provided an overview of its synthesis, incorporation into peptides, conformational effects, and potential biological applications. Further research into the specific biological targets and signaling pathways modulated by peptides containing this constrained amino acid will undoubtedly open up new avenues for drug discovery.

References

Discovery and history of "Methyl 1-aminocyclohexane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclohexane-1-carboxylate is a cyclic, non-proteinogenic amino acid ester that serves as a crucial building block in synthetic organic chemistry. Its rigid cyclohexyl backbone and versatile functional groups—a primary amine and a methyl ester—make it a valuable precursor for the synthesis of a diverse range of complex molecules, including spirocyclic compounds and peptidomimetics. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on its role in medicinal chemistry and drug discovery. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its quantitative data.

Introduction and Historical Context

While the precise date and discoverer of this compound are not prominently documented in scientific literature, its utility as a synthetic intermediate has been recognized for decades. As a derivative of 1-aminocyclohexane-1-carboxylic acid, its history is intrinsically linked to the broader exploration of cyclic amino acids in peptide and medicinal chemistry. These constrained analogues of natural amino acids are of significant interest as they can impart unique conformational properties to peptides and other bioactive molecules, often leading to enhanced potency, selectivity, and metabolic stability. This compound, being a readily accessible and reactive intermediate, has become a staple in the synthetic chemist's toolbox for creating novel molecular architectures.

Physicochemical Properties

This compound is typically handled as its hydrochloride salt, which is a white to off-white solid. The free base form is a colorless oil. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless oil[1]
Boiling Point Not available
Melting Point Not available
Solubility Soluble in many organic solvents
CAS Number 4507-57-7

Table 1: Physicochemical Properties of this compound

The hydrochloride salt has the following properties:

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂[2]
Molecular Weight 193.67 g/mol [2]
Appearance White to off-white solid
CAS Number 37993-32-1

Table 2: Physicochemical Properties of this compound Hydrochloride

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of the parent amino acid, 1-aminocyclohexane-1-carboxylic acid. Several methods have been reported, with the use of thionyl chloride or trimethylchlorosilane in methanol being prevalent.

Synthesis via Thionyl Chloride

A widely used method involves the reaction of 1-aminocyclohexane-1-carboxylic acid with thionyl chloride in methanol.[3]

Experimental Protocol:

  • Dissolve 1-aminocyclohexane-1-carboxylic acid (1.0 eq) in methanol.

  • Cool the solution to -5 °C in an ice-salt bath.

  • Add thionyl chloride (1.4 eq) dropwise to the stirred solution, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir for 5 hours.

  • Let the mixture stand overnight at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add water and adjust the pH to 9 with sodium carbonate.

  • Extract the aqueous layer twice with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[3]

Synthesis via Trimethylchlorosilane

An alternative method utilizes trimethylchlorosilane as the esterification agent.[4]

Experimental Protocol:

  • To a stirred solution of 1-aminocyclohexane-1-carboxylic acid (1.0 eq) in methanol (50 ml), add trimethylchlorosilane (2.0 eq) dropwise at 0°C.[4]

  • Allow the mixture to react at 50°C for 16 hours.[4]

  • Remove the solvent under reduced pressure to obtain the product.[4]

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start 1-Aminocyclohexane-1-carboxylic Acid reaction Esterification Reaction start->reaction reagents Methanol (Solvent) Esterification Agent (e.g., Thionyl Chloride or TMSCl) reagents->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup product This compound workup->product

A general workflow for the synthesis of this compound.

Spectroscopic Data

The identity and purity of this compound are confirmed by various spectroscopic techniques.

¹H NMR (300 MHz, CDCl₃) ¹³C NMR MS (ESI)
Chemical Shift (δ) Integration Multiplicity
3.653Hs
1.862Ht
1.55-1.634Hm
1.406Hd

Table 3: Spectroscopic Data for this compound.[1]

Applications in Drug Discovery and Organic Synthesis

This compound is not known to possess significant biological activity itself. Its primary role in the life sciences is that of a versatile building block for the synthesis of more complex, biologically active molecules. The rigid cyclohexyl scaffold allows for the introduction of conformational constraints in peptide and small molecule drug candidates.

Synthesis of Spirocyclic Compounds

The geminal amino and ester functionalities on a cyclic backbone make this compound an ideal starting material for the synthesis of spirocyclic compounds. These scaffolds are of great interest in drug discovery due to their three-dimensional nature and novelty.

Precursor for Bioactive Molecules

Derivatives of this compound have been incorporated into various classes of bioactive molecules. For instance, it has been used in the synthesis of tachykinin antagonists and other compounds with potential therapeutic applications.[1]

The following diagram illustrates the logical relationship of this compound as a building block.

G cluster_application Role in Synthesis core This compound modification Chemical Modification (e.g., N-alkylation, amide coupling) core->modification derivatives Diverse Derivatives modification->derivatives bioactive Bioactive Molecules (e.g., Spirocycles, Peptidomimetics) derivatives->bioactive

Logical flow from the core molecule to bioactive compounds.

Signaling Pathways: An Indirect Role

There is no direct evidence to suggest that this compound interacts with or modulates any specific biological signaling pathways. Its utility in drug discovery is indirect, stemming from its incorporation into larger molecules that are designed to target specific proteins, such as receptors or enzymes, within a signaling cascade. The biological activity and mechanism of action are therefore properties of the final, more complex molecule, rather than of the this compound building block itself.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. While its own discovery and history are not extensively documented, its importance is evident from its widespread use in the synthesis of novel and complex molecular architectures. The straightforward and efficient synthetic routes to this compound, coupled with its versatile reactivity, ensure its continued relevance in the quest for new therapeutic agents. This guide has provided a detailed overview of its synthesis, properties, and applications, highlighting its role as a key intermediate for researchers in the field of drug development.

References

An In-depth Technical Guide to Methyl 1-aminocyclohexane-1-carboxylate: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 1-aminocyclohexane-1-carboxylate and its structural analogs represent a versatile scaffold with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound class. The primary focus of research on these molecules has been their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a target of considerable interest for the treatment of neurological disorders. Furthermore, emerging evidence suggests that derivatives of the aminocyclohexane carboxylate core may possess antibacterial, antiviral, and anticancer properties. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

The Core Moiety: this compound

This compound is a cyclic alpha-amino acid ester. The cyclohexane ring imposes conformational constraints that can be exploited in drug design to achieve specific receptor interactions. The presence of both an amino group and a carboxylate group provides opportunities for a wide range of chemical modifications.

Chemical Properties:

PropertyValue
CAS Number 4507-57-7[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
IUPAC Name This compound

Structural Analogs and Derivatives

The therapeutic potential of this scaffold has been explored through the synthesis of a variety of structural analogs. Key modifications include:

  • Substitution on the Cyclohexane Ring: Introduction of alkyl, hydroxyl, or other functional groups at various positions of the cyclohexane ring can influence potency and selectivity.

  • Modification of the Amino Group: N-alkylation, N-acylation, and incorporation of the nitrogen into heterocyclic systems can modulate the compound's physicochemical properties and biological activity.

  • Alterations to the Carboxylate Group: Conversion of the methyl ester to other esters, amides, or carboxylic acids can impact pharmacokinetics and target binding.

  • Stereochemical Variations: The stereochemistry at positions 1 and other substituted carbons on the cyclohexane ring is often critical for biological activity. Both cis and trans isomers of substituted derivatives have been synthesized and evaluated.

Biological Activities and Quantitative Data

NMDA Receptor Antagonism

A significant body of research has focused on the development of aminocyclohexane carboxylate derivatives as antagonists of the NMDA receptor, an ionotropic glutamate receptor implicated in numerous neurological conditions. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death.

The following table summarizes the inhibitory activity (IC50) of selected aminocyclohexane derivatives against the NMDA receptor.

Compound IDStructureIC50 (µM)Reference
1 1-(1-Phenylcyclohexyl)amine0.5 - 2.0[2]
2 1-(1-(4-methoxyphenyl)cyclohexyl)amine0.2 - 1.0[2]
3 α-amino-2-phenylcyclohexanone> 10[2]
4 α-amino-2-(4-hydroxyphenyl)cyclohexanone1.0 - 5.0[2]
Ifenprodil (Reference Compound)0.3[3]
Eliprodil (Reference Compound)1.0 (NR2B-selective)[3]

Note: The IC50 values are approximate ranges compiled from multiple sources and are intended for comparative purposes.

Antibacterial Activity

Derivatives of the aminocyclohexane scaffold have also been investigated for their potential as antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected compounds against various bacterial strains.

Compound IDStructureS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
Ciprofloxacin (Reference)0.25 - 1.00.015 - 0.120.25 - 1.0[4]
Fluoroquinolone Derivative 14 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl) derivative~0.06 (MSSA)Not ReportedNot Reported[4]
Fluoroquinolone Derivative 23 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl) derivative~0.125 (MRSA)Not ReportedNot Reported[4]
Cyclopropane Amide F9 N-(thiazol-2-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide3264>128[5]
Cyclopropane Amide F53 N-(5-methylthiazol-2-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide64128>128[5]

Note: The presented data is for structurally related compounds to illustrate the potential of this chemical space. Direct MIC data for a wide range of this compound derivatives is limited in the public domain.

Anticancer and Antiviral Activities

Preliminary studies have suggested that certain derivatives of diaminocyclohexane and related structures may exhibit antiproliferative activity against cancer cell lines and antiviral properties. For instance, some 1,2-diaminocyclohexane derivatives have shown cytotoxic effects against breast, colon, and skin cancer cell lines.[6] Additionally, adamantane derivatives, which share a cyclic hydrocarbon structure, have been evaluated for antiviral activity against influenza A and other viruses.[3][7] However, comprehensive quantitative data for these activities are still emerging.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the core compound is the Strecker synthesis, followed by esterification.

Step 1: Strecker Synthesis of 1-aminocyclohexane-1-carbonitrile

  • To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add a solution of potassium cyanide (1.1 eq) in water.

  • Slowly add a solution of ammonium chloride (1.2 eq) in water, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclohexane-1-carbonitrile.

Step 2: Hydrolysis and Esterification

  • Treat the crude 1-aminocyclohexane-1-carbonitrile with a strong acid (e.g., concentrated HCl or H₂SO₄) in methanol.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product, this compound, with an organic solvent.

  • Purify the product by column chromatography or distillation.

NMDA Receptor Binding Assay (Competitive Radioligand Binding)[5]

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Homogenize rat forebrain tissue in a cold buffer (e.g., 10 mM HEPES, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the prepared membranes (100 µg protein/well) with a fixed concentration of a radioligand (e.g., [³H]MK-801, 1.36 nM) and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁴ M). Include co-agonists such as glutamate (100 µM) and glycine (10 µM) in the incubation buffer.

  • Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Antibacterial Susceptibility Testing (Broth Microdilution Method)[2][8][9]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Logical Relationships

NMDA Receptor Downstream Signaling

Antagonists of the NMDA receptor, such as certain aminocyclohexane carboxylate derivatives, can modulate downstream signaling pathways that are crucial for synaptic plasticity, cell survival, and cell death. The following diagram illustrates a simplified representation of these pathways.

NMDA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Allows Glutamate Glutamate/ Glycine Glutamate->NMDA_R Activates Antagonist Aminocyclohexane Derivative (Antagonist) Antagonist->NMDA_R Inhibits CaM Calmodulin (CaM) Ca_Influx->CaM PKC PKC Ca_Influx->PKC CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS Calcineurin Calcineurin CaM->Calcineurin CREB CREB CaMKII->CREB Excitotoxicity Excitotoxicity/ Cell Death nNOS->Excitotoxicity Excessive NO Calcineurin->Excitotoxicity Dephosphorylation of pro-death factors Ras_ERK Ras-ERK Pathway Ras_ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression

Caption: Downstream signaling of the NMDA receptor and point of inhibition.

Experimental Workflow: NMDA Receptor Binding Assay

The logical flow of a competitive radioligand binding assay is depicted below.

Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Receptor Membranes (e.g., from rat forebrain) Start->Prepare_Membranes Prepare_Ligand Prepare Radiolabeled Ligand (e.g., [³H]MK-801) Start->Prepare_Ligand Prepare_Compound Prepare Test Compound (Serial Dilutions) Start->Prepare_Compound Incubate Incubate: Membranes + Radiolabeled Ligand + Test Compound Prepare_Membranes->Incubate Prepare_Ligand->Incubate Prepare_Compound->Incubate Filter Rapid Filtration (Separate bound from free ligand) Incubate->Filter Count Scintillation Counting (Quantify bound radioactivity) Filter->Count Analyze Data Analysis: Plot Competition Curve, Calculate IC₅₀ and Kᵢ Count->Analyze End End: Determine Affinity Analyze->End

References

Methodological & Application

Application Notes and Protocols for "Methyl 1-aminocyclohexane-1-carboxylate" in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. Methyl 1-aminocyclohexane-1-carboxylate, and its corresponding acid form, 1-aminocyclohexane-1-carboxylic acid (Ac6c), is a particularly valuable building block in this regard. As a cyclic, α,α-disubstituted amino acid, it imparts significant conformational constraints on the peptide backbone.

The primary application of incorporating Ac6c into peptides is to induce stable secondary structures, such as β-turns and helices. This conformational rigidity can lead to a significant increase in binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the steric hindrance provided by the cyclohexyl ring protects the adjacent peptide bonds from enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of the peptide.[1] Peptides containing such sterically hindered residues are crucial in the development of novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions.[1]

However, the synthesis of peptides containing sterically hindered amino acids like Ac6c via standard Solid-Phase Peptide Synthesis (SPPS) protocols can be challenging. The bulky nature of the residue can impede coupling reactions, leading to lower yields and incomplete sequences.[2][3] Therefore, optimized protocols employing stronger coupling reagents, longer reaction times, or microwave-assisted synthesis are often necessary to achieve efficient incorporation.[2][4] The commercially available Fmoc-1-aminocyclohexane-1-carboxylic acid is the standard building block for its incorporation using the widely adopted Fmoc/tBu SPPS strategy.[1][5]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a model peptide containing a 1-aminocyclohexane-1-carboxylic acid (Ac6c) residue using Fmoc chemistry.

Materials and Reagents:

  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Fmoc-protected Amino Acids: Standard proteinogenic amino acids and Fmoc-1-aminocyclohexane-1-carboxylic acid (Fmoc-Ac6c-OH).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% Piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Washing Solvents: DMF, DCM, Methanol.

  • Other: Ninhydrin test kit, Diethyl ether (cold).

Protocol for a 0.1 mmol Synthesis:

  • Resin Swelling:

    • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

    • Perform a Ninhydrin test to confirm the presence of free amines.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of HCTU (0.39 mmol) in 2 mL of DMF.

    • Add 8 equivalents of DIPEA (0.8 mmol) to the mixture and vortex for 1 minute to pre-activate.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (5 x 5 mL).

    • Perform a Ninhydrin test to confirm complete coupling (negative result). If the test is positive, repeat the coupling step (double coupling).

  • Incorporation of Fmoc-1-aminocyclohexane-1-carboxylic acid (Fmoc-Ac6c-OH):

    • Fmoc Deprotection: Repeat the deprotection step as described in step 2 to expose the N-terminal amine of the growing peptide chain.

    • Coupling of Hindered Amino Acid:

      • In a separate tube, dissolve 4 equivalents of Fmoc-Ac6c-OH (0.4 mmol) and 3.9 equivalents of HATU (0.39 mmol) in 2 mL of DMF.

      • Add 8 equivalents of DIPEA (0.8 mmol) and pre-activate for 1 minute.

      • Add the activated solution to the resin.

      • Agitate for 4-6 hours at room temperature. For particularly difficult couplings, the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C) or using a microwave peptide synthesizer.[2]

      • Drain and wash the resin with DMF (5 x 5 mL).

      • Perform a Ninhydrin test. Due to the steric hindrance, a double coupling is often necessary. To do this, repeat the coupling step with a freshly prepared activated solution of Fmoc-Ac6c-OH.

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

    • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to 40 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Summary

The following table summarizes key parameters and expected considerations for the incorporation of Ac6c into a peptide sequence. Since specific quantitative data for Ac6c is not widely published, values are based on typical results for other sterically hindered α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).[2][6]

ParameterStandard Amino AcidFmoc-Ac6c-OHNotes
Coupling Reagent HCTU/DIPEAHATU/DIPEAHATU is often more effective for hindered couplings.
Equivalents (AA:Coupling Reagent:Base) 4 : 3.9 : 84 : 3.9 : 8An excess of reagents is used to drive the reaction.
Coupling Time 1-2 hours4-6 hours (or longer)Longer reaction times are needed to overcome steric hindrance.
Coupling Strategy Single CouplingDouble CouplingA second coupling is highly recommended to ensure high efficiency.
Microwave Assistance Not usually requiredRecommendedMicrowave energy can significantly reduce coupling times and improve yields for hindered residues.[2]
Expected Coupling Yield >99%85-95% (per coupling)Yields can be lower and require optimization.

Visualizations

SPPS_Workflow cluster_loop Peptide Elongation Cycle Resin 1. Resin Swelling (e.g., Rink Amide) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Coupling (Fmoc-AA-OH, HCTU, DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 LoopStart Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Start Cycle Coupling_Ac6c 4. Coupling Hindered AA (Fmoc-Ac6c-OH, HATU, DIPEA) Double Coupling Deprotection2->Coupling_Ac6c Wash2 Wash (DMF) Coupling_Ac6c->Wash2 LoopEnd Repeat n times Wash2->LoopEnd FinalDeprotection 5. Final Fmoc Deprotection LoopEnd->FinalDeprotection End Cycle Cleavage 6. Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a hindered amino acid.

Drug_Properties_Logic Start Incorporate Ac6c into Peptide Sequence Constraint Induce Conformational Constraint (β-turn/helix) Start->Constraint Stability Provide Steric Shielding of Peptide Bonds Start->Stability Entropy Reduce Conformational Entropy Constraint->Entropy Degradation Decrease Susceptibility to Proteolytic Degradation Stability->Degradation Affinity Increased Binding Affinity & Selectivity Entropy->Affinity HalfLife Increased Metabolic Stability & In Vivo Half-Life Degradation->HalfLife Drug Improved Therapeutic Candidate Affinity->Drug HalfLife->Drug

Caption: Rationale for improved drug properties by incorporating constrained amino acids like Ac6c.

References

Application Notes and Protocols for the Incorporation of Methyl 1-aminocyclohexane-1-carboxylate into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Methyl 1-aminocyclohexane-1-carboxylate, a cyclic, sterically hindered alpha-amino acid ester, presents unique opportunities for designing novel peptidomimetics. Its rigid cyclohexane backbone can enforce specific conformations, while the gem-disubstitution at the alpha-carbon can provide resistance to enzymatic degradation.

These application notes provide a detailed protocol for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) with a focus on overcoming the challenges associated with its steric bulk.

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes the expected performance of various common coupling reagents.

Coupling ReagentActivating AdditiveBaseExpected Coupling EfficiencyTypical Reaction TimeKey Considerations
HATU Internal (HOAt)DIEAHigh1-4 hoursGenerally the most effective for sterically hindered amino acids.[1][2]
HBTU HOBtDIEAModerate to High2-6 hoursA reliable and cost-effective option, though may be less efficient than HATU.[3]
PyBOP Internal (HOBt)DIEAModerate to High2-6 hoursByproducts are less hazardous than some other phosphonium salts.[3]
DIC/HOBt HOBtN/AModerate4-12 hoursA classic carbodiimide method; may require longer reaction times or double coupling.[3]

Experimental Protocols

This section provides a detailed protocol for the incorporation of Fmoc-protected this compound into a growing peptide chain on a solid support. The protocol is based on the widely used Fmoc/tBu strategy.[4]

Materials and Reagents
  • Fmoc-1-amino-1-cyclohexanecarboxylic acid (or its methyl ester, which would be saponified prior to use)

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethylether (cold)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a single coupling cycle for incorporating the target amino acid.

1. Resin Preparation:

  • Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.
  • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.

2. Amino Acid Activation:

  • In a separate vial, dissolve Fmoc-1-amino-1-cyclohexanecarboxylic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
  • Allow the mixture to pre-activate for 1-2 minutes.[1]

3. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.
  • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), a second coupling is recommended.

4. Washing:

  • Once the coupling is complete, filter the resin and wash thoroughly with DMF (3 times), DCM (3 times), and DMF again (3 times) to remove all soluble reagents and byproducts.[1]

5. Chain Elongation:

  • Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the peptide sequence.

6. Cleavage and Deprotection:

  • After the synthesis is complete, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether.

7. Purification and Characterization:

  • Purify the crude peptide using reverse-phase HPLC.
  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.[5][6]

Visualizations

Experimental Workflow

G Resin Peptide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Amino Acid Wash1->Couple Activate Activate Amino Acid (HATU/DIEA) Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle or Proceed Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Final Peptide Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, NMR) Purify->Characterize

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Logical Relationship of Key Components in Coupling

G cluster_reactants Reactants cluster_reagents Reagents Peptide-Resin Peptide-Resin Coupled_Peptide Elongated Peptide Peptide-Resin->Coupled_Peptide Fmoc-AA Fmoc-Protected Amino Acid Activated_AA Activated Amino Acid Ester Fmoc-AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Base Base (e.g., DIEA) Base->Activated_AA Activated_AA->Coupled_Peptide

Caption: Key components in the amino acid coupling step.

References

Application Notes and Protocols: The Use of Methyl 1-Aminocyclohexane-1-carboxylate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Therapeutics with Constrained Amino Acids

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to enzymatic degradation and poor bioavailability.[1] A key strategy in peptidomimetic design is the incorporation of unnatural, conformationally constrained amino acids.[2] Methyl 1-aminocyclohexane-1-carboxylate, a derivative of 1-aminocyclohexane carboxylic acid (A6c), serves as a valuable building block in this context. Its rigid cyclohexyl backbone restricts the conformational freedom of the peptide chain, which can lead to enhanced receptor binding affinity, increased metabolic stability, and improved pharmacokinetic profiles.[2][3] The incorporation of such cyclic residues can induce specific secondary structures, like β-turns, which are often crucial for biological activity.[2]

Application Example: Antimicrobial Peptidomimetics

While direct data on peptidomimetics containing this compound is limited, a close analogue, 1-aminocyclohexane carboxylic acid (A6c), has been successfully incorporated into a synthetic antimicrobial peptide (AMP).[3] This AMP, with the sequence Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, has demonstrated significant in vitro inhibitory activity against a range of drug-resistant bacteria.[3] This application highlights the potential of using a cyclohexane-constrained amino acid to develop novel anti-infective agents.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MIC) for the A6c-containing antimicrobial peptide are summarized in the table below. The data demonstrates broad-spectrum activity against several clinically relevant, drug-resistant bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (µM)
Staphylococcus aureus (Drug-Resistant)10.9 - 43
Acinetobacter baumannii (Drug-Resistant)10.9 - 43
Klebsiella pneumoniae (Drug-Resistant)10.9 - 43
Pseudomonas aeruginosa (Drug-Resistant)10.9 - 43
Enterobacter aerogenes (Drug-Resistant)10.9 - 43
Enterococcus faecium (Drug-Resistant)10.9 - 43
Data sourced from a study on a synthetic antimicrobial peptide containing 1-aminocyclohexane carboxylic acid (A6c).[3]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Sterically Hindered Amino Acids

This protocol describes a general method for the manual solid-phase synthesis of peptides incorporating a sterically hindered amino acid like 1-aminocyclohexane carboxylic acid, using Fmoc/tBu chemistry. The synthesis of peptides with α,α-disubstituted amino acids often requires optimized coupling conditions due to steric hindrance.[4]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-A6c-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an alternative like HBTU/TBTU.[5]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.[4]

  • Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3x) and DCM (3x).[4]

  • Amino Acid Coupling (for A6c or other hindered residues): a. In a separate vial, dissolve Fmoc-A6c-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate the mixture by letting it stand for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for 1-4 hours at room temperature. The coupling of sterically hindered residues may require longer reaction times or double coupling.[5]

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.[4] c. Filter the resin and collect the TFA solution. d. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.

Materials:

  • Synthesized and purified peptide

  • Bacterial strains for testing

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and create a series of two-fold serial dilutions in MHB.

  • Plate Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the 96-well plate.

  • Peptide Addition: Add 50 µL of each peptide dilution to the corresponding wells, resulting in a final volume of 100 µL and the desired final peptide concentrations.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin Bead Deprotection Fmoc Deprotection Resin->Deprotection Start Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin Wash2->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide AMP_Mechanism cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid AMP Antimicrobial Peptide (Cationic) Binding Electrostatic Binding AMP->Binding Pore Pore Formation / Membrane Disruption AMP->Pore Binding->Lipid2 Attraction to -ve charge Lysis Cell Lysis & Death Pore->Lysis

References

Application Notes and Protocols: Methyl 1-aminocyclohexane-1-carboxylate as a Versatile Building Block for Novel Spirocyclic Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-aminocyclohexane-1-carboxylate serves as a valuable and versatile starting material for the synthesis of a diverse range of novel spirocyclic heterocyclic compounds. Its inherent cyclic amino acid ester structure provides a rigid scaffold upon which various heterocyclic rings can be constructed, leading to molecules with significant potential in medicinal chemistry and drug discovery. The spirocyclic nature of these compounds, where two rings share a single carbon atom, imparts unique three-dimensional geometries that can enhance binding affinity and selectivity to biological targets.

This document provides detailed application notes and experimental protocols for the synthesis of two key classes of spiro-heterocycles derived from this compound: spiro-hydantoins and spiro-thiohydantoins. These classes of compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3]

Application Notes

The primary application of this compound in the synthesis of novel heterocycles lies in its utility as a precursor to spiro-compounds. The geminal amino and carboxylate functionalities at the C1 position of the cyclohexane ring are ideal for the construction of five-membered heterocyclic rings fused in a spirocyclic fashion.

Key Synthetic Pathways:

  • Spiro-hydantoin formation: The reaction of this compound or its corresponding carboxylic acid with isocyanates provides a direct route to spiro-hydantoins. This reaction proceeds via the formation of a urea intermediate, which then undergoes intramolecular cyclization.

  • Spiro-thiohydantoin formation: Similarly, reaction with isothiocyanates or thiourea yields spiro-thiohydantoins. These sulfur analogs of hydantoins are also of significant interest due to their diverse biological activities.[2][4][5]

  • Spiro-diketopiperazine formation: While less commonly reported, the derivatization of the amino and carboxyl groups could potentially lead to the formation of spiro-diketopiperazines, another important class of biologically active heterocycles.

Biological Significance of Resulting Heterocycles:

Spiro-heterocycles derived from cyclic amino acids have garnered considerable attention in drug discovery due to their conformational rigidity and novel chemical space they occupy.

Heterocycle ClassReported Biological ActivitiesReference
Spiro-hydantoinsAnticonvulsant, Antimicrobial, Antiviral, Antitumoral[6]
Spiro-thiohydantoinsAntimalarial, Antibacterial, Anticancer[2][3][5]
Spiro-diketopiperazinesAntiviral, Anticancer, Opioid receptor binding[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of spiro-hydantoins and spiro-thiohydantoins from 1-aminocyclohexane-1-carboxylic acid, the parent acid of the title compound. These protocols can be adapted for this compound, which may require initial hydrolysis to the carboxylic acid or direct reaction with appropriate reagents.

Protocol 1: Synthesis of Cyclohexane-spiro-5'-hydantoin

This protocol is adapted from the general synthesis of hydantoins from α-amino acids.[8]

Reaction Scheme:

G start 1-Aminocyclohexane-1-carboxylic Acid intermediate Ureido derivative start->intermediate Step 1 reagent1 Potassium Cyanate (KOCN) reagent1->intermediate product Cyclohexane-spiro-5'-hydantoin intermediate->product Step 2: Cyclization reagent2 HCl (aq) reagent2->product

Caption: Synthesis of Cyclohexane-spiro-5'-hydantoin.

Materials:

  • 1-Aminocyclohexane-1-carboxylic acid

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

Step 1: Formation of the Ureido Derivative

  • In a round-bottom flask, dissolve 1-aminocyclohexane-1-carboxylic acid (1 equivalent) in a suitable amount of water.

  • Add potassium cyanate (1.1 equivalents) to the solution and stir at room temperature for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 1-2. This will precipitate the ureido derivative.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Cyclization to Spiro-hydantoin

  • Suspend the dried ureido derivative in a solution of 6 M hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the cyclization reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The spiro-hydantoin product will precipitate.

  • Filter the solid product, wash thoroughly with water until the washings are neutral, and then dry.

  • The crude product can be recrystallized from a suitable solvent such as ethanol/water to afford pure cyclohexane-spiro-5'-hydantoin.

Protocol 2: Synthesis of Cyclohexane-spiro-5'-(2'-thiohydantoin)

This protocol describes the synthesis of a spiro-thiohydantoin from the corresponding amino acid and thiourea.[4]

Reaction Scheme:

G start 1-Aminocyclohexane-1-carboxylic Acid product Cyclohexane-spiro-5'-(2'-thiohydantoin) start->product Reflux reagent Thiourea reagent->product

Caption: Synthesis of a Spiro-thiohydantoin.

Materials:

  • 1-Aminocyclohexane-1-carboxylic acid

  • Thiourea

  • Acetic anhydride

  • Pyridine

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Reflux condenser

Procedure:

  • In a round-bottom flask, prepare a mixture of 1-aminocyclohexane-1-carboxylic acid (1 equivalent) and thiourea (1.2 equivalents).

  • Add a mixture of acetic anhydride and pyridine (as a catalyst) to the flask.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • The crude cyclohexane-spiro-5'-(2'-thiohydantoin) can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Synthesis of N-Aryl-Cyclohexane-spiro-5'-hydantoins via Isocyanate Addition

This protocol outlines the reaction of an α-amino acid with an isocyanate to form an N-substituted hydantoin.

Reaction Scheme:

G start This compound intermediate Urea Intermediate start->intermediate Step 1 reagent1 Aryl Isocyanate (Ar-N=C=O) reagent1->intermediate product N-Aryl-Cyclohexane-spiro-5'-hydantoin intermediate->product Step 2: Cyclization reagent2 Base (e.g., NaOMe) reagent2->product

Caption: Synthesis of an N-Aryl Spiro-hydantoin.

Materials:

  • This compound

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., sodium methoxide, triethylamine)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

Step 1: Urea Formation

  • Dissolve this compound (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aryl isocyanate (1 equivalent) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the formation of the urea intermediate by TLC.

  • Once the starting material is consumed, the solvent can be removed under reduced pressure to yield the crude urea intermediate.

Step 2: Cyclization to N-Aryl Spiro-hydantoin

  • Dissolve the crude urea intermediate in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a base, such as sodium methoxide or triethylamine.

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to afford the pure N-aryl-cyclohexane-spiro-5'-hydantoin.

Logical Workflow for Synthesis and Evaluation

G cluster_0 Synthesis cluster_1 Characterization & Purification cluster_2 Biological Evaluation A This compound B1 React with Isocyanate A->B1 B2 React with Isothiocyanate A->B2 C1 Spiro-hydantoin B1->C1 C2 Spiro-thiohydantoin B2->C2 D Purification (Recrystallization / Chromatography) C1->D C2->D E Structural Analysis (NMR, MS, IR) D->E F In vitro Assays (e.g., Antimicrobial, Anticancer) E->F G Data Analysis (e.g., IC50 determination) F->G H Lead Compound Identification G->H

Caption: Workflow for Synthesis and Biological Evaluation.

References

Application Notes and Protocols for the Quantification of Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Methyl 1-aminocyclohexane-1-carboxylate in various sample matrices. The protocols described herein are based on established analytical techniques for amino acid esters and are intended to serve as a comprehensive guide for method development and validation. Two primary analytical techniques are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for direct analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds. Due to the polar nature of the amino group in this compound, derivatization is required to increase its volatility and improve chromatographic performance.[1] Silylation is a common and effective derivatization method for compounds containing active hydrogens, such as amines. This protocol outlines the quantification of this compound using GC-MS following derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Experimental Protocol:

a. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

b. Derivatization Procedure:

  • Pipette a known volume (e.g., 100 µL) of the standard solution or sample extract into a clean, dry autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and 50 µL of a suitable solvent like acetonitrile.[2]

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[3]

  • Cool the vial to room temperature before GC-MS analysis.

c. GC-MS Instrumental Conditions:

  • Gas Chromatograph:

    • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Based on the structure of the TMS-derivatized this compound, characteristic fragment ions would be selected for quantification and confirmation. Likely fragments include the molecular ion [M]+, [M-15]+ (loss of CH3), and other specific fragments arising from the cyclohexyl ring and the derivatized amino ester group.

d. Calibration and Quantification:

  • Inject the derivatized calibration standards into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

  • Analyze the derivatized samples and determine the concentration of this compound using the calibration curve.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction (if needed) Sample->Extraction Standard Standard Solution Drying Evaporation to Dryness Standard->Drying Extraction->Drying Derivatization Add MSTFA & Heat at 70°C Drying->Derivatization GCMS GC-MS Injection Derivatization->GCMS Data Data Acquisition (SIM) GCMS->Data Quant Quantification Data->Quant

GC-MS analysis workflow.

Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Application Note:

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a powerful and direct method for the quantification of polar, non-volatile compounds like this compound without the need for derivatization.[4] This approach provides high sensitivity and selectivity, making it suitable for complex matrices. This protocol details a reversed-phase HPLC method with mass spectrometric detection for the direct quantification of the target analyte.

Experimental Protocol:

a. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of water and methanol (50:50, v/v).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 500 ng/mL).

  • Sample Dilution/Extraction: For clean samples, simple dilution with the mobile phase may be sufficient. For complex matrices, protein precipitation (e.g., with acetonitrile) followed by centrifugation and filtration is recommended.

b. HPLC-MS Instrumental Conditions:

  • High-Performance Liquid Chromatograph:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

      • Precursor Ion: The protonated molecule [M+H]+ of this compound.

      • Product Ions: Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion. These would likely involve the loss of the methoxycarbonyl group or fragmentation of the cyclohexyl ring.

c. Calibration and Quantification:

  • Inject the calibration standards into the HPLC-MS system.

  • Construct a calibration curve by plotting the peak area of the selected MRM transition against the concentration of the standards.

  • Analyze the prepared samples and determine the concentration of this compound using the calibration curve.

Workflow for HPLC-MS Analysis:

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample Sample Dilution Dilution/Extraction Sample->Dilution Standard Standard Solution Standard->Dilution Filtration Filtration Dilution->Filtration HPLCMS HPLC-MS Injection Filtration->HPLCMS Data Data Acquisition (MRM) HPLCMS->Data Quant Quantification Data->Quant

HPLC-MS analysis workflow.

Quantitative Data Summary

The following table summarizes the typical performance characteristics expected for the described analytical methods. These values are based on the analysis of similar amino acid esters and may require optimization and validation for this compound.[1][3][5]

ParameterGC-MS (with Derivatization)HPLC-MS (Direct Analysis)
Linearity (r²) ≥ 0.995≥ 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Note: The performance of these methods is highly dependent on the sample matrix, instrumentation, and specific method parameters. Method validation according to regulatory guidelines (e.g., ICH, FDA) is essential before application to routine analysis.

References

Application Note: Protection and Deprotection Strategies for Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-aminocyclohexane-1-carboxylate is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the preparation of complex molecules and pharmaceutical intermediates. Its bifunctional nature, containing both a secondary amine and a methyl ester, necessitates the use of protecting groups to achieve selective transformations at other sites of a molecule or to control the sequence of reactions. This document provides detailed protocols and strategies for the protection and deprotection of the amino and carboxyl functionalities of this versatile compound, with a focus on orthogonal strategies that allow for selective manipulation.

Part 1: Protection and Deprotection of the Amino Group

The nucleophilic amino group is typically protected to prevent unwanted side reactions during subsequent synthetic steps. The choice of the protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. The most common amine protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[1]

Data Summary: N-Protection and Deprotection Conditions

The following table summarizes common conditions for the protection of the amino group of this compound and the subsequent deprotection of the resulting carbamate.

Protecting GroupProtection Reagent(s)Typical Solvent(s)Deprotection ConditionsKey Characteristics
Boc Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NEt₃, NaOH)THF, Dioxane, Water, CH₂Cl₂Strong Acid (e.g., TFA in CH₂Cl₂, HCl in Dioxane)[2][3]Stable to bases, hydrogenolysis, and mild nucleophiles.[3]
Cbz (Z) Benzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃, NaHCO₃)Dioxane/Water, THFCatalytic Hydrogenolysis (H₂, Pd/C)[4][5]Stable to acidic conditions and some bases.[5]
Fmoc Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Pyridine)Dioxane/Water, DMFBase (e.g., 20% Piperidine in DMF)[6][7]Stable to acids and hydrogenolysis.[7]
Experimental Protocols: N-Protection

Protocol 1: N-Boc Protection

  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as a 1:1 mixture of THF and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv.) and a base like sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution.[2]

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2: N-Cbz Protection (Schotten-Baumann Conditions)

  • Dissolution: Dissolve this compound (1.0 equiv.) in a 1 M aqueous solution of sodium carbonate (2.5 equiv.) and cool the mixture in an ice bath.[4]

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the temperature is maintained below 5 °C.[4]

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.[4]

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. Extract the product with ethyl acetate.[4]

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.

Protocol 3: N-Fmoc Protection

  • Dissolution: Dissolve this compound (1.0 equiv.) and 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 equiv.) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.[7]

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Work-up: Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extraction: Extract the mixture with diethyl ether to remove impurities. Acidify the aqueous layer to pH 1 with 1 M HCl.[7]

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-Fmoc protected product.

Experimental Protocols: N-Deprotection

Protocol 4: N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected compound (1.0 equiv.) in dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v) to the solution at 0 °C.[2]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual acid.

  • Isolation: The resulting amine salt can be used directly or neutralized with a mild base.

Protocol 5: N-Cbz Deprotection (Hydrogenolysis)

  • Setup: Dissolve the N-Cbz protected compound (1.0 equiv.) in a suitable solvent like methanol or ethanol in a flask equipped for hydrogenation.[4]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).[4]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Stir the mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature until the reaction is complete (monitored by TLC).[4]

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Ensure the catalyst remains wet during handling.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[4]

Protocol 6: N-Fmoc Deprotection

  • Dissolution: Dissolve the N-Fmoc protected compound (1.0 equiv.) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to the solution to a final concentration of 20-50%.[6]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Work-up: Remove the solvent under high vacuum. The residue can be purified by chromatography or precipitation to remove the dibenzofulvene-piperidine adduct.

N_Protection_Deprotection_Workflow Figure 1: N-Protection and Deprotection Workflow cluster_protection N-Protection cluster_deprotection N-Deprotection Start Methyl 1-aminocyclohexane- 1-carboxylate Boc_Protect Boc Protection (Boc)₂O, Base Start->Boc_Protect Cbz_Protect Cbz Protection Cbz-Cl, Base Start->Cbz_Protect Fmoc_Protect Fmoc Protection Fmoc-OSu, Base Start->Fmoc_Protect Boc_Protected N-Boc Protected Boc_Protect->Boc_Protected Cbz_Protected N-Cbz Protected Cbz_Protect->Cbz_Protected Fmoc_Protected N-Fmoc Protected Fmoc_Protect->Fmoc_Protected Boc_Deprotect Acidic Cleavage (TFA or HCl) Boc_Protected->Boc_Deprotect Cbz_Deprotect Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Cbz_Deprotect Fmoc_Deprotect Basic Cleavage (Piperidine) Fmoc_Protected->Fmoc_Deprotect End Deprotected Amine Boc_Deprotect->End Cbz_Deprotect->End Fmoc_Deprotect->End

Caption: General workflow for amine protection and deprotection.

Part 2: Deprotection of the Methyl Ester Group

The methyl ester functionality of the title compound serves as a protecting group for the carboxylic acid. It is stable to the conditions used for Cbz and Fmoc protection, as well as N-Boc deprotection via hydrogenolysis. However, it is labile to strong acidic and basic conditions. The most common method for its removal is base-catalyzed hydrolysis, also known as saponification, which is an irreversible process.[8][9]

Data Summary: Saponification Conditions
BaseSolvent SystemTemperatureTypical Reaction Time
NaOHMethanol/WaterRoom Temp to Reflux2-24 hours
KOHEthanol/WaterRoom Temp to Reflux2-24 hours
LiOHTHF/WaterRoom Temperature4-12 hours
Experimental Protocol: Saponification of the Methyl Ester

Protocol 7: Saponification using NaOH

  • Dissolution: Dissolve the N-protected this compound (1.0 equiv.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-3.0 equiv., e.g., 1 M solution).

  • Reaction: Stir the mixture at room temperature or gently reflux (40-60 °C) for 4-24 hours. Monitor the disappearance of the starting material by TLC.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with a suitable acid (e.g., 1 M HCl).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free carboxylic acid.[8]

Saponification_Workflow Figure 2: Methyl Ester Deprotection (Saponification) Workflow Start N-Protected Methyl Ester Saponification Saponification 1. Base (NaOH, LiOH) 2. Acidic Work-up (HCl) Start->Saponification End N-Protected Carboxylic Acid Saponification->End

Caption: Workflow for the hydrolysis of the methyl ester.

Part 3: Orthogonal Protection and Deprotection Strategies

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others.[10][11] This is critical for the synthesis of complex molecules where different functional groups must be manipulated independently. For this compound, the Boc/Methyl Ester and Cbz/Methyl Ester combinations are excellent examples of orthogonal sets.

  • Boc and Methyl Ester: The Boc group can be removed with strong acid (TFA), while the methyl ester remains intact. Conversely, the methyl ester can be hydrolyzed with a base (NaOH), while the Boc group is stable.

  • Cbz and Methyl Ester: The Cbz group is removed by hydrogenolysis, a condition to which the methyl ester is inert. The methyl ester can be removed by saponification, which does not affect the Cbz group.

Orthogonal_Strategy Figure 3: Orthogonal Deprotection Strategy Example Start N-Boc-1-amino- cyclohexane-1-carboxylic acid methyl ester Path1_Step1 Acidic Deprotection (TFA / CH₂Cl₂) Start->Path1_Step1 Path A Path2_Step1 Saponification (NaOH / MeOH) Start->Path2_Step1 Path B Path1_Product Methyl 1-aminocyclohexane- 1-carboxylate (Amine Deprotected) Path1_Step1->Path1_Product Path2_Product N-Boc-1-aminocyclohexane- 1-carboxylic acid (Ester Deprotected) Path2_Step1->Path2_Product

Caption: Orthogonal deprotection of the N-Boc and methyl ester groups.

References

Application Notes and Protocols: Synthesis and Biological Screening of Methyl 1-aminocyclohexane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of derivatives of Methyl 1-aminocyclohexane-1-carboxylate. This class of compounds holds significant potential for therapeutic applications, particularly as modulators of key neurological targets. The following protocols offer detailed methodologies for the chemical synthesis of the core scaffold and subsequent biological screening assays to assess their activity as NMDA receptor antagonists, dopamine reuptake inhibitors, and µ-opioid receptor agonists.

Introduction

Cyclic amino acid derivatives are pivotal scaffolds in medicinal chemistry due to their conformational rigidity, which can lead to enhanced selectivity and potency for biological targets. This compound and its analogues are of particular interest as they share structural similarities with known pharmacophores that interact with central nervous system (CNS) receptors. Arylcyclohexylamines, a related class of compounds, are known to exhibit a wide range of pharmacological activities, including NMDA receptor antagonism, dopamine reuptake inhibition, and µ-opioid receptor agonism. The synthesis and screening of novel this compound derivatives could therefore lead to the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.

Synthesis of this compound Hydrochloride

The synthesis of the core scaffold, this compound hydrochloride, can be achieved through a multi-step process starting from cyclohexanone. The general approach involves a Strecker synthesis to introduce the amino and nitrile groups, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification.

Experimental Workflow for Synthesis

Synthesis_Workflow A Cyclohexanone B 1-Aminocyclohexanecarbonitrile A->B Strecker Synthesis (NaCN, NH4Cl, NH4OH) C 1-Aminocyclohexanecarboxylic acid B->C Acid Hydrolysis (conc. HCl) D This compound HCl C->D Esterification (Methanol, SOCl2)

Caption: Synthetic route to this compound HCl.

Protocol 1: Synthesis of 1-Aminocyclohexanecarbonitrile (Strecker Synthesis)

This protocol describes the formation of the α-aminonitrile intermediate from cyclohexanone.

Materials:

  • Cyclohexanone

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonium hydroxide (NH₄OH, 28% solution)

  • Methanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stir bar.

  • Add a concentrated ammonium hydroxide solution to the flask and cool the mixture in an ice bath to 10-15°C.

  • In a separate beaker, dissolve sodium cyanide in water and add this solution dropwise to the cooled ammonium chloride/ammonium hydroxide mixture while maintaining the temperature below 20°C.

  • Add cyclohexanone to the reaction mixture and stir vigorously.

  • Continue stirring at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-aminocyclohexanecarbonitrile.

Protocol 2: Hydrolysis of 1-Aminocyclohexanecarbonitrile to 1-Aminocyclohexanecarboxylic acid

This protocol details the conversion of the nitrile group to a carboxylic acid.

Materials:

  • 1-Aminocyclohexanecarbonitrile

  • Concentrated hydrochloric acid (HCl)

  • Reflux condenser

  • Heating mantle

  • Beaker

  • pH paper or pH meter

  • Ammonium hydroxide (for neutralization)

  • Buchner funnel and filter paper

Procedure:

  • Place 1-aminocyclohexanecarbonitrile in a round-bottom flask and add concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction for the cessation of gas evolution.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated ammonium hydroxide solution to a pH of approximately 7.

  • The product, 1-aminocyclohexanecarboxylic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel, wash with cold water, and dry.

Protocol 3: Esterification of 1-Aminocyclohexanecarboxylic acid

This protocol describes the final step to obtain the methyl ester hydrochloride.[1][2]

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[2]

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a gas outlet

  • Rotary evaporator

  • Diethyl ether

Procedure using Thionyl Chloride:

  • Suspend 1-aminocyclohexanecarboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. A gas (HCl and SO₂) will evolve, so the reaction must be performed in a fume hood with a proper gas trap.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the hydrochloride salt of this compound. It can be triturated with diethyl ether, filtered, and dried to obtain the pure product.

Biological Screening of Derivatives

The synthesized this compound can be further derivatized to create a library of compounds for biological screening. Arylcyclohexylamine-like derivatives can be synthesized by N-alkylation or N-arylation reactions. The following protocols outline the screening of these derivatives for their potential activity at key CNS targets.

Biological Screening Workflow

Screening_Workflow cluster_0 Primary Screening cluster_1 Target-Based Assays cluster_2 Hit Confirmation & Characterization A Compound Library (Derivatives) B NMDA Receptor Binding Assay A->B C Dopamine Transporter (DAT) Uptake Assay A->C D µ-Opioid Receptor (MOR) Binding Assay A->D E Functional Assays (e.g., Electrophysiology, Ca2+ flux) B->E C->E D->E F Dose-Response Curves (IC50 / EC50 Determination) E->F G Lead Compound(s) F->G

Caption: Workflow for biological screening of synthesized derivatives.

Protocol 4: NMDA Receptor Binding Assay

This protocol is a competitive binding assay to identify compounds that displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radiolabeled ligand)

  • Synthesized derivative compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (co-agonists)

  • Unlabeled MK-801 (for non-specific binding determination)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filter plates and harvester

Procedure:

  • Prepare serial dilutions of the synthesized derivative compounds in the assay buffer.

  • In a 96-well plate, add the rat cortical membranes, [³H]MK-801, glutamate, and glycine.

  • Add the derivative compounds at various concentrations to the wells. For total binding, add buffer instead of the compound. For non-specific binding, add a high concentration of unlabeled MK-801.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding for each compound concentration and determine the IC₅₀ value.

Protocol 5: Dopamine Transporter (DAT) Uptake Assay

This protocol measures the ability of compounds to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]Dopamine

  • Synthesized derivative compounds

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Nomifensine or GBR12909 (known DAT inhibitor for control)

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Plate the hDAT-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized derivative compounds in the uptake buffer.

  • Wash the cells with the uptake buffer.

  • Pre-incubate the cells with the derivative compounds or control inhibitor for a short period (e.g., 15 minutes) at 37°C.

  • Initiate the uptake by adding [³H]Dopamine to each well.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of dopamine uptake inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 6: µ-Opioid Receptor (MOR) Binding Assay

This is a competitive radioligand binding assay to identify compounds that interact with the µ-opioid receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human µ-opioid receptor (hMOR)

  • [³H]DAMGO (radiolabeled agonist)

  • Synthesized derivative compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Naloxone (for non-specific binding determination)

  • 96-well microplates

  • Scintillation counter

  • Filter plates and harvester

Procedure:

  • Prepare serial dilutions of the synthesized derivative compounds in the assay buffer.

  • In a 96-well plate, add the hMOR-expressing cell membranes and [³H]DAMGO.

  • Add the derivative compounds at various concentrations. For total binding, add buffer. For non-specific binding, add a high concentration of naloxone.

  • Incubate the plate at 25°C for a specified time (e.g., 60 minutes).

  • Terminate the binding by rapid filtration through filter plates.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the percentage of specific binding and determine the IC₅₀ or Kᵢ values for each compound.

Data Presentation

All quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison.

Table 1: NMDA Receptor Binding Affinity of Derivatives

Compound ID Structure/Modification IC₅₀ (nM) ± SEM
Derivative 1 R = Phenyl 150 ± 12
Derivative 2 R = 4-Chlorophenyl 85 ± 7
Derivative 3 R = 3-Methoxyphenyl 210 ± 18

| ... | ... | ... |

Table 2: Dopamine Transporter (DAT) Inhibition by Derivatives

Compound ID Structure/Modification IC₅₀ (nM) ± SEM
Derivative 1 R = Phenyl >10,000
Derivative 4 R = 3,4-Dichlorophenyl 550 ± 45
Derivative 5 R = Naphthyl 1200 ± 98

| ... | ... | ... |

Table 3: µ-Opioid Receptor (MOR) Binding Affinity of Derivatives

Compound ID Structure/Modification Kᵢ (nM) ± SEM
Derivative 6 R = Thienyl 320 ± 25
Derivative 7 R = Cyclohexyl 980 ± 76
Derivative 8 R = Benzyl 450 ± 38

| ... | ... | ... |

Signaling Pathways

The biological activity of the synthesized derivatives can be rationalized by their interaction with specific signaling pathways. For instance, NMDA receptor antagonists block the influx of Ca²⁺, which is implicated in excitotoxicity. Dopamine reuptake inhibitors increase the synaptic concentration of dopamine, affecting mood and motor control. µ-Opioid receptor agonists activate G-protein coupled receptors, leading to analgesia.

Potential Signaling Pathway Modulation

Signaling_Pathways cluster_NMDA NMDA Receptor Pathway cluster_DAT Dopamine Transporter Pathway cluster_MOR µ-Opioid Receptor Pathway NMDA NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Antagonist Derivative (Antagonist) Antagonist->NMDA Blocks DAT Dopamine Transporter (DAT) DA_Uptake Dopamine Reuptake DAT->DA_Uptake Synaptic_DA ↑ Synaptic Dopamine DA_Uptake->Synaptic_DA Inhibition leads to Inhibitor Derivative (Inhibitor) Inhibitor->DAT Inhibits MOR µ-Opioid Receptor (MOR) G_Protein G-protein Activation MOR->G_Protein Analgesia Analgesia G_Protein->Analgesia Agonist Derivative (Agonist) Agonist->MOR Activates

Caption: Potential modulation of key signaling pathways by derivatives.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of this compound derivatives and their subsequent evaluation as potential modulators of important CNS targets. By systematically applying these chemical and biological methodologies, researchers can explore the structure-activity relationships within this compound class and identify promising lead candidates for further drug development. The combination of detailed synthetic procedures, standardized biological assays, and clear data presentation will facilitate the discovery of novel therapeutics for a range of neurological disorders.

References

Application of Methyl 1-aminocyclohexane-1-carboxylate in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclohexane-1-carboxylate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its rigid cyclic backbone and the presence of both an amine and a carboxylate group offer multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives. These derivatives have shown potential as NMDA receptor antagonists, anticancer agents, and antibacterial compounds. This document provides detailed application notes, experimental protocols, and comparative data on structurally related compounds to guide researchers in the exploration of this compound and its derivatives for drug discovery.

I. Application in the Synthesis of NMDA Receptor Antagonists

Derivatives of cyclic amino acids, including those of this compound, are of significant interest as potential N-methyl-D-aspartate (NMDA) receptor antagonists.[1] Overactivation of NMDA receptors is implicated in various neurological disorders, making NMDA receptor antagonists promising therapeutic agents.[2][3][4] The cyclohexane scaffold can be utilized to orient pharmacophoric groups in a specific spatial arrangement to interact with the receptor.

Comparative Quantitative Data: NMDA Receptor Antagonists
CompoundTargetAssay MethodIC50 (µM)Reference
(+)-MK-801NMDA ReceptorRadioligand Binding Assay0.12[5]
MemantineNMDA ReceptorPatch-Clamp on Hippocampal Neurons1.04[5]
KetamineNMDA ReceptorPatch-Clamp on Hippocampal Neurons0.43[5]
AmantadineNMDA ReceptorPatch-Clamp on Hippocampal Neurons18.6[5]
Experimental Protocol: Synthesis of N-Acyl Derivatives

This protocol describes a general method for the N-acylation of this compound to generate a library of amide derivatives for screening.

Materials:

  • This compound hydrochloride

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HOBt, EDC)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Free Amine: Dissolve this compound hydrochloride (1.0 eq) in a suitable solvent like dichloromethane. Add a base such as triethylamine (1.1 eq) and stir for 15-30 minutes at room temperature to generate the free amine in situ.

  • Acylation Reaction:

    • Using Acyl Chlorides: To the solution containing the free amine, add the desired acyl chloride (1.05 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Using Carboxylic Acids: To a solution of the carboxylic acid (1.05 eq) in an anhydrous solvent, add a coupling agent like EDC (1.1 eq) and HOBt (1.1 eq). Stir for 30 minutes at room temperature. Then, add the solution of the free amine to this mixture. Stir at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reaction with water or saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acyl derivative.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol provides a general method for evaluating the binding affinity of synthesized compounds to the NMDA receptor using a radioligand binding assay.[6][7][8]

Materials:

  • Rat brain membrane preparation

  • --INVALID-LINK--MK-801 (radioligand)

  • Synthesized test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of unlabeled MK-801)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a microcentrifuge tube, combine the rat brain membrane preparation, --INVALID-LINK--MK-801 at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer. For determining non-specific binding, a separate set of tubes should contain a high concentration of unlabeled MK-801.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Application in the Synthesis of Anticancer Agents

Derivatives of carboxylates have been explored for their potential as anticancer agents.[9][10][11] The cyclohexane scaffold of this compound can be functionalized to create novel compounds with cytotoxic activity against various cancer cell lines.

Comparative Quantitative Data: Anticancer Activity

Due to the limited availability of direct IC50 data for derivatives of this compound, the following table presents data for other carboxylate derivatives with reported anticancer activity.

CompoundCancer Cell LineAssay MethodIC50 (µM)Reference
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)MTT Assay3.8[10]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)MTT Assay3.5[10]
Compound 13d (quinoxaline derivative)HeLa (Cervical)MTT Assay0.126[11]
Compound 13d (quinoxaline derivative)SMMC-7721 (Liver)MTT Assay0.071[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][12][13][14][15]

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

III. Application in the Synthesis of Antibacterial Agents

The search for new antibacterial agents is crucial to combat antibiotic resistance. The modification of the amino and carboxyl groups of this compound provides a route to novel compounds with potential antibacterial activity.

Comparative Quantitative Data: Antibacterial Activity

Specific MIC (Minimum Inhibitory Concentration) values for derivatives of this compound are not widely reported. The following table provides MIC values for other nitrogen-containing cyclic compounds to serve as a reference.

CompoundBacterial StrainMIC (µg/mL)Reference
Gemini QAS with decyl residuesStaphylococcus aureus8[16]
Gemini QAS with decyl residuesEscherichia coli32[16]
Quinolone-aminophosphonate derivative 9gS. aureus0.25[17]
Quinolone-aminophosphonate derivative 10kE. coli0.5[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Synthesized test compounds

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum from an overnight culture.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: Determine the MIC by observing the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). This can be done visually or by measuring the optical density using a microplate reader.

IV. Visualizations

experimental_workflow start This compound synthesis Synthesis of Derivatives (e.g., N-Acylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation characterization->bioassay nmda NMDA Receptor Binding Assay bioassay->nmda Neurological Targets anticancer Anticancer Assay (MTT) bioassay->anticancer Oncology Targets antibacterial Antibacterial Assay (MIC) bioassay->antibacterial Infectious Disease Targets data Data Analysis (IC50 / MIC) nmda->data anticancer->data antibacterial->data

Caption: General workflow for the synthesis and biological evaluation of derivatives.

nmda_antagonism receptor NMDA Receptor Ion Channel channel_open Channel Open receptor->channel_open Activation channel_blocked Channel Blocked receptor->channel_blocked Inhibition glutamate Glutamate glutamate->receptor glycine Glycine (Co-agonist) glycine->receptor antagonist Derivative of Methyl 1-aminocyclohexane-1-carboxylate antagonist->receptor Binding ca_influx Ca²⁺ Influx channel_open->ca_influx no_influx No Ca²⁺ Influx channel_blocked->no_influx

Caption: Principle of NMDA receptor antagonism by a synthesized derivative.

mtt_assay_workflow plate_cells Plate Cells in 96-well Plate add_compound Add Test Compound (Varying Concentrations) plate_cells->add_compound incubate1 Incubate (e.g., 48h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

References

Application Notes and Protocols for the Conformational Analysis of Peptides Containing Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural, conformationally constrained amino acids into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, receptor affinity, and bioavailability. Methyl 1-aminocyclohexane-1-carboxylate (Ac6c-OMe), and its corresponding acid (Ac6c), are cyclic α,α-disubstituted amino acids that impart significant conformational rigidity to peptide backbones. Understanding the precise structural consequences of incorporating Ac6c is crucial for the rational design of peptidomimetics with desired biological activities.

These application notes provide a comprehensive overview of the experimental and computational methods used to elucidate the conformational properties of peptides containing the Ac6c residue. Detailed protocols for key analytical techniques are provided to guide researchers in their drug discovery and development efforts.

Synthesis of Peptides Containing this compound

The synthesis of peptides incorporating Ac6c can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The Ac6c residue is typically introduced as an Fmoc- or Boc-protected amino acid.

General Solid-Phase Peptide Synthesis (SPPS) Protocol:
  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a compatible solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-Ac6c-OH) using a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). Allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[1][2] It provides information on through-bond and through-space atomic interactions.

Detailed Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O 9:1) to a concentration of 1-5 mM. Add a small amount of a reference standard like tetramethylsilane (TMS).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral features.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify spin systems of individual amino acid residues. This experiment establishes through-bond proton-proton connectivities within each residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space proton-proton interactions. NOE/ROE cross-peaks indicate that two protons are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation.

  • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.

  • Constraint Generation: Integrate the volumes of NOE/ROE cross-peaks to derive upper distance limits between proton pairs. Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle constraints based on the Karplus equation.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH, or CNS) to calculate an ensemble of 3D structures that satisfy the experimental distance and dihedral angle constraints.

  • Structure Validation: Evaluate the quality of the calculated structures using metrics such as Ramachandran plots and RMSD values.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[3] This technique is invaluable for determining the precise bond angles, bond lengths, and overall conformation of peptides.

Detailed Protocol for Peptide Crystallography:

  • Peptide Purity: Ensure the peptide is of high purity (>95%) as impurities can hinder crystallization.

  • Crystallization Screening: Screen a wide range of crystallization conditions using techniques like hanging drop or sitting drop vapor diffusion. Commercially available screens provide a variety of precipitants, buffers, and salts.

  • Crystal Optimization: Optimize the initial crystallization conditions by fine-tuning the concentrations of the precipitant, peptide, and additives, as well as pH and temperature.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection at low temperatures.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a monochromatic X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.

  • Data Processing: Process the diffraction images to integrate the intensities of the reflections and determine the unit cell parameters and space group.

  • Structure Solution: Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods for small molecules.

  • Model Building and Refinement: Build an initial atomic model into the electron density map and refine the model against the experimental data to improve its fit and geometry.

  • Structure Validation: Assess the quality of the final model using tools like Ramachandran plots, R-factors, and analysis of bond lengths and angles.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 10-100 µM) in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer and a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • Data Analysis: The shape and magnitude of the CD spectrum can indicate the presence of α-helices (negative bands at ~222 nm and ~208 nm, positive band at ~195 nm), β-sheets (negative band around 218 nm), or random coil structures.

Computational Protocols for Conformational Analysis

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of peptides in a simulated environment.[4][5]

Protocol for MD Simulation of Ac6c-Containing Peptides:

  • System Setup:

    • Build the initial 3D structure of the peptide using peptide building software (e.g., PyMOL, Chimera).

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that includes parameters for the non-natural Ac6c residue. If parameters are not available, they need to be developed and validated.

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a short simulation with position restraints on the peptide atoms to allow the solvent to equilibrate around the peptide (NVT ensemble).

    • Perform a subsequent simulation to equilibrate the pressure of the system (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Trajectory Analysis: Analyze the resulting trajectory to study various properties, including:

    • Root Mean Square Deviation (RMSD) to assess structural stability.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Dihedral angle analysis to characterize backbone conformations.

    • Hydrogen bond analysis.

    • Clustering analysis to identify representative conformations.

Quantitative Data Summary

The incorporation of Ac6c significantly restricts the conformational freedom of the peptide backbone, favoring specific secondary structures.

Peptide SequenceMethodKey Conformational FeaturesBackbone Dihedral Angles (φ, ψ) for Ac6cReference
HCO-Thp-Ac6c-Phe-OMeX-ray CrystallographyHelical conformation at the Ac6c residue (αL-type)φ = 56.9°, ψ = 37.5°[6]
HCO-Thp-Ac6c-Phe-OMeNMR SpectroscopySystem of two consecutive γ-turns-[6]
Z-D-Val-Ac6c-Gly-L-Phe-OMeX-ray CrystallographyNot explicitly stated for Ac6cNot explicitly stated for Ac6c[7]
Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amideCD & 2D-NMRAdopts conformations with varying percentages of helical and random coil conformers depending on the environment (micelles vs. liposomes).Not explicitly stated[8]

Visualizations (DOT Language)

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_structure Structure & Function synthesis Solid-Phase Peptide Synthesis of Ac6c-containing peptide purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization nmr NMR Spectroscopy (TOCSY, NOESY) characterization->nmr xray X-ray Crystallography characterization->xray cd Circular Dichroism characterization->cd md Molecular Dynamics Simulation characterization->md structure 3D Structure Determination nmr->structure xray->structure md->structure activity Biological Activity Assay structure->activity

Caption: Experimental workflow for the conformational analysis of Ac6c-peptides.

ac6c_conformation cluster_peptide Peptide Backbone cluster_ac6c Ac6c Residue cluster_conformation Resulting Conformation peptide_chain ...-NH-CH(R)-CO-... ac6c Ac6c cyclohexane Cyclohexane Ring ac6c->cyclohexane restricts conformation Defined Secondary Structure (e.g., γ-turn, helix) ac6c->conformation induces

Caption: Influence of Ac6c on peptide conformation.

amp_mechanism cluster_interaction Membrane Interaction cluster_conformational_change Conformational Change cluster_disruption Membrane Disruption peptide Ac6c-containing Antimicrobial Peptide binding Electrostatic Binding peptide->binding membrane Bacterial Cell Membrane (e.g., LPS, Phospholipids) membrane->binding folding Adoption of Helical Conformation binding->folding insertion Insertion into Lipid Bilayer folding->insertion disruption Membrane Permeabilization insertion->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Proposed mechanism of action for an Ac6c-containing antimicrobial peptide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key intermediate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most established methods for the synthesis of α,α-disubstituted amino acids like 1-aminocyclohexanecarboxylic acid, the precursor to the methyl ester, are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods start from cyclohexanone. The resulting amino acid is then esterified to yield this compound.

Q2: What are the main advantages and disadvantages of the Strecker and Bucherer-Bergs methods for this synthesis?

A2: The Strecker synthesis is a versatile method that can be performed under various conditions. However, it often involves the use of highly toxic cyanide sources like hydrogen cyanide (HCN), although safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) can be used.[1][2] The Bucherer-Bergs reaction is a multi-component reaction that produces a hydantoin intermediate, which is then hydrolyzed to the amino acid.[3] This method can be robust, but the hydrolysis of the hydantoin can sometimes require harsh conditions.

Q3: How can I esterify the 1-aminocyclohexanecarboxylic acid to its methyl ester?

A3: A common and effective method is Fischer-Speier esterification, where the amino acid is refluxed with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid (generated in situ from thionyl chloride).[4][5] Another approach involves the use of trimethylchlorosilane (TMSCl) in methanol, which offers mild reaction conditions.[4]

Q4: What are the key challenges in the synthesis and purification of this compound?

A4: Key challenges include:

  • Low yields: Particularly with ketones, which are less reactive than aldehydes in the Strecker reaction.[1]

  • Side reactions: Polymerization and the formation of byproducts can reduce the yield and complicate purification.

  • Purification: Separating the desired product from unreacted starting materials, intermediates, and side products can be challenging due to the amphoteric nature of the amino acid precursor.

  • Racemization: The classical Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the amino acid.[6]

Troubleshooting Guides

Low Yield in Strecker Synthesis

Issue: The yield of the α-aminonitrile intermediate is consistently low.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete imine formation Ensure anhydrous conditions, as water can inhibit imine formation. The addition of a dehydrating agent like magnesium sulfate (MgSO₄) can be beneficial.[2]
Low reactivity of cyclohexanone Ketones are inherently less reactive than aldehydes.[1] Consider increasing the reaction temperature or using a Lewis acid catalyst to enhance the electrophilicity of the carbonyl carbon.[7]
Inefficient cyanide addition The choice of cyanide source can impact the yield. While HCN is highly reactive, safer alternatives like KCN or TMSCN may require optimization of reaction conditions (e.g., pH, catalyst).[8]
Side reactions At elevated temperatures, polymerization of the starting materials or intermediates can occur. Monitor the reaction closely and consider running it at a lower temperature for a longer duration.
Difficulty in Hydantoin Hydrolysis (Bucherer-Bergs Reaction)

Issue: Incomplete or slow hydrolysis of the 5,5-pentamethylenespirohydantoin intermediate to 1-aminocyclohexanecarboxylic acid.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently harsh hydrolysis conditions The hydantoin ring can be very stable. Strong basic (e.g., Ba(OH)₂) or acidic (e.g., concentrated HCl or H₂SO₄) conditions at elevated temperatures are often necessary for complete hydrolysis.
Poor solubility of the hydantoin The hydantoin intermediate may have low solubility in the hydrolysis medium. Consider using a co-solvent or a phase-transfer catalyst to improve solubility and reaction rate.
Side product formation Prolonged exposure to harsh conditions can lead to degradation of the desired amino acid. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Incomplete Esterification

Issue: The conversion of 1-aminocyclohexanecarboxylic acid to its methyl ester is low.

Possible Causes & Solutions:

CauseRecommended Solution
Equilibrium limitation in Fischer esterification Use a large excess of methanol to drive the equilibrium towards the ester product. Removal of water using a Dean-Stark apparatus can also be effective.
Inactivation of the acid catalyst The basic amino group can neutralize the acid catalyst. Ensure a sufficient amount of acid catalyst is used.
Steric hindrance The α,α-disubstituted nature of the carboxylic acid can slow down the esterification. Consider using a more reactive esterification agent, such as thionyl chloride in methanol, which proceeds via an acid chloride intermediate.[9][10]

Experimental Protocols

Method 1: Strecker Synthesis followed by Esterification

This two-step process involves the formation of 1-amino-1-cyanocyclohexane followed by hydrolysis and esterification.

Step 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid

  • Reaction Scheme:

    • Cyclohexanone + NH₄Cl + KCN → 1-Amino-1-cyanocyclohexane

    • 1-Amino-1-cyanocyclohexane + H₂O/H⁺ → 1-Aminocyclohexanecarboxylic Acid

  • Experimental Workflow:

    Strecker_Workflow A Mix Cyclohexanone, NH4Cl, and KCN in Aqueous Ethanol B Stir at room temperature (or slightly elevated temp) for 12-24h A->B Reaction C Acidify with conc. HCl and reflux to hydrolyze the nitrile B->C Hydrolysis D Neutralize with a base (e.g., NH4OH) to precipitate the amino acid C->D Work-up E Filter, wash, and dry the 1-Aminocyclohexanecarboxylic Acid product D->E Isolation

    Strecker Synthesis Workflow
  • Detailed Protocol:

    • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq) in water.

    • Add an equal volume of ethanol, followed by cyclohexanone (1.0 eq).

    • Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC.

    • After the reaction is complete, carefully add concentrated hydrochloric acid and reflux the mixture for 4-6 hours to hydrolyze the intermediate α-aminonitrile.

    • Cool the reaction mixture and neutralize it with a base such as ammonium hydroxide to precipitate the 1-aminocyclohexanecarboxylic acid.

    • Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.

Method 2: Bucherer-Bergs Reaction followed by Esterification

This method involves the synthesis of a hydantoin intermediate which is subsequently hydrolyzed and esterified.

Step 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid

  • Reaction Scheme:

    • Cyclohexanone + (NH₄)₂CO₃ + KCN → 5,5-Pentamethylenespirohydantoin

    • 5,5-Pentamethylenespirohydantoin + H₂O/Base or Acid → 1-Aminocyclohexanecarboxylic Acid

  • Experimental Workflow:

    Bucherer_Bergs_Workflow A Heat Cyclohexanone, (NH4)2CO3, and KCN in Aqueous Ethanol B Cool and collect the precipitated hydantoin intermediate A->B Reaction & Precipitation C Hydrolyze the hydantoin with strong acid or base under reflux B->C Hydrolysis D Neutralize to precipitate the amino acid C->D Work-up E Isolate and purify the 1-Aminocyclohexanecarboxylic Acid product D->E Isolation

    Bucherer-Bergs Reaction Workflow
  • Detailed Protocol:

    • In a pressure vessel, combine cyclohexanone (1.0 eq), ammonium carbonate (3.0 eq), and potassium cyanide (1.2 eq) in a mixture of ethanol and water.

    • Heat the mixture to 80-100°C for several hours until the reaction is complete (monitored by TLC).[3]

    • Cool the reaction mixture to room temperature. The 5,5-pentamethylenespirohydantoin will precipitate.

    • Collect the hydantoin by filtration and wash with water.

    • Hydrolyze the hydantoin by refluxing with a strong base (e.g., 25% NaOH solution) or a strong acid (e.g., 6M HCl) for 12-24 hours.

    • Cool the solution and neutralize with acid (if using a basic hydrolysis) or base (if using an acidic hydrolysis) to precipitate the 1-aminocyclohexanecarboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Esterification of 1-Aminocyclohexanecarboxylic Acid
  • Reaction Scheme:

    • 1-Aminocyclohexanecarboxylic Acid + CH₃OH + Acid Catalyst → this compound

  • Esterification Workflow:

    Esterification_Workflow A Suspend amino acid in excess Methanol B Add acid catalyst (e.g., SOCl2 or H2SO4) dropwise at 0°C A->B Catalyst Addition C Reflux the mixture until reaction is complete B->C Reaction D Remove excess methanol under reduced pressure C->D Solvent Removal E Purify the crude ester (e.g., by extraction and/or distillation) D->E Purification

    Esterification Workflow
  • Detailed Protocol (using Thionyl Chloride):

    • Suspend 1-aminocyclohexanecarboxylic acid (1.0 eq) in an excess of dry methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise with stirring.[9][10]

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • The crude product, this compound hydrochloride, can be purified by recrystallization or by neutralization with a base and extraction into an organic solvent.

Data Presentation: Comparative Analysis of Synthesis Parameters

ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Materials Cyclohexanone, NH₄Cl, KCN/NaCNCyclohexanone, (NH₄)₂CO₃, KCN/NaCN
Intermediate α-Aminonitrile5,5-Disubstituted Hydantoin
Typical Reaction Temp. Room temp. to 50°C60-100°C[9]
Key Advantages Generally milder initial reaction conditions.Can be a one-pot reaction to the hydantoin.
Key Disadvantages Use of highly toxic cyanide sources.[2] Ketones are less reactive.[1]Requires a separate, often harsh, hydrolysis step.
Troubleshooting Focus Driving imine formation, optimizing cyanide addition.Ensuring complete hydrolysis of the stable hydantoin ring.

Disclaimer: The provided protocols are intended as a general guide. All experimental work should be conducted in a properly equipped laboratory with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Technical Support Center: Synthesis of Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of this compound, primarily through the Strecker or Bucherer-Bergs pathways.

Problem 1: Low Yield of 1-Aminocyclohexanecarbonitrile (Strecker Synthesis Intermediate)

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Imine Formation: The initial reaction between cyclohexanone and ammonia may not have gone to completion.- Ensure an adequate excess of ammonia or an ammonium salt (e.g., ammonium chloride) is used to drive the equilibrium towards the imine. - The reaction may be acid-catalyzed; ensure the pH is appropriate to facilitate both imine formation and the subsequent cyanide addition.
Side Reactions of Cyclohexanone: Self-condensation of cyclohexanone (aldol condensation) can occur under basic or acidic conditions, reducing the amount of starting material available.- Maintain a controlled temperature, as higher temperatures can favor side reactions. - Optimize the order of reagent addition. Adding the cyanide source to the pre-formed imine may minimize side reactions of the ketone.
Cyanide Degradation: Cyanide salts can be unstable in acidic solutions, leading to the formation of hydrogen cyanide gas, which may escape the reaction mixture.- Maintain a slightly basic pH during the cyanide addition step to ensure the cyanide ion is the active nucleophile.
Hydrolysis of the Nitrile: Although the goal is hydrolysis in a later step, premature hydrolysis of the aminonitrile can occur if the workup conditions are too harsh or prolonged.- Use a carefully controlled workup procedure, avoiding prolonged exposure to strong acids or bases.
Problem 2: Low Yield or Impure Hydantoin Intermediate (Bucherer-Bergs Reaction)

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Reagent Ratios: Incorrect stoichiometry can lead to incomplete reaction or the formation of byproducts.- A common molar ratio for ketone:KCN:(NH₄)₂CO₃ is 1:2:2 to ensure a balance of reactivity.[1]
Incorrect pH: The reaction is sensitive to pH. If the pH is too high, cyanide can degrade. If it's too low, cyanohydrin formation is hindered.[1]- Maintain a pH of approximately 8-9. Ammonium carbonate typically acts as a buffer to maintain this pH range.[1]
Over-alkylation: Excess cyanide can potentially lead to side products.[1]- Adhere to the recommended stoichiometry and avoid a large excess of the cyanide salt.[1]
Polymerization: Ketones, especially under certain conditions, can be prone to polymerization.- Follow recommended temperature guidelines (typically reflux in water or ethanol at 80-100°C) to promote the desired reaction over polymerization.[1]
Problem 3: Incomplete Hydrolysis of Nitrile or Hydantoin

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Time or Temperature: The hydrolysis of nitriles and hydantoins often requires forcing conditions.- Ensure adequate heating (reflux) for a sufficient duration. The exact time will depend on the substrate and the concentration of the acid or base.
Formation of a Stable Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is not driven to completion, the amide may be isolated as a significant byproduct.- Increase the reaction time and/or the concentration of the acid or base to ensure complete hydrolysis to the carboxylic acid.
Precipitation of the Amino Acid: The amino acid product may precipitate from the reaction mixture, preventing further reaction.- Ensure adequate solvent is present to maintain the solubility of all species throughout the reaction.
Problem 4: Low Yield During Fischer Esterification

Possible Causes & Solutions:

Possible CauseRecommended Solution
Equilibrium Limitations: The Fischer esterification is a reversible reaction, and the presence of water will shift the equilibrium back towards the starting materials.[2][3]- Use a large excess of methanol to drive the equilibrium towards the product.[2] - Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
Incomplete Protonation of the Carboxylic Acid: The reaction is acid-catalyzed and requires protonation of the carbonyl oxygen to activate the carboxylic acid towards nucleophilic attack by the alcohol.[2]- Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas dissolved in methanol.
Steric Hindrance: While less of a concern with cyclohexanone derivatives, steric hindrance around the carboxylic acid or the alcohol can slow down the reaction.- Increase the reaction time and/or temperature to overcome steric hindrance.
Side reaction of the amine: The free amine can react with the acid catalyst.- The esterification is often carried out on the amino acid hydrochloride salt, which protects the amine group.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary and most established routes are the Strecker synthesis and the Bucherer-Bergs reaction, both starting from cyclohexanone.[4][5] Both pathways converge on the formation of 1-aminocyclohexanecarboxylic acid, which is then esterified to the final product.

Q2: What is the key intermediate in the Strecker synthesis of the target molecule?

A2: The key intermediate in the Strecker synthesis is 1-aminocyclohexanecarbonitrile, formed from the reaction of cyclohexanone, ammonia (or an ammonium salt), and a cyanide source.[4] This intermediate is then hydrolyzed to 1-aminocyclohexanecarboxylic acid.

Q3: What is the intermediate in the Bucherer-Bergs reaction?

A3: The Bucherer-Bergs reaction proceeds through the formation of a hydantoin intermediate, specifically 5,5-pentamethylenespirohydantoin, from cyclohexanone, a cyanide salt, and ammonium carbonate.[1][5] This hydantoin is subsequently hydrolyzed to yield 1-aminocyclohexanecarboxylic acid.

Q4: How can I purify the final product, this compound?

A4: Purification of the final ester is typically achieved through distillation under reduced pressure. If significant impurities are present, column chromatography on silica gel may be necessary. It is also common to isolate the product as its hydrochloride salt, which can often be purified by recrystallization.

Q5: What are the expected side products in the nitrile hydrolysis step of the Strecker pathway?

A5: The main potential side product is 1-aminocyclohexanecarboxamide, which results from incomplete hydrolysis of the nitrile. To minimize this, ensure harsh enough conditions (e.g., prolonged heating with a strong acid or base) are used to drive the reaction to the carboxylic acid.

Experimental Protocols

Protocol 1: Strecker Synthesis of 1-Aminocyclohexanecarbonitrile

This protocol is a general representation and may require optimization.

  • In a well-ventilated fume hood, to a stirred solution of ammonium chloride (1.5 equivalents) in aqueous ammonia, add sodium cyanide (1.2 equivalents).

  • Cool the solution in an ice bath and add cyclohexanone (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to overnight.

  • The product, 1-aminocyclohexanecarbonitrile, may precipitate from the solution and can be collected by filtration.

  • Wash the collected solid with cold water and dry under vacuum.

Protocol 2: Hydrolysis of 1-Aminocyclohexanecarbonitrile to 1-Aminocyclohexanecarboxylic Acid
  • Suspend the 1-aminocyclohexanecarbonitrile in concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the evolution of ammonia ceases and the nitrile is fully hydrolyzed.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the 1-aminocyclohexanecarboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Protocol 3: Fischer Esterification of 1-Aminocyclohexanecarboxylic Acid
  • Suspend 1-aminocyclohexanecarboxylic acid in a large excess of anhydrous methanol.

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension until it is saturated, or alternatively, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • The resulting crude product, this compound hydrochloride, can be purified by recrystallization. To obtain the free base, the hydrochloride salt can be neutralized with a mild base and extracted into an organic solvent.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield start Low Yield of Final Product check_intermediates Analyze Purity of Intermediates start->check_intermediates strecker_issues Low Yield in Strecker Step? check_intermediates->strecker_issues Strecker Route bucherer_issues Low Yield in Bucherer-Bergs Step? check_intermediates->bucherer_issues Bucherer-Bergs Route hydrolysis_issues Incomplete Hydrolysis? check_intermediates->hydrolysis_issues esterification_issues Low Yield in Esterification? check_intermediates->esterification_issues optimize_strecker Optimize Strecker Conditions (Reagent Ratios, Temp.) strecker_issues->optimize_strecker optimize_bucherer Optimize Bucherer-Bergs (pH, Temp., Ratios) bucherer_issues->optimize_bucherer optimize_hydrolysis Increase Hydrolysis Time/Temp. hydrolysis_issues->optimize_hydrolysis optimize_esterification Optimize Esterification (Excess Alcohol, Water Removal) esterification_issues->optimize_esterification

Caption: A troubleshooting workflow for diagnosing the cause of low yield in the synthesis of this compound.

Reaction Pathways and Potential Side Reactions

G Synthesis Pathways and Side Reactions cluster_strecker Strecker Pathway cluster_bucherer Bucherer-Bergs Pathway cluster_esterification Final Step cyclohexanone Cyclohexanone aminonitrile 1-Aminocyclohexanecarbonitrile cyclohexanone->aminonitrile NH₃, KCN amino_acid 1-Aminocyclohexanecarboxylic Acid aminonitrile->amino_acid H₃O⁺, Heat amide 1-Aminocyclohexanecarboxamide (Side Product) aminonitrile->amide Incomplete Hydrolysis amino_acid_final 1-Aminocyclohexanecarboxylic Acid amide->amino_acid Further Hydrolysis cyclohexanone_bb Cyclohexanone hydantoin 5,5-Pentamethylenespirohydantoin cyclohexanone_bb->hydantoin KCN, (NH₄)₂CO₃ amino_acid_bb 1-Aminocyclohexanecarboxylic Acid hydantoin->amino_acid_bb H₃O⁺ or OH⁻, Heat final_product This compound amino_acid_final->final_product MeOH, H⁺

References

Technical Support Center: Purification of Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 1-aminocyclohexane-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Yield of Purified Product

  • Possible Cause 1: Incomplete Extraction from Aqueous Workup. this compound, especially when protonated as the hydrochloride salt, may have some water solubility, leading to incomplete extraction into the organic phase.

    Solution:

    • Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction to deprotonate the amine and increase its organosolubility.

    • Perform multiple extractions (at least 3-4 times) with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • If emulsion occurs, addition of brine can help to break it.

  • Possible Cause 2: Hydrolysis of the Ester during Workup or Purification. The methyl ester is susceptible to hydrolysis back to the carboxylic acid under either acidic or basic conditions, particularly with prolonged exposure or at elevated temperatures.

    Solution:

    • Avoid strong acidic or basic conditions for extended periods during the workup. Use mild bases like sodium bicarbonate for neutralization where possible.

    • If using column chromatography, ensure the silica gel is not acidic. Pre-treating the silica gel with a solution of triethylamine in the eluent can help neutralize it.

  • Possible Cause 3: Product Volatility. While not extremely volatile, some product may be lost if evaporation under reduced pressure is carried out at too high a temperature or for too long.

    Solution:

    • Use a rotary evaporator with a water bath temperature not exceeding 40-50 °C.

    • Once the bulk of the solvent is removed, avoid keeping the product under high vacuum for an extended period.

Issue 2: Presence of Impurities in the Final Product

  • Possible Cause 1: Unreacted Starting Materials. If synthesized via a Strecker or Bucherer-Bergs reaction followed by esterification, common impurities include cyclohexanone, the intermediate α-aminonitrile, or the corresponding amino acid.

    Solution:

    • Cyclohexanone: Can often be removed by aqueous washes or will be separated during column chromatography due to its lower polarity.

    • 1-aminocyclohexane-1-carbonitrile (intermediate): This is a basic compound and can be challenging to separate. Careful column chromatography is usually effective.

    • 1-aminocyclohexane-1-carboxylic acid: This is a polar and zwitterionic compound. It can be removed by washing the organic solution of the product with a dilute aqueous base, which will deprotonate the carboxylic acid and extract it into the aqueous layer.

  • Possible Cause 2: Side-Products from Synthesis. The synthesis may yield polymeric materials or other side-products.

    Solution:

    • Flash Column Chromatography: This is the most effective method for removing a wide range of impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate with a small percentage of methanol or triethylamine) is often successful.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. This is often performed on the hydrochloride salt of the amine.

Issue 3: Difficulty with Column Chromatography

  • Possible Cause 1: Product Streaking on Silica Gel Column. The basic amine group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and streaking of the product band.

    Solution:

    • Addition of a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase. This will compete with the product for binding to the acidic sites on the silica gel.

    • Use of Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine.

    • Reverse-Phase Chromatography: For highly basic compounds, reverse-phase chromatography on a C18 column using a mobile phase like acetonitrile/water may provide better results.

  • Possible Cause 2: Co-elution of Impurities. Some impurities may have similar polarities to the desired product, making separation by standard column chromatography difficult.

    Solution:

    • Optimize the Solvent System: Experiment with different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides the best separation between your product and the impurity.

    • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a polar-functionalized silica gel (e.g., amino- or cyano-bonded) which can offer different selectivity.

Issue 4: Product is an Oil and Cannot be Recrystallized

  • Possible Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.

    Solution:

    • Attempt to purify the oil by flash column chromatography first to remove impurities, and then try to crystallize the purified product.

  • Possible Cause 2: The Free Base is a Low-Melting Solid or an Oil at Room Temperature. The free amine form of the product may not be a crystalline solid at room temperature.

    Solution:

    • Formation of a Salt: Convert the free base to its hydrochloride (HCl) salt by treating a solution of the amine in an organic solvent (like diethyl ether or ethyl acetate) with a solution of HCl in the same solvent or with gaseous HCl. The resulting salt is often a crystalline solid that can be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: Flash column chromatography on silica gel is a versatile and widely used method for the purification of this compound. It is effective at removing a variety of impurities with different polarities. For optimal results, it is often recommended to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking.

Q2: How can I convert the purified free base of this compound to its hydrochloride salt?

A2: Dissolve the purified free base in a dry, non-polar solvent such as diethyl ether or ethyl acetate. Then, add a solution of hydrogen chloride (e.g., 2 M in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with fresh solvent, and dried under vacuum.

Q3: What are suitable recrystallization solvents for this compound hydrochloride?

A3: A solvent pair is often effective for the recrystallization of amino acid ester salts. Common pairs include methanol/diethyl ether, ethanol/diethyl ether, or isopropanol/hexane. The salt is dissolved in a minimum amount of the more polar solvent (e.g., methanol) at an elevated temperature, and the less polar solvent (e.g., diethyl ether) is added slowly until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.

Q4: My NMR spectrum shows unexpected peaks after purification. What could they be?

A4: Unexpected peaks could be residual solvents from the purification (e.g., ethyl acetate, hexane, methanol). If the product was purified by column chromatography with triethylamine, you might see its characteristic signals. Other possibilities include unremoved starting materials or side-products from the synthesis. Comparing your spectrum with a known reference spectrum and considering the solvents used during workup and purification can help in identifying these impurities.

Data Presentation

Table 1: Comparison of Common Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Extraction Partitioning between immiscible liquid phases based on solubility and pH.Simple, fast, good for initial cleanup and removing acidic/basic impurities.Not effective for impurities with similar solubility and pKa to the product. Emulsions can be an issue.Initial workup to remove starting materials and by-products.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield very pure crystalline product. Scalable.Requires the compound to be a solid. Finding a suitable solvent can be time-consuming. Yield loss is possible.Final purification of solid products, especially salts.
Flash Column Chromatography (Normal Phase) Separation based on polarity. Compound adsorbs to a solid stationary phase (e.g., silica gel) and is eluted with a liquid mobile phase.Highly versatile, can separate compounds with a wide range of polarities.Can be time-consuming and requires larger volumes of solvent. Basic compounds may streak on acidic silica.General purpose purification of the crude product.
Flash Column Chromatography (Reverse Phase) Separation based on hydrophobicity. Compound partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Good for polar and basic compounds that are problematic on normal phase silica.More expensive stationary phases. Solvents can be harder to remove.Purification of highly polar or basic compounds that are difficult to purify by other methods.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent. Load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate + 0.1% triethylamine).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of this compound Hydrochloride

  • Dissolution:

    • Place the crude hydrochloride salt in a clean Erlenmeyer flask.

    • Add a minimal amount of hot methanol or ethanol to dissolve the solid completely.

  • Precipitation:

    • While the solution is still warm, slowly add diethyl ether dropwise with swirling until a faint, persistent cloudiness is observed.

    • If too much diethyl ether is added, add a few drops of hot methanol until the solution becomes clear again.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) start->extraction wash Aqueous Washes (e.g., NaHCO3, Brine) extraction->wash dry Drying (e.g., Na2SO4) wash->dry evaporation Solvent Evaporation dry->evaporation chromatography Flash Column Chromatography evaporation->chromatography recrystallization Recrystallization (as HCl salt) evaporation->recrystallization pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Purification Issue incomplete_extraction Incomplete Extraction? start->incomplete_extraction Low Yield streaking Streaking on Column? start->streaking Low Purity hydrolysis Ester Hydrolysis? incomplete_extraction->hydrolysis No adjust_ph Adjust pH > 9 before extraction incomplete_extraction->adjust_ph Yes avoid_harsh_conditions Avoid prolonged acid/base exposure hydrolysis->avoid_harsh_conditions Yes oily_product Product is an oil? streaking->oily_product No add_base Add triethylamine to eluent streaking->add_base Yes form_salt Form HCl salt and recrystallize oily_product->form_salt Yes

Preventing epimerization of "Methyl 1-aminocyclohexane-1-carboxylate" during peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the peptide coupling of sterically hindered amino acids, specifically "Methyl 1-aminocyclohexane-1-carboxylate." Our goal is to help you minimize epimerization and optimize your peptide synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during the peptide coupling of this compound?

A1: Epimerization is a chemical process where one stereocenter of a molecule inverts, converting one diastereomer into another. In peptide synthesis, this typically refers to the inversion of the alpha-carbon's configuration (from L to D or vice-versa) of an amino acid during the coupling reaction. This is a significant concern because the biological activity of peptides is highly dependent on their specific three-dimensional structure; even a single epimerized amino acid can drastically reduce or eliminate a peptide's therapeutic efficacy.[1] The resulting diastereomeric impurities can also be very difficult to separate from the desired product.

This compound is an α,α-disubstituted amino acid, which presents significant steric hindrance. This bulkiness can slow down the desired coupling reaction, providing a larger window of opportunity for the competing epimerization side reaction to occur.

Q2: What are the primary chemical mechanisms that lead to epimerization during peptide coupling?

A2: There are two main pathways through which epimerization occurs during amide bond formation:

  • Direct Enolization: A base present in the reaction mixture can directly abstract the proton from the alpha-carbon of the activated amino acid. The resulting planar enolate intermediate loses its stereochemical information. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.

  • Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can be attacked intramolecularly by the oxygen of the protecting group's carbonyl, forming a planar 5(4H)-oxazolone intermediate.[2] The alpha-proton of this oxazolone is particularly acidic and easily removed by a base, leading to a loss of chirality.[2] Subsequent attack by the amine component on this achiral intermediate results in the formation of both the desired and the epimerized peptide.[2] This is generally considered the predominant pathway for racemization of N-alkoxycarbonyl-protected amino acids.[2]

Q3: Which factors in my experimental setup can influence the extent of epimerization?

A3: Several factors can significantly impact the degree of epimerization:

  • Coupling Reagent: The choice of coupling reagent is critical. Uronium/aminium salt-based reagents like HATU and COMU are generally more efficient and lead to less epimerization than carbodiimides (e.g., DCC, DIC) when used without additives.[2][3]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure, can suppress epimerization by forming active esters that are more reactive towards the amine and less prone to oxazolone formation.[2][4]

  • Base: The strength and steric hindrance of the base used are important. Strong, non-hindered bases can promote proton abstraction and increase epimerization. Sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or collidine are often preferred.[4]

  • Solvent: Polar solvents like DMF can sometimes increase the rate of epimerization compared to less polar solvents like dichloromethane (DCM).

  • Temperature: Lowering the reaction temperature can help to suppress the rate of epimerization.

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine can increase the risk of oxazolone formation and subsequent epimerization.

Q4: Which coupling reagents are recommended for sterically hindered amino acids like this compound to minimize epimerization?

A4: For sterically hindered amino acids, highly efficient coupling reagents are necessary to ensure rapid amide bond formation, which outcompetes the rate of epimerization. The following are highly recommended:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is a premier coupling reagent for challenging couplings.[5] It forms a highly reactive OAt-active ester, which, due to the anchimeric assistance of the pyridine nitrogen in the HOAt moiety, accelerates the coupling reaction and effectively suppresses epimerization.[5]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that incorporates the OxymaPure additive. It exhibits coupling efficiencies comparable to HATU with very low racemization levels, often below 1%, and offers a better safety profile as it avoids the potentially explosive HOBt or HOAt derivatives.[3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt reagent, particularly for coupling N-methylated and other hindered amino acids.

Carbodiimide reagents like DIC can also be used, but it is crucial to use them in combination with an additive like HOAt or OxymaPure to minimize epimerization.

Quantitative Data on Epimerization

The following table summarizes the percentage of D-isomer (epimer) formation observed with various common coupling reagents under comparable model peptide synthesis conditions. While this data is not specific to "this compound," it provides a reliable comparison of the inherent tendency of these reagents to cause epimerization. For a sterically hindered residue, minimizing this baseline epimerization is crucial.

Coupling Reagent/Method% D-Isomer (Epimerization)Reference(s)
COMU < 1.0%[3]
HATU 0.5 - 2.0%[3]
DIC/HOBt 0.5 - 2.5%[3]
PyBOP 1.0 - 3.5%[3]
HCTU 1.0 - 4.0%[3]
HBTU 1.5 - 5.0%[3]
TBTU 2.0 - 6.0%

Table 1: A comparative summary of epimerization levels for common peptide coupling reagents.

Experimental Protocols

Here we provide detailed, generalized protocols for the coupling of sterically hindered amino acids like "this compound" using recommended low-epimerization reagents.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol is suitable for Fmoc-based solid-phase synthesis.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-Methyl 1-aminocyclohexane-1-carboxylate

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF) and the resin is thoroughly washed with DMF.

  • Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-Methyl 1-aminocyclohexane-1-carboxylate (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in anhydrous DMF.

  • Pre-activation: Add DIPEA (6-10 equivalents) to the activation solution. Allow the mixture to pre-activate for a few minutes (typically 2-5 minutes) at room temperature. A color change may be observed.

  • Coupling: Add the pre-activated solution to the vessel containing the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature. Due to the steric hindrance, a longer coupling time (e.g., 2-4 hours) or double coupling may be necessary.

  • Monitoring: Monitor the completion of the reaction using a qualitative test such as the Kaiser test (note: this test does not work for secondary amines) or a more appropriate method for hindered couplings like the bromophenol blue test.[6]

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again to prepare for the next cycle.

Protocol 2: Solution-Phase Coupling using COMU

This protocol is suitable for the coupling of peptide fragments in solution.

Materials:

  • N-protected this compound (or peptide fragment) (1.0 equivalent)

  • C-protected amino acid or peptide fragment with a free amine (1.1 equivalents)

  • COMU (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF or other suitable aprotic solvent

Procedure:

  • Dissolution: Dissolve the N-protected this compound and the amine component in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reagents: Add DIPEA to the stirred solution, followed by the portion-wise addition of COMU.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl solution). Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to epimerization during the peptide coupling of this compound.

G cluster_0 Troubleshooting Epimerization start High Epimerization Detected (e.g., by HPLC, NMR) q1 Which coupling reagent was used? start->q1 reagent_path Carbodiimide (DCC, DIC) without additive q1->reagent_path Carbodiimide uronium_path Uronium/Phosphonium (HATU, HBTU, COMU, etc.) q1->uronium_path Uronium/Phosphonium sol1 Action: Add an additive (HOAt or OxymaPure) and re-run coupling. reagent_path->sol1 q2 What were the reaction conditions? uronium_path->q2 sol1->q2 cond_base Strong Base / High Temp. / Long Pre-activation q2->cond_base cond_ok Optimized Conditions q2->cond_ok sol2 Action: - Use weaker, hindered base (DIPEA) - Lower reaction temperature (0°C) - Minimize pre-activation time (<5 min) cond_base->sol2 q3 Is coupling still slow, allowing time for epimerization? cond_ok->q3 sol2->q3 slow_yes Yes q3->slow_yes slow_no No q3->slow_no sol3 Action: - Switch to a more potent reagent (e.g., HATU or COMU) - Consider double coupling slow_yes->sol3 end_ok Epimerization Minimized slow_no->end_ok end_persist Problem Persists: Consult further literature on specialized techniques sol3->end_persist

A troubleshooting workflow for minimizing epimerization.

References

Technical Support Center: Overcoming Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Methyl 1-aminocyclohexane-1-carboxylate" : Our current documentation and the broader scientific literature do not feature "this compound" as a standard reagent for overcoming peptide aggregation during solid-phase peptide synthesis (SPPS). This guide will focus on established and validated methodologies for mitigating this common challenge. A specific FAQ entry is dedicated to discussing the potential evaluation of novel, non-standard reagents like the one mentioned.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During SPPS, the growing peptide chains, which are attached to a solid resin support, can interact with each other through intermolecular hydrogen bonds. This is particularly common for hydrophobic sequences or those with a tendency to form secondary structures like β-sheets.[1] This self-association, known as aggregation, can lead to several problems, including incomplete reactions for both coupling and deprotection steps, resulting in low yields and difficult purifications.[2]

Q2: What are the common indicators of on-resin peptide aggregation?

A2: Common signs of on-resin aggregation include:

  • Positive or weak colorimetric tests (e.g., Kaiser or TNBS tests) after a coupling step, indicating the presence of unreacted free amines.[3]

  • Shrinking of the resin matrix , which signifies the collapse of the peptide-resin structure due to aggregation.[1]

  • Slow or incomplete Fmoc deprotection , as the deprotection reagent cannot efficiently access the N-terminus.[2]

  • Physical clumping or stickiness of the resin , making it difficult to work with.[3]

  • Low yield and purity of the final peptide product after cleavage.[4]

Q3: What are the most effective, established strategies for overcoming peptide aggregation?

A3: Several strategies are routinely employed to disrupt aggregation:

  • Incorporation of Pseudoproline Dipeptides : These introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures.[5][6]

  • Use of Backbone Protecting Groups (Hmb/Dmb) : Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) are attached to the backbone amide nitrogen, preventing hydrogen bond formation.[2][7]

  • Chaotropic Salts : Adding salts like LiCl or NaClO4 to the reaction can help break up secondary structures.[1][8]

  • Solvent Optimization : Using more polar solvents like N-Methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can improve solvation of the peptide chains.[2]

  • Elevated Temperatures : Performing synthesis at higher temperatures, often with microwave assistance, can disrupt hydrogen bonds and improve reaction kinetics.[2][9]

Q4: How do pseudoproline dipeptides work?

A4: Pseudoproline dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) that form a temporary, proline-like oxazolidine or thiazolidine ring.[6] This ring structure induces a cis-amide bond conformation, creating a "kink" in the peptide backbone that disrupts the intermolecular hydrogen bonding responsible for β-sheet formation and aggregation.[5][10] The native Ser, Thr, or Cys residue is regenerated during the final trifluoroacetic acid (TFA) cleavage.[11]

Q5: When should I consider using a Dmb-protected dipeptide?

A5: Dmb (2,4-dimethoxybenzyl) protected dipeptides are particularly useful for sequences containing Glycine (Gly), as pseudoprolines are limited to Ser, Thr, and Cys residues.[12] They are highly effective at preventing aggregation in Gly-rich sequences and can also prevent aspartimide formation at Asp-Gly sites.[12][13]

Specific FAQ: Use of "this compound"

Q6: Can "this compound" be used to prevent peptide aggregation?

A6: "this compound" is a non-proteinogenic, cyclic amino acid ester. While N-methylated and other sterically hindered amino acids can influence peptide conformation and, in some cases, reduce aggregation by disrupting secondary structures, this specific compound is not an established or documented agent for this purpose in SPPS.[14][15]

Hypothetical Evaluation: To evaluate its potential, a researcher would need to:

  • Synthesize the corresponding Fmoc-protected derivative of 1-aminocyclohexane-1-carboxylic acid.

  • Incorporate this building block into a known "difficult" peptide sequence that is prone to aggregation.

  • Compare the synthesis yield and purity of the modified peptide against a control synthesis without the modification, and ideally, against a synthesis using an established method like a pseudoproline dipeptide.

  • Analyze the conformational effects of incorporating this residue.

Given the lack of existing data, its use would be purely experimental. For reliable and predictable results, we recommend using the validated methods detailed in this guide.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution(s)
Positive Kaiser test after coupling On-resin aggregation is hindering access to the N-terminus.1. Improve Solvation : Switch from DMF to NMP or add up to 25% DMSO.[1][2] 2. Chaotropic Wash : Before coupling, wash the resin with 0.4 M LiCl in DMF, followed by thorough DMF washes to remove the salt.[3][8] 3. Elevated Temperature : Use a microwave synthesizer to perform the coupling at a higher temperature (e.g., 75°C).[9]
Resin shrinking or clumping Severe peptide aggregation causing the collapse of the resin matrix.1. Re-synthesis with Backbone Modification : The most reliable solution is to re-synthesize the peptide, strategically incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids.[5][7] 2. Resin Choice : For re-synthesis, use a low-loading resin (0.1-0.3 mmol/g) or a PEG-based resin (e.g., ChemMatrix®) to increase the distance between peptide chains.[8][11]
Low crude peptide yield and/or purity after cleavage Aggregation during synthesis led to a high proportion of deletion or truncated sequences.1. Review Synthesis Strategy : Analyze the sequence for aggregation-prone regions (e.g., stretches of hydrophobic residues).[3] 2. Proactive Prevention : Re-synthesize using a proactive anti-aggregation strategy from the start. Place pseudoproline dipeptides approximately every 5-6 residues and before hydrophobic regions.[5][16]
Incomplete cleavage of a pseudoproline ring Insufficient cleavage time or inappropriate scavenger cocktail, especially for thiazolidine-based pseudoprolines (from Cys).For oxazolidine-based pseudoprolines (from Ser/Thr), a standard TFA cleavage for 2-3 hours is usually sufficient. For thiazolidine-based pseudoprolines, cleavage times may need to be extended up to 6 hours.[10][17]

Quantitative Data: Efficacy of Anti-Aggregation Strategies

The following tables summarize the impact of incorporating aggregation-disrupting modifications on the synthesis of "difficult" peptide sequences.

Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of Liraglutide [17]

Synthesis StrategyCrude Purity (by HPLC)Key Observations
Standard Fmoc Synthesis (No Pseudoprolines)LowSignificant impurities, making purification challenging.
One Pseudoproline DipeptideImprovedNoticeable improvement in the purity of the desired product.
Two Pseudoproline DipeptidesHigherFurther reduction in impurities.
Three Pseudoproline DipeptidesHighestThe crude product is of much greater quality with fewer impurities close to the main peak.

Table 2: Comparison of Aggregation-Disrupting Strategies for Aβ 1-42 Synthesis [9]

StrategyCoupling ReagentsKey Outcome
Pseudoproline DipeptidesHBTU/HOBt/DIEACrude yield of 87% and purity of 67%.
High-Temperature SynthesisBOP/HOBt/NMM21-22% yield at 40-55°C.
Use of Anisole as Co-solventNot specifiedSubstantially improved purity and yield.

Experimental Protocols

Protocol 1: Manual Incorporation of a Pseudoproline Dipeptide[1][9]

This protocol describes the manual coupling of a pseudoproline dipeptide using a phosphonium/aminium activation method.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • TNBS or Kaiser test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

  • Add DIPEA to the solution and mix thoroughly to pre-activate for 2-5 minutes.

  • Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS or Kaiser test to confirm the absence of free primary amines. A negative result indicates successful coupling.

  • If the coupling is incomplete, extend the reaction time or repeat the coupling step.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: Manual Incorporation of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide[13][18]

This protocol is for incorporating a backbone-protected dipeptide to mitigate aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ala-(Dmb)Gly-OH dipeptide (3 equivalents)

  • Coupling reagent (e.g., DIC/HOBt or HATU/DIPEA)

  • Appropriate solvents (DMF, NMP, DCM)

  • Kaiser test reagents

Procedure:

  • Perform standard Fmoc deprotection on the peptide-resin.

  • In a separate vessel, dissolve the Fmoc-Ala-(Dmb)Gly-OH dipeptide (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal volume of DMF/DCM (2:1). Allow pre-activation for 10 minutes.

  • Alternatively, for HATU activation, dissolve the dipeptide (3 eq.) and HATU (3 eq.) in DMF, then add DIPEA (6 eq.).

  • Add the activated dipeptide solution to the deprotected peptide-resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 3: Chaotropic Salt Wash to Disrupt Aggregation[8]

This protocol can be used to disrupt existing aggregation before a difficult coupling step.

Materials:

  • Fmoc-deprotected peptide-resin (after standard DMF washes)

  • 0.8 M NaClO₄ or 0.4 M LiCl in DMF

  • DMF

Procedure:

  • Following Fmoc deprotection and standard DMF washes, add the chaotropic salt solution to the resin.

  • Agitate for 1-2 minutes. Repeat this wash once more.

  • Thoroughly wash the resin with DMF (at least 5 times) to completely remove the chaotropic salt, as residual salt can interfere with coupling reagents.

  • Proceed immediately with the standard amino acid coupling protocol.

Visualized Workflows and Mechanisms

Below are diagrams illustrating key concepts and workflows for overcoming peptide aggregation.

Peptide_Aggregation_Problem Start Growing Peptide Chains on Resin Aggregation Inter-chain H-Bonding (β-Sheet Formation) Start->Aggregation 'Difficult' Sequence (e.g., hydrophobic) Inaccessible N-Terminus Inaccessible & Poorly Solvated Aggregation->Inaccessible Incomplete_Coupling Incomplete Coupling Inaccessible->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection Inaccessible->Incomplete_Deprotection Low_Yield Low Yield & Purity (Deletion/Truncation) Incomplete_Coupling->Low_Yield Incomplete_Deprotection->Low_Yield

Caption: The logical flow of how peptide aggregation leads to poor synthesis outcomes.

Pseudoproline_Mechanism cluster_0 Standard Peptide Backbone cluster_1 Backbone with Pseudoproline Standard Trans-Amide Bond (Planar) H_Bonding Inter-chain H-Bonding Standard->H_Bonding Beta_Sheet β-Sheet Formation (Aggregation) H_Bonding->Beta_Sheet PsiPro Pseudoproline Dipeptide (Oxazolidine Ring) Cis_Amide Cis-Amide Bond ('Kink' in Backbone) PsiPro->Cis_Amide Disruption Disruption of H-Bonding Cis_Amide->Disruption Improved_Solvation Improved Solvation & Coupling Efficiency Disruption->Improved_Solvation SPPS_Troubleshooting_Workflow cluster_yes cluster_no node_rect node_rect Start Positive Kaiser Test (Incomplete Coupling?) Check_Aggregation Resin Shrinking? Start->Check_Aggregation Yes Yes Check_Aggregation:e->Yes:n Yes No No Check_Aggregation:w->No:n No Chaotropic_Wash Apply Chaotropic Salt Wash Recouple_Heat Recouple (Consider Microwave Heat) Chaotropic_Wash->Recouple_Heat Still_Fails Still Fails? Recouple_Heat->Still_Fails Resynthesize Re-synthesize with Pseudoproline or Dmb Still_Fails->Resynthesize Check_Reagents Check Reagents & Extend Coupling Time

References

"Methyl 1-aminocyclohexane-1-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 1-aminocyclohexane-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage and in experimental solutions?

A1: The stability of this compound, like other α-amino acid esters, is primarily influenced by pH, temperature, and the presence of enzymes. As a sterically hindered ester, it is relatively more stable than simple amino acid esters; however, degradation can still occur under certain conditions.

  • pH: The compound is most stable in a slightly acidic to neutral pH range. In strongly acidic or basic conditions, it is susceptible to hydrolysis. Basic conditions, in particular, can significantly accelerate the hydrolysis of the methyl ester group.

  • Temperature: Elevated temperatures can promote both chemical and enzymatic degradation. For long-term storage, it is advisable to keep the compound in a cool and dry place.

  • Enzymes: Esterases and some proteases can catalyze the hydrolysis of the ester bond. If working with biological samples or enzyme preparations, enzymatic degradation should be considered a potential pathway.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the methyl ester, which results in the formation of 1-aminocyclohexane-1-carboxylic acid and methanol. Under more forcing conditions, such as high heat, other degradation pathways may become relevant, potentially involving the amino group.

Q3: How can I monitor the stability of this compound in my experiments?

A3: The stability of the compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A stability-indicating method should be developed to separate the parent compound from its potential degradation products. Key steps include:

  • Developing an analytical method that provides good resolution between this compound and 1-aminocyclohexane-1-carboxylic acid.

  • Subjecting the compound to forced degradation conditions (e.g., acid, base, heat, oxidation) to generate degradation products and confirm the method's ability to separate them.

  • Regularly analyzing samples from your experiment to quantify the amount of the parent compound remaining over time.

Troubleshooting Guides

Issue 1: Unexpectedly low recovery of this compound in my assay.
  • Possible Cause 1: Hydrolysis due to pH.

    • Troubleshooting: Verify the pH of your experimental solutions. If the pH is alkaline, the ester is likely undergoing hydrolysis. Buffer your solution to a neutral or slightly acidic pH if the experimental conditions allow.

  • Possible Cause 2: Thermal degradation.

    • Troubleshooting: If your experiment involves elevated temperatures, consider the possibility of thermal degradation. Run a control experiment at a lower temperature to assess the impact of heat. If the compound is found to be thermolabile, minimize the exposure time to high temperatures.

  • Possible Cause 3: Enzymatic degradation.

    • Troubleshooting: If you are working with biological matrices (e.g., plasma, tissue homogenates), consider the presence of esterases. You can investigate this by adding an esterase inhibitor to a control sample to see if it prevents the degradation of your compound.

  • Possible Cause 4: Adsorption to labware.

    • Troubleshooting: Highly lipophilic compounds can sometimes adsorb to plastic surfaces. Try using silanized glass vials or different types of plasticware to see if recovery improves.

Issue 2: Appearance of an unexpected peak in my chromatogram during a stability study.
  • Possible Cause 1: Formation of 1-aminocyclohexane-1-carboxylic acid.

    • Troubleshooting: The most likely degradation product is the corresponding carboxylic acid. Synthesize or purchase a standard of 1-aminocyclohexane-1-carboxylic acid and compare its retention time with the unknown peak. Mass spectrometry can be used to confirm the identity of the peak.

  • Possible Cause 2: Impurity in the starting material.

    • Troubleshooting: Analyze a fresh sample of your this compound standard to ensure the unexpected peak is not an impurity present from the start.

  • Possible Cause 3: Reaction with a component of the formulation or medium.

    • Troubleshooting: If your experiment involves a complex matrix, consider the possibility of a reaction between your compound and another component. A systematic evaluation of the components may be necessary to identify the interacting partner.

Quantitative Data Summary

ConditionExpected StabilityPrimary Degradation PathwayPotential Degradation Products
Acidic (pH < 3) ModerateAcid-catalyzed hydrolysis1-aminocyclohexane-1-carboxylic acid, Methanol
Neutral (pH 6-8) HighMinimal hydrolysis-
Basic (pH > 9) LowBase-catalyzed hydrolysis (saponification)1-aminocyclohexane-1-carboxylate, Methanol
Elevated Temperature (>50°C) Moderate to LowThermal decomposition, accelerated hydrolysis1-aminocyclohexane-1-carboxylic acid, other minor products
Oxidative Stress (e.g., H₂O₂) HighGenerally stableMinor oxidation products possible at the amino group
Enzymatic (Esterases) Low to ModerateEnzymatic hydrolysis1-aminocyclohexane-1-carboxylic acid, Methanol

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 1 M HCl and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS or GC-MS) to identify and quantify the parent compound and any degradation products.

Visualizations

cluster_degradation Primary Degradation Pathways Methyl_1_aminocyclohexane_1_carboxylate This compound 1_aminocyclohexane_1_carboxylic_acid 1-aminocyclohexane-1-carboxylic acid Methyl_1_aminocyclohexane_1_carboxylate->1_aminocyclohexane_1_carboxylic_acid Hydrolysis (Acidic/Basic/Enzymatic) Methanol Methanol Methyl_1_aminocyclohexane_1_carboxylate->Methanol Hydrolysis

Caption: Primary degradation pathway of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare Stock Solution Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 1M NaOH, RT) Start->Base Thermal Thermal Stress (e.g., 80°C, solid) Start->Thermal Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Analysis Analyze by HPLC/GC Acid->Analysis Base->Analysis Thermal->Analysis Oxidative->Analysis End End: Identify Degradants Analysis->End

Troubleshooting low coupling efficiency of "Methyl 1-aminocyclohexane-1-carboxylate" in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low coupling efficiency of sterically hindered amino acids, specifically focusing on "Methyl 1-aminocyclohexane-1-carboxylate," an α,α-disubstituted amino acid.

Troubleshooting Guide

Low coupling efficiency of "this compound" is a common challenge in SPPS due to its significant steric hindrance.[1][2][3][4] This guide provides a systematic approach to troubleshoot and optimize your synthesis protocol.

Q1: My standard coupling protocol resulted in a positive Kaiser test, indicating incomplete coupling of this compound. What is the immediate course of action?

If a monitoring test like the Kaiser test indicates the presence of free primary amines after the initial coupling, the most direct first step is to perform a second coupling (double coupling).[5] This involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the Fmoc-deprotection of the newly added residue.

Q2: I performed a double coupling, but the Kaiser test is still positive. What are the next steps?

A persistently positive Kaiser test after double coupling suggests that steric hindrance is severely impeding the reaction under the current conditions. At this point, you have two primary options:

  • Capping Unreacted Amines: To prevent the formation of deletion sequences (peptides lacking the intended amino acid), it is crucial to cap the unreacted N-terminal amines.[4] This is typically done by acetylating the free amines with acetic anhydride. Capping renders these chains inert to further coupling steps.

  • Re-evaluate and Optimize Coupling Conditions: For future syntheses or if the current synthesis is at an early and non-critical stage, a more thorough optimization of the coupling protocol is necessary. This involves exploring more potent coupling reagents and adjusting reaction parameters.

Q3: Which coupling reagents are recommended for a highly hindered residue like this compound?

Standard carbodiimide reagents like DCC and DIC are often inefficient for sterically hindered amino acids.[4] It is highly recommended to switch to more powerful coupling reagents.[1][4] The choice of coupling reagent is a critical factor in overcoming the challenges posed by sterically demanding amino acids.[1]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are known for their high reactivity and are generally preferred for difficult couplings.[1][6][7] HATU is often considered one of the most effective reagents as it forms highly reactive OAt esters.[4] COMU is also a highly efficient option with the added benefits of safer handling and improved solubility.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[1][4] PyAOP, similar to HATU, generates highly reactive OAt esters.[4]

  • In Situ Amino Acid Fluoride Formation: Reagents like TFFH generate amino acid fluorides, which are particularly well-suited for the coupling of sterically hindered α,α-disubstituted amino acids.[6][8]

Q4: Beyond the choice of coupling reagent, what other reaction parameters can I optimize?

Optimizing the reaction environment can significantly improve coupling efficiency:

  • Increased Equivalents and Reaction Time: For difficult couplings, increasing the excess of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) and extending the reaction time (from 2 hours to several hours, or even overnight) can be beneficial.[5][9]

  • Elevated Temperature: Cautiously increasing the reaction temperature to a range of 30-50°C can enhance the reaction rate.[5] However, this should be done with care, as higher temperatures can increase the risk of side reactions, such as racemization.[5]

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent for SPPS. In cases of on-resin aggregation, which can hinder coupling, using a "magic mixture" of DCM/DMF/NMP (1:1:1) may improve solvation.[10]

  • Microwave-Assisted SPPS: The use of microwave energy can effectively drive difficult coupling reactions to completion in a shorter amount of time.[5][6]

Frequently Asked Questions (FAQs)

Q5: Why is this compound so difficult to couple?

This compound is an α,α-disubstituted amino acid.[2][3] The presence of two substituents on the α-carbon creates significant steric hindrance, which physically blocks the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support.[4][11] This steric clash slows down the kinetics of peptide bond formation, leading to incomplete reactions under standard conditions.[1][5]

Q6: Can I use standard coupling reagents like HBTU for this amino acid?

While HBTU is more potent than carbodiimides, for exceptionally hindered residues like α,α-disubstituted amino acids, even robust reagents like HBTU might not be sufficient to drive the reaction to completion.[1] Reagents that generate more reactive intermediates, such as HATU or PyAOP, are generally recommended for such challenging couplings.[1][4]

Q7: What is "capping" and when should I use it?

Capping is the process of blocking unreacted N-terminal amines on the peptide-resin to prevent them from reacting in subsequent coupling cycles.[4] This is typically achieved by acetylation with acetic anhydride. You should cap the unreacted amines after a failed coupling (e.g., a positive Kaiser test after a double coupling) to avoid the synthesis of deletion peptides, which can complicate the purification of the final product.[4]

Q8: Are there any alternatives to using potent coupling reagents?

While using highly reactive coupling reagents is the most common approach, another strategy involves the use of N-Carboxyanhydrides (NCAs) of the amino acid.[12] NCAs are highly reactive amino acid derivatives that can couple without the need for an additional coupling reagent, with carbon dioxide being the only byproduct.[12] This method offers high reactivity and is considered a "green chemistry" approach.[12]

Data Summary

The selection of a coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. The following table provides a comparative summary of commonly used coupling reagents for such challenging couplings.

Reagent ClassExample ReagentRelative ReactivityKey AdvantagesConsiderations
Phosphonium Salts PyBOPHighHigh efficiency, good solubility.[13]Byproduct of HMPA with original BOP reagent (PyBOP is a safer alternative).[13]
PyAOPVery HighHighly effective, especially for N-methylated and other sterically hindered residues.[1][4]Higher cost compared to some other reagents.
Aminium/Uronium Salts HBTU/TBTUHighWidely used, effective for many difficult couplings.[6]May be less effective than HATU for the most demanding couplings.[1]
HATUVery HighConsidered one of the most efficient reagents due to the formation of highly reactive OAt esters.[1][4]Higher cost.
COMUVery HighHigh coupling efficiency comparable to HATU, with improved safety (no explosive byproducts) and solubility.[6]Relatively newer reagent.
Other TFFHHighGenerates highly reactive amino acid fluorides in situ, ideal for α,α-disubstituted amino acids.[6][8]Requires careful handling.
Carbodiimides DIC/DCCLow to ModerateInexpensive and widely available.Generally inefficient for sterically hindered couplings, often leading to incomplete reactions.[4]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol describes a double coupling procedure to be implemented after an initial coupling attempt shows a positive Kaiser test.

  • Resin Preparation: Following the initial failed coupling, wash the resin thoroughly with DMF (3 x 1 min) to remove any residual reagents.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve the Fmoc-protected this compound (3 equivalents relative to the initial resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature.[1]

  • Second Coupling Reaction: Add the freshly prepared activation mixture to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: After the coupling time, perform a Kaiser test on a small sample of resin beads.

    • If the test is negative (yellow beads), the coupling is complete. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. Proceed with the synthesis.

    • If the test is still positive (blue/purple beads), proceed to the capping protocol.

Protocol 2: Capping of Unreacted Amines

This protocol is to be used when double coupling fails to drive the reaction to completion.

  • Resin Preparation: After the failed double coupling, wash the resin with DMF (3 x 1 min).

  • Capping Mixture Preparation: Prepare a capping solution of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF (e.g., 10:5:85 v/v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[4] This will acetylate any unreacted primary and secondary amines.[4]

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to ensure all capping reagents and byproducts are removed before proceeding to the next deprotection step.[4]

Visualizations

SPPS_Troubleshooting_Workflow start Start SPPS Cycle: Couple Methyl 1-aminocyclohexane-1-carboxylate kaiser_test1 Perform Kaiser Test start->kaiser_test1 coupling_complete Coupling Successful: Proceed to Next Cycle kaiser_test1->coupling_complete Negative double_coupling Perform Double Coupling (See Protocol 1) kaiser_test1->double_coupling Positive kaiser_test2 Perform Kaiser Test double_coupling->kaiser_test2 kaiser_test2->coupling_complete Negative capping Cap Unreacted Amines (See Protocol 2) kaiser_test2->capping Positive proceed_capped Proceed to Next Cycle (Deletion Sequence Capped) capping->proceed_capped

Caption: Troubleshooting workflow for incomplete coupling reactions.

SPPS_Logic_Diagram problem Low Coupling Efficiency of Sterically Hindered Amino Acid cause Primary Cause: Steric Hindrance problem->cause mitigation Mitigation Strategy: Capping Unreacted Amines problem->mitigation If coupling fails solution_reagents Solution 1: Use Potent Coupling Reagents cause->solution_reagents solution_conditions Solution 2: Optimize Reaction Conditions cause->solution_conditions reagent_examples e.g., HATU, PyAOP, COMU solution_reagents->reagent_examples outcome Improved Yield & Purity of Target Peptide solution_reagents->outcome condition_examples Double Coupling Increase Time/Temp Microwave SPPS solution_conditions->condition_examples solution_conditions->outcome mitigation->outcome

Caption: Logical relationship between problem, causes, and solutions.

References

Technical Support Center: Optimizing Derivatization of Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of Methyl 1-aminocyclohexane-1-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound, helping you identify and resolve potential problems in your experiments.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Reagent Degradation: The derivatizing agent (e.g., acyl chloride, isothiocyanate) may have degraded due to moisture.Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried before use.
Incorrect Stoichiometry: Molar ratio of reactants is not optimal.For acylation, a slight excess (1.1-1.5 equivalents) of the acylating agent is often beneficial. For Schiff base formation, a 1:1 to 1:1.2 molar ratio of the amine to the carbonyl compound is a good starting point.[1]
pH is Not Optimal: The reaction pH can significantly impact the nucleophilicity of the amine.For many reactions, maintaining a slightly basic pH (around 8-10) is crucial for deprotonating the amine and enhancing its reactivity.[1] However, excessively high pH can lead to side reactions.
Multiple Products/Side Reactions Di-acylation: In the case of acylation, the secondary amine formed initially can be further acylated.Use a controlled amount of the acylating agent and consider performing the reaction at a lower temperature to improve selectivity.
Hydrolysis of Ester: The methyl ester group can be hydrolyzed under harsh acidic or basic conditions.Use mild reaction conditions and avoid prolonged exposure to strong acids or bases. If necessary, protect the ester group prior to derivatization.
Polymerization (Schiff Base): Some aldehydes, particularly aliphatic ones, are prone to polymerization.Use aromatic aldehydes, which form more stable Schiff bases.[1] If using an aliphatic aldehyde, consider milder reaction conditions and shorter reaction times.
Difficulty in Product Isolation/Purification Product is Water-Soluble: The derivatized product may have significant solubility in water, leading to losses during aqueous work-up.After reaction completion, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the product remains in the aqueous layer, consider salting out with NaCl before extraction.
Emulsion Formation During Extraction: The presence of both polar and non-polar functionalities can lead to emulsion formation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Centrifugation can also be effective.
Co-elution During Chromatography: Product and impurities may have similar polarities, making separation by column chromatography challenging.Experiment with different solvent systems for chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Derivatization to a more non-polar compound can also alter chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The primary amino group of this compound is the main site for derivatization. Common reactions include:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress.[1] Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Staining with ninhydrin can be useful for visualizing the primary amine of the starting material, which will not stain after successful derivatization.

Q3: My this compound is in the hydrochloride salt form. Do I need to neutralize it before the reaction?

A3: Yes, it is highly recommended to neutralize the hydrochloride salt to the free amine before proceeding with the derivatization. This can be achieved by treating the salt with a base such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) in a suitable solvent. The presence of the hydrochloride salt will protonate the amine, rendering it non-nucleophilic and preventing the desired reaction.

Q4: What solvents are suitable for the derivatization of this compound?

A4: The choice of solvent depends on the specific reaction. For N-acylation, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. For Schiff base formation, alcohols such as methanol or ethanol are often employed to dissolve both the amine and the carbonyl compound.[2]

Q5: How does the stereochemistry of the cyclohexane ring affect the derivatization?

A5: The stereochemistry of the cyclohexane ring (cis or trans isomers of substituents) generally does not directly participate in the derivatization of the 1-amino group. However, the overall conformation of the ring might influence the accessibility of the amino group to bulky reagents, potentially affecting reaction rates. For most common derivatizations, this effect is minimal.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the synthesis of Methyl 1-(acetylamino)cyclohexane-1-carboxylate.

Materials:

  • This compound hydrochloride

  • Triethylamine (Et3N)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound hydrochloride (1.0 g, 5.16 mmol) in dichloromethane (20 mL) in a round-bottom flask, add triethylamine (0.79 mL, 5.68 mmol) dropwise at 0 °C (ice bath).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add acetic anhydride (0.54 mL, 5.68 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain Methyl 1-(acetylamino)cyclohexane-1-carboxylate.

Expected Yield: 85-95%

Protocol 2: Schiff Base Formation with Benzaldehyde

This protocol details the synthesis of Methyl 1-(benzylideneamino)cyclohexane-1-carboxylate.

Materials:

  • This compound

  • Benzaldehyde

  • Methanol

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of this compound (1.0 g, 6.36 mmol) in methanol (20 mL) in a round-bottom flask, add benzaldehyde (0.65 mL, 6.36 mmol).

  • Add activated 4 Å molecular sieves (approx. 2 g) to the reaction mixture to remove the water formed during the reaction.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the molecular sieves and wash them with a small amount of methanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude Schiff base.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Expected Yield: 70-90%

Visualizations

Experimental Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Amine HCl in DCM start->dissolve neutralize Neutralize with Et3N at 0 °C dissolve->neutralize add_anhydride Add Acetic Anhydride at 0 °C neutralize->add_anhydride react Stir at RT (2-4h) add_anhydride->react monitor Monitor by TLC react->monitor wash_bicarb Wash with NaHCO3 monitor->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO4) & Filter wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for the N-acylation of this compound.

Derivatization in Drug Development: Gabapentin Synthesis Analogue

The derivatization of cyclic amino acid precursors is a key step in the synthesis of various pharmaceuticals. For instance, derivatives of cyclohexane-based amino acids are central to the synthesis of Gabapentin, a widely used anticonvulsant and analgesic. The following diagram illustrates a conceptual workflow where derivatization plays a crucial role in modifying a starting material for further transformation into a drug molecule.

Drug_Development_Workflow cluster_synthesis Synthesis Pathway cluster_development Drug Development start_mol Cyclohexane Carboxylic Acid Derivative (e.g., this compound) derivatization Derivatization (e.g., N-protection, esterification) start_mol->derivatization Modify functional groups transformation Key Synthetic Transformations (e.g., Hofmann Rearrangement) derivatization->transformation Introduce new functionality api Active Pharmaceutical Ingredient (API) (e.g., Gabapentin) transformation->api Final API synthesis formulation Formulation api->formulation clinical_trials Clinical Trials formulation->clinical_trials approval Regulatory Approval clinical_trials->approval

Caption: Conceptual workflow of derivatization in pharmaceutical synthesis.

References

Technical Support Center: Purification of Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities from "Methyl 1-aminocyclohexane-1-carboxylate" preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. Two primary methods for synthesis are the Strecker synthesis followed by esterification, and direct esterification of 1-aminocyclohexane-1-carboxylic acid.

  • From Strecker Synthesis & Esterification:

    • Unreacted Starting Materials: Cyclohexanone.

    • Intermediates: 1-aminocyclohexane-1-carbonitrile.

    • Byproducts of Hydrolysis: 1-aminocyclohexane-1-carboxylic acid (unesterified starting material for the final step).

  • From Direct Esterification:

    • Unreacted Starting Material: 1-aminocyclohexane-1-carboxylic acid.

    • Byproducts from side reactions: Dimerization or polymerization products, especially if the reaction is heated for extended periods.

Q2: My final product is a salt (hydrochloride). How do I obtain the free amine form?

A2: To obtain the free amine from its hydrochloride salt, you can perform a basic workup. Dissolve the hydrochloride salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute potassium carbonate solution. This will neutralize the hydrochloric acid, leaving the free amine in the organic layer. After separation, the organic layer should be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent evaporated to yield the free amine.

Q3: I am having trouble with the purification of this polar amino ester by column chromatography. What can I do?

A3: The purification of polar amino compounds on silica gel can be challenging due to strong interactions between the basic amine and the acidic silica surface. This can lead to peak tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. Alternatively, using a different stationary phase, like alumina or amine-functionalized silica, can provide better results. For reversed-phase chromatography, adjusting the pH of the mobile phase to suppress the ionization of the amine can also improve separation.

Q4: Can I purify this compound by distillation?

A4: While distillation is a common purification technique for liquids, it may not be the most suitable method for this compound due to its relatively high boiling point and potential for thermal degradation, especially in the presence of impurities. Vacuum distillation could be an option, but care must be taken to avoid decomposition. For most laboratory-scale purifications, chromatography or recrystallization of a salt form is preferred.

Troubleshooting Guides

Issue 1: Low Purity of this compound after Synthesis
  • Possible Cause 1: Incomplete Reaction

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction has gone to completion. If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.

  • Possible Cause 2: Presence of Unreacted Starting Materials or Intermediates

    • Troubleshooting:

      • Unreacted Cyclohexanone: This can often be removed by a thorough aqueous workup, as it has some water solubility.

      • Unreacted 1-aminocyclohexane-1-carboxylic acid: This is a common impurity if the esterification step is incomplete. It can be removed by washing the organic solution of the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble salt.

      • 1-aminocyclohexane-1-carbonitrile (from Strecker synthesis): This intermediate can be hydrolyzed to the desired carboxylic acid by treatment with acid or base, followed by esterification. If it persists in the final product, careful purification by column chromatography may be necessary.

Issue 2: Difficulty in Removing Polar Impurities
  • Possible Cause: High Polarity of Impurities

    • Troubleshooting:

      • Acid-Base Extraction: Utilize the basicity of the amine product and the acidity of any carboxylic acid impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the desired amine into the aqueous phase as its salt. The organic layer will retain non-basic impurities. Then, basify the aqueous layer and extract the purified free amine back into an organic solvent.

      • Column Chromatography with Modified Eluent: As mentioned in the FAQs, use a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine in ethyl acetate/hexane) to reduce tailing and improve the separation of the basic product from polar impurities on silica gel.

Data Presentation

Table 1: Common Impurities and Their Characteristics

ImpurityChemical StructureMolecular Weight ( g/mol )Boiling Point (°C)Key Identifying Features
CyclohexanoneC₆H₁₀O98.14155Characteristic ketone peak in IR spectrum (~1710 cm⁻¹).
1-aminocyclohexane-1-carbonitrileC₇H₁₂N₂124.18DecomposesNitrile peak in IR spectrum (~2230 cm⁻¹).
1-aminocyclohexane-1-carboxylic acidC₇H₁₃NO₂143.18DecomposesZwitterionic, high melting point, soluble in water.

Table 2: Comparison of Purification Methods

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization (of hydrochloride salt) Differential solubility of the compound and impurities in a solvent at different temperatures.Can provide very high purity. Good for removing less soluble or more soluble impurities.Requires finding a suitable solvent system. Potential for product loss in the mother liquor.>99%
Column Chromatography (Silica Gel) Differential partitioning of compounds between a stationary phase and a mobile phase.Versatile, can separate a wide range of impurities.Can be time-consuming and require large volumes of solvent. Product may interact strongly with silica.95-99%
Acid-Base Extraction Exploits the acidic and basic properties of the compound and impurities for separation between aqueous and organic phases.Simple, fast, and effective for removing acidic or basic impurities.Not effective for removing neutral impurities.Variable, depends on the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: If your product is the free amine, dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Solvent Selection: To find a suitable recrystallization solvent, test the solubility of a small amount of the crude hydrochloride salt in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether.

  • Recrystallization Procedure: a. Dissolve the crude hydrochloride salt in a minimum amount of the chosen hot recrystallization solvent. b. If there are insoluble impurities, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature. d. For further crystallization, cool the solution in an ice bath. e. Collect the purified crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. To improve the separation of the basic amine, add a small amount of triethylamine (e.g., 0.5% v/v) to the eluent mixture.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Cyclohexanone, NH3, HCN or 1-Aminocyclohexane-1-carboxylic acid, Methanol) reaction Chemical Reaction (Strecker Synthesis & Esterification or Direct Esterification) start->reaction crude_product Crude this compound reaction->crude_product extraction Acid-Base Extraction crude_product->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification analysis Purity Assessment (NMR, GC-MS, etc.) extraction->analysis recrystallization Recrystallization (as HCl salt) chromatography->recrystallization Final Polishing chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurity_type Identify Impurity Type cluster_solution Select Purification Method start Crude Product Analysis Reveals Impurities acidic_impurity Acidic Impurity (e.g., Unreacted Carboxylic Acid) start->acidic_impurity basic_impurity Basic Impurity (e.g., Starting Amine) start->basic_impurity neutral_impurity Neutral Impurity (e.g., Unreacted Ketone) start->neutral_impurity base_wash Basic Wash (e.g., NaHCO3 solution) acidic_impurity->base_wash acid_wash Acidic Wash (e.g., dilute HCl) basic_impurity->acid_wash column Column Chromatography neutral_impurity->column end Purity Confirmed base_wash->end Pure Product acid_wash->end Pure Product column->end Pure Product

Caption: Troubleshooting logic for selecting a purification method based on impurity type.

Validation & Comparative

A Comparative Guide to Peptide Stability: The Role of Methyl 1-aminocyclohexane-1-carboxylate and Other Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of conformational constraints into peptide structures is a well-established strategy to enhance their metabolic stability, receptor affinity, and overall therapeutic potential. Cyclic amino acids, by restricting the rotational freedom of the peptide backbone, play a pivotal role in this endeavor. This guide provides a comparative overview of the impact of Methyl 1-aminocyclohexane-1-carboxylate and other cyclic amino acids on peptide stability, supported by structural insights and detailed experimental protocols to facilitate further research.

The Stability Advantage of Cyclic Amino Acids

Linear peptides are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic efficacy. This degradation is primarily initiated by the recognition of specific peptide sequences and their subsequent cleavage by enzymes. The incorporation of cyclic amino acids confers stability through several mechanisms:

  • Conformational Rigidity: The cyclic nature of these residues locks the peptide backbone into a more defined conformation. This rigidity can make it sterically difficult for proteases to access and bind to their cleavage sites.

  • Altered Bond Angles: The presence of a cyclic residue can alter the typical bond angles of the peptide backbone, further disrupting the precise geometry required for protease recognition and catalysis.

  • Protection from Exopeptidases: While cyclization of the entire peptide is the most effective way to block exopeptidases, the incorporation of bulky cyclic residues at the N- or C-termini can also provide some degree of steric hindrance.

Comparative Analysis of Cyclic Amino Acids

Direct quantitative, head-to-head comparisons of the proteolytic stability of peptides containing this compound versus other cyclic amino acids are limited in publicly available literature. However, we can infer relative stability based on the degree of conformational constraint each residue imposes on the peptide backbone.

Cyclic Amino AcidStructureKey Conformational FeaturesInferred Impact on Stability
This compound
The cyclohexane ring is a bulky, non-planar structure that significantly restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. The methyl ester adds to the steric bulk.High - The significant conformational restriction is expected to provide substantial protection against proteolytic degradation.1-Aminocyclohexane-1-carboxylic Acid (Ac6c) Similar to its methyl ester derivative, the cyclohexane ring imposes significant steric hindrance and conformational rigidity.High - The bulky cyclohexane ring is a strong promoter of stable secondary structures, which can shield cleavage sites.1-Aminocyclopentane-1-carboxylic Acid (Ac5c) The cyclopentane ring is less bulky than cyclohexane but still provides considerable conformational restriction compared to linear amino acids.Moderate to High - Offers a good balance of conformational constraint and synthetic accessibility.1-Aminocyclobutane-1-carboxylic Acid (Ac4c) The four-membered ring is more strained and less bulky, leading to a different set of preferred dihedral angles compared to larger rings.Moderate - The smaller ring size may offer less steric protection than larger cycloalkanes.(S)-2-Aminopiperidine-2-carboxylic Acid (L-Apc) As a proline analogue, it introduces a sharp turn in the peptide backbone. The six-membered ring provides significant rigidity.High - The defined turn structure can effectively disrupt protease recognition sequences.

Note: The images in the table are illustrative placeholders and do not represent the actual chemical structures.

Experimental Protocols

To facilitate direct comparative studies, the following detailed experimental protocols for peptide synthesis and stability assessment are provided.

Peptide Synthesis

Peptides incorporating this compound or other cyclic amino acids can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including the desired cyclic amino acids)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Proteolytic Stability Assay (In Vitro)

This protocol describes a general procedure for assessing peptide stability in the presence of a protease, such as trypsin.

Materials:

  • Purified synthetic peptides

  • Protease (e.g., Trypsin, chymotrypsin, or human serum)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • LC-MS system for analysis

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of each peptide in the assay buffer at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide stock solution to the assay buffer to a final concentration of 100 µg/mL.

    • Pre-incubate the solution at 37°C for 5 minutes.

  • Initiate Reaction: Add the protease to the peptide solution to a final concentration (e.g., 1:100 enzyme-to-substrate ratio by weight for trypsin).

  • Time Points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution (e.g., in a 1:1 ratio).

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the percentage of the intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide versus time. Calculate the half-life (t½) of each peptide under the assay conditions.

LC-MS Protocol for Peptide Quantification

Instrumentation:

  • A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • C18 reverse-phase column.

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Sample Preparation: Centrifuge the quenched reaction samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample onto the LC-MS system.

  • Chromatographic Separation: Elute the peptides using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and acquire data over a relevant m/z range.

  • Quantification: Integrate the peak area of the extracted ion chromatogram (EIC) corresponding to the m/z of the intact peptide for each time point. The percentage of remaining peptide can be calculated relative to the t=0 time point.

Visualizations

Chemical Structures of Representative Cyclic Amino Acids

G cluster_ac6c This compound cluster_ac5c 1-Aminocyclopentane-1-carboxylic Acid cluster_apc (S)-2-Aminopiperidine-2-carboxylic Acid ac6c ac6c ac5c ac5c apc apc

Caption: Representative structures of cyclic amino acids.

Experimental Workflow for Comparative Peptide Stability Assay

G cluster_synthesis Peptide Synthesis cluster_assay Proteolytic Stability Assay cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Incubation Incubate Peptides with Protease Characterization->Incubation Quenching Quench Reaction at Time Points Incubation->Quenching Analysis LC-MS Analysis Quenching->Analysis Quantification Quantify Intact Peptide Analysis->Quantification HalfLife Calculate Half-Life (t½) Quantification->HalfLife Comparison Compare Stability HalfLife->Comparison

Caption: Workflow for comparing the proteolytic stability of peptides.

Logical Relationship: How Cyclic Constraints Enhance Stability

G A Incorporate Cyclic Amino Acid B Increased Conformational Rigidity A->B C Steric Hindrance at Cleavage Site B->C D Altered Backbone Geometry B->D E Reduced Protease Recognition & Binding C->E D->E F Enhanced Proteolytic Stability E->F

Caption: Mechanism of stability enhancement by cyclic amino acids.

Conclusion

The incorporation of this compound and other cyclic amino acids is a powerful strategy for enhancing peptide stability. While direct quantitative comparative data is currently sparse, the structural and conformational effects of these modifications strongly suggest a significant improvement in resistance to proteolytic degradation. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and generate the quantitative data needed to guide the design of more stable and effective peptide-based therapeutics. Further research in this area will be critical for the continued development of next-generation peptide drugs.

A Comparative Analysis for Drug Discovery: Methyl 1-aminocyclohexane-1-carboxylate vs. Methyl 1-aminocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is a critical step in the design of novel therapeutics. Among the vast array of available scaffolds, conformationally constrained amino acids play a pivotal role in shaping the pharmacokinetic and pharmacodynamic properties of peptide-based drugs and other small molecules. This guide provides a detailed comparison of two such building blocks: Methyl 1-aminocyclohexane-1-carboxylate and Methyl 1-aminocyclopentane-1-carboxylate.

These two cyclic α-amino acid esters offer distinct conformational rigidities and lipophilicities stemming from their six- and five-membered ring structures, respectively. These differences can significantly influence peptide secondary structure, receptor binding affinity, and metabolic stability. This report presents a side-by-side look at their physicochemical properties, spectroscopic signatures, and applications, supported by established experimental protocols.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the ring size between the cyclohexane and cyclopentane derivatives lead to distinct physical and chemical properties. These are summarized below, primarily for the more commonly available hydrochloride salts.

PropertyThis compoundMethyl 1-aminocyclopentane-1-carboxylate
Molecular Formula C₈H₁₅NO₂ (Free Base)[1][2]C₇H₁₃NO₂ (Free Base)
Molecular Weight 157.21 g/mol (Free Base)[1][2]143.18 g/mol (Free Base)
Molecular Formula (HCl Salt) C₈H₁₆ClNO₂[3]C₇H₁₄ClNO₂
Molecular Weight (HCl Salt) 193.67 g/mol [3]179.64 g/mol
Physical Form (Free Base) Liquid[2]Data not readily available
Physical Form (HCl Salt) White to almost white crystal/powder[3]White to almost white crystal/powder
Melting Point (HCl Salt) Data not readily available~203 °C (decomposes)
Purity ≥97%[2]≥97%

The larger cyclohexyl ring imparts a greater molecular weight and likely a higher boiling point for the free base compared to its cyclopentyl counterpart. The difference in the melting points of their hydrochloride salts is also notable and reflects the variations in their crystal lattice energies.

Spectroscopic Data: Fingerprinting the Scaffolds

Predicted ¹H NMR Spectra
  • This compound: The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. The ten protons of the cyclohexane ring would appear as a series of broad, overlapping multiplets in the region of 1.2-2.0 ppm. The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • Methyl 1-aminocyclopentane-1-carboxylate: Similarly, a singlet for the methyl ester protons (-OCH₃) is expected around 3.7 ppm. The eight protons of the cyclopentane ring would also produce a series of multiplets, likely in the 1.5-2.2 ppm range. The amino group protons would present as a broad singlet.

Predicted ¹³C NMR Spectra
  • This compound: The carbonyl carbon of the ester would be observed downfield, around 175 ppm. The quaternary carbon attached to the amino and carboxyl groups would appear around 60 ppm. The methyl ester carbon would be around 52 ppm. The four distinct methylene carbons of the cyclohexane ring would show signals in the aliphatic region, typically between 20-40 ppm.

  • Methyl 1-aminocyclopentane-1-carboxylate: The carbonyl carbon is expected around 175 ppm, the quaternary carbon around 65 ppm, and the methyl ester carbon around 52 ppm. The methylene carbons of the cyclopentane ring would appear in the 25-40 ppm range.

Predicted IR Spectra

Both molecules would exhibit characteristic infrared absorption bands.

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration
N-H (amine)3300-3500Stretching (may be broad)
C-H (aliphatic)2850-3000Stretching
C=O (ester)1735-1750Stretching
C-O (ester)1150-1250Stretching
N-H (amine)1550-1650Bending

The primary differences in their IR spectra would be subtle variations in the fingerprint region (below 1500 cm⁻¹) arising from the different ring strains and symmetries of the cyclohexane and cyclopentane skeletons.

Experimental Protocols: Synthesis of the Core Scaffolds

The synthesis of these α-amino acid esters typically begins with the preparation of the parent α-aminocycloalkanecarboxylic acid. Two classical methods for this are the Bucherer-Bergs and the Strecker syntheses, starting from the corresponding cycloalkanone. The resulting amino acid is then esterified.

General Synthesis Workflow

Caption: General synthetic routes to methyl 1-aminocycloalkane-1-carboxylates.

Bucherer-Bergs Protocol Outline:

  • Hydantoin Formation: A mixture of the cycloalkanone (e.g., cyclohexanone), potassium cyanide, and ammonium carbonate in an aqueous ethanol solution is heated in a sealed vessel.

  • Hydrolysis: The resulting spirohydantoin is isolated and then hydrolyzed with a strong base (e.g., barium hydroxide) or acid to yield the desired 1-aminocycloalkanecarboxylic acid.

Strecker Synthesis Protocol Outline:

  • Aminonitrile Formation: The cycloalkanone is treated with ammonium chloride and potassium cyanide in an aqueous solution to form the corresponding α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to afford the 1-aminocycloalkanecarboxylic acid.

Esterification Protocol Outline:

  • The 1-aminocycloalkanecarboxylic acid is suspended in methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added.

  • The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography.

  • The product is isolated and purified, often as the hydrochloride salt.

Applications in Drug Development: The Role of Conformational Constraint

Both this compound and its cyclopentane analog serve as valuable building blocks for introducing conformational rigidity into peptides and small molecule drugs. This rigidity can have several beneficial effects.

The "Constrained Analog" Approach

ConformationalConstraint cluster_0 Flexible Peptide cluster_1 Constrained Peptide Flexible Multiple Low-Energy Conformations BuildingBlock Incorporate Cyclic Amino Acid (e.g., this compound or Methyl 1-aminocyclopentane-1-carboxylate) Flexible->BuildingBlock Receptor Target Receptor Flexible->Receptor Lower Binding Affinity Constrained Limited, Bioactive Conformation Constrained->Receptor Higher Binding Affinity (Lower Entropy Loss upon Binding) Outcome Outcome Constrained->Outcome Improved Selectivity & Metabolic Stability BuildingBlock->Constrained

Caption: Rationale for using constrained amino acids in peptide drug design.

  • Increased Receptor Affinity: By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity.

  • Enhanced Selectivity: A rigid conformation can improve selectivity for a specific receptor subtype by disfavoring binding to other receptors that require a different conformation.

  • Improved Metabolic Stability: The cyclic nature and the quaternary α-carbon of these amino acids can sterically hinder the action of proteases, thereby increasing the in vivo half-life of the peptide.

Comparative Performance:

  • This compound: The larger and more flexible cyclohexane ring can mimic different peptide turn structures. Its greater lipophilicity compared to the cyclopentane analog can enhance membrane permeability, a desirable trait for oral bioavailability.

  • Methyl 1-aminocyclopentane-1-carboxylate: The more rigid cyclopentane ring provides a higher degree of conformational constraint. This can be advantageous when a specific, well-defined turn is required for optimal receptor interaction.

Conclusion

The choice between this compound and Methyl 1-aminocyclopentane-1-carboxylate is a strategic one in drug design, contingent on the specific therapeutic target and desired properties of the final molecule. The cyclohexane derivative offers greater conformational sampling and lipophilicity, which may be beneficial for cell permeability and mimicking a broader range of peptide turns. In contrast, the cyclopentane analog provides a more rigid scaffold, ideal for locking a peptide into a highly specific bioactive conformation to maximize potency and selectivity. A thorough understanding of their comparative properties, as outlined in this guide, is essential for the rational design of next-generation therapeutics.

References

Validating the Structure of Methyl 1-aminocyclohexane-1-carboxylate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of "Methyl 1-aminocyclohexane-1-carboxylate" utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. By objectively comparing predicted spectral data with expected correlations from COSY, HSQC, and HMBC experiments, researchers can confidently confirm the molecular structure of this and similar small molecules. This document presents predicted ¹H and ¹³C NMR data, detailed experimental protocols, and a logical workflow for spectral analysis.

Predicted NMR Data for Structural Verification

Due to the absence of publicly available experimental NMR data for this compound, the following ¹H and ¹³C chemical shifts have been predicted using advanced computational algorithms. These values serve as a benchmark for comparison with experimentally acquired spectra.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-59.8
2, 6 (axial)CH₂1.9534.5
2, 6 (equatorial)CH₂1.6234.5
3, 5 (axial)CH₂1.4521.9
3, 5 (equatorial)CH₂1.5521.9
4 (axial)CH₂1.3025.4
4 (equatorial)CH₂1.5825.4
7C=O-176.5
8O-CH₃3.6852.3
-N-H₂2.1 (broad)-

Note: Predicted values are generated from computational models and may vary from experimental results. The chemical shifts of axial and equatorial protons on the same carbon are expected to be different due to the anisotropic effects of the cyclohexane ring.

Correlative Spectroscopy: Expected 2D NMR Cross-Peaks

The following tables outline the anticipated correlations in COSY, HSQC, and HMBC spectra, which are crucial for confirming the connectivity of the molecule.

Table 2: Expected ¹H-¹H COSY Correlations

Proton (ppm)Correlating Proton(s) (ppm)Connectivity
1.95 (H-2/6 ax)1.62 (H-2/6 eq), 1.45 (H-3/5 ax), 1.55 (H-3/5 eq)Geminal and vicinal coupling
1.62 (H-2/6 eq)1.95 (H-2/6 ax), 1.45 (H-3/5 ax), 1.55 (H-3/5 eq)Geminal and vicinal coupling
1.45 (H-3/5 ax)1.95 (H-2/6 ax), 1.62 (H-2/6 eq), 1.30 (H-4 ax), 1.58 (H-4 eq)Geminal and vicinal coupling
1.55 (H-3/5 eq)1.95 (H-2/6 ax), 1.62 (H-2/6 eq), 1.30 (H-4 ax), 1.58 (H-4 eq)Geminal and vicinal coupling
1.30 (H-4 ax)1.45 (H-3/5 ax), 1.55 (H-3/5 eq)Vicinal coupling
1.58 (H-4 eq)1.45 (H-3/5 ax), 1.55 (H-3/5 eq)Vicinal coupling

Table 3: Expected ¹H-¹³C HSQC Correlations

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Assignment
1.95, 1.6234.5C2/C6-H
1.45, 1.5521.9C3/C5-H
1.30, 1.5825.4C4-H
3.6852.3C8-H

Table 4: Expected ¹H-¹³C HMBC Long-Range Correlations

Proton (ppm)Correlating Carbon(s) (ppm)Number of Bonds
1.95, 1.62 (H-2/6)59.8 (C1), 21.9 (C3/5), 176.5 (C7)2, 2, 3
1.45, 1.55 (H-3/5)59.8 (C1), 34.5 (C2/6), 25.4 (C4)3, 2, 2
1.30, 1.58 (H-4)34.5 (C2/6), 21.9 (C3/5)3, 2
3.68 (H-8)176.5 (C7)2
2.1 (N-H₂)59.8 (C1), 34.5 (C2/6)2, 3

Experimental Protocols

Detailed methodologies for acquiring high-quality 2D NMR spectra are provided below. These are general guidelines and may require optimization based on the specific instrument and sample concentration.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any solid particles.

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: cosygpqf (or a similar gradient-selected, phase-sensitive sequence).

  • Acquisition Parameters:

    • Spectral Width (SW): Set to cover all proton signals (e.g., 0-10 ppm).

    • Number of Scans (NS): 2-8, should be a multiple of 2.

    • Dummy Scans (DS): 4.

    • Time Domain (TD): 2048 (F2) x 256 (F1).

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase correction is typically not required for magnitude-mode COSY, but phase-sensitive experiments will require manual phasing.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and carbons.

  • Pulse Program: hsqcedetgpsisp2.3 (or a similar edited, gradient-selected sequence to differentiate CH/CH₃ from CH₂ groups).

  • Acquisition Parameters:

    • Spectral Width (SW): F2 (¹H): 0-10 ppm; F1 (¹³C): 0-200 ppm.

    • Number of Scans (NS): 4-16, should be a multiple of 4.

    • Dummy Scans (DS): 16.

    • Time Domain (TD): 2048 (F2) x 256 (F1).

    • Relaxation Delay (d1): 1.5 seconds.

    • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase correction in both F2 and F1 dimensions.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations (typically 2-3 bonds) between protons and carbons.

  • Pulse Program: hmbcgplpndqf (or a similar gradient-selected sequence).

  • Acquisition Parameters:

    • Spectral Width (SW): F2 (¹H): 0-10 ppm; F1 (¹³C): 0-200 ppm.

    • Number of Scans (NS): 8-32, should be a multiple of 8.

    • Dummy Scans (DS): 16.

    • Time Domain (TD): 2048 (F2) x 512 (F1).

    • Relaxation Delay (d1): 1.5 seconds.

    • Long-range J(C,H) Coupling Constant: Optimized for an average of 8 Hz.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Magnitude mode processing is common, so phasing may not be necessary.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for utilizing 2D NMR data to validate the structure of this compound.

structural_validation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_validation Structural Validation oneD_H 1D ¹H NMR assign_protons Assign Proton Signals (Integration, Multiplicity) oneD_H->assign_protons oneD_C 1D ¹³C NMR assign_carbons Assign Carbon Signals (Chemical Shift) oneD_C->assign_carbons COSY ¹H-¹H COSY proton_connectivity Determine ¹H-¹H Connectivity (from COSY) COSY->proton_connectivity HSQC ¹H-¹³C HSQC direct_CH_correlation Identify Direct C-H Bonds (from HSQC) HSQC->direct_CH_correlation HMBC ¹H-¹³C HMBC long_range_correlation Identify Long-Range C-H Bonds (from HMBC) HMBC->long_range_correlation assign_protons->proton_connectivity assign_protons->direct_CH_correlation assign_carbons->direct_CH_correlation proton_connectivity->long_range_correlation direct_CH_correlation->long_range_correlation fragment_assembly Assemble Molecular Fragments long_range_correlation->fragment_assembly compare_predicted Compare with Predicted Data fragment_assembly->compare_predicted structure_confirmation Confirm Structure of This compound compare_predicted->structure_confirmation

Comparative Analysis of Methyl 1-aminocyclohexane-1-carboxylate Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on a wide range of "Methyl 1-aminocyclohexane-1-carboxylate" derivatives is limited in publicly available literature. This guide provides a comparative analysis based on structurally similar molecules, including other cyclohexane derivatives and cyclic amino acids, to offer insights into their potential biological activities. The data presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals in the rational design and evaluation of novel therapeutic agents based on the "this compound" scaffold.

Introduction

Cyclic amino acids and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their conformational rigidity and potential to mimic peptide secondary structures. "this compound" represents a core scaffold from which a diverse library of derivatives can be synthesized. These derivatives hold promise for a variety of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative overview of the biological performance of derivatives structurally related to "this compound" in key biological assays.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various cyclohexane and cyclic amino acid derivatives from published studies.

Table 1: Anticancer Activity of Cyclohexane Derivatives

The cytotoxic potential of various cyclohexane derivatives has been evaluated against several cancer cell lines using the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bicyclic Cyclohexenone Analogue 10Human Lung Carcinoma (A549)>100[1]
Bicyclic Cyclohexenone Analogue 11Human Lung Carcinoma (A549)~75[1]
Quinazoline Derivative with PiperazineHuman Lung Adenocarcinoma (A549)<10[2]
Quinazoline Derivative with PiperazineHuman Hepatocellular Carcinoma (HepG2)<10[2]
Quinazoline Derivative with PiperazineHuman Chronic Myelogenous Leukemia (K562)<10[2]
Quinazoline Derivative with PiperazineHuman Prostate Cancer (PC-3)<10[2]
Organoplatinum Compound 5aColon Cancer (Caco-2)43.16 µg/mL[3]
Organoplatinum Compound 5dColon Cancer (Caco-2)60.8 µg/mL[3]
Table 2: Antimicrobial Activity of Cyclohexane Derivatives

The antimicrobial efficacy of cyclohexane derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Cyclohexane Tosyloxyimine DerivativeEscherichia coli62.5[4]
Cyclohexane Tosyloxyimine DerivativePseudomonas aeruginosa62.5[4]
Cyclohexane Tosyloxyimine DerivativeAcinetobacter baumannii>62.5[4]
Cyclohexane Tosyloxyimine DerivativeKlebsiella pneumoniae>62.5[4]
Cyclohexane Tosyloxyimine DerivativeStaphylococcus aureus125[4]
Cyclohexane Tosyloxyimine DerivativeBacillus mesentericus125[4]
Cyclohexane Tosyloxyimine DerivativeBacillus subtilis125[4]
Cyclohexane Tosyloxyimine DerivativeCandida tropicalis62.5[4]
Cyclohexane Tosyloxyimine DerivativeCandida albicans250[4]
Cyclohexane Tosyloxyimine DerivativeCandida guilliermondii125[4]
N,N-dibenzyl-cyclohexane-1,2-diamineCandida albicansVariable[5]
N,N-dibenzyl-cyclohexane-1,2-diamineCandida glabrataVariable[5]
N,N-dibenzyl-cyclohexane-1,2-diamineGeotrichum candidumVariable[5]
Diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylateGram-negative bacteriaModerate Activity[6]
Diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylateGram-positive bacteriaResistant[6]
Diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylateCandida tropicalisSensitive[6]
Table 3: Anti-inflammatory Activity of Cyclic Amino Acid Derivatives

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory properties of compounds. The percentage of inhibition of edema is a key parameter.

Compound/DerivativeDosageInhibition of Paw Edema (%)Time Point (hours)Reference
L-isoleucineNot SpecifiedEffectiveNot Specified[7]
DL-isoleucineNot SpecifiedEffectiveNot Specified[7]
L-glutamineNot SpecifiedEffectiveNot Specified[7]
DL-tryptophanNot SpecifiedEffectiveNot Specified[7]
L-valineNot SpecifiedEffectiveNot Specified[7]
DL-valineNot SpecifiedEffectiveNot Specified[7]
L-methionineNot SpecifiedEffectiveNot Specified[7]
DL-methionineNot SpecifiedEffectiveNot Specified[7]
Lipophilic amino alcohol 4bNot SpecifiedSignificant ReductionNot Specified[8]
Pimaradienoic acid10 mg/kgSignificant Reduction1-5[9]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (derivatives of this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microplates

  • Spectrophotometer or McFarland standards

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to assess the acute anti-inflammatory activity of compounds. Carrageenan injection in the paw induces a localized inflammatory response characterized by edema.

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Plethysmometer or calipers

  • Vehicle for compound administration (e.g., saline, DMSO)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds to the animals via an appropriate route (e.g., oral, intraperitoneal) at a predetermined time before carrageenan injection. A control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage of inhibition of edema by the test compound is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

Signaling Pathway Diagram

NF_kappaB_Inhibition Proposed Inhibitory Mechanism on NF-κB Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Releases Ub_Proteasome Ubiquitin/ Proteasome Degradation IkB->Ub_Proteasome Leads to NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocates IkB_NF_kB IκB-NF-κB (Inactive) Derivative Cyclohexane Derivative Derivative->IKK_complex Inhibits DNA DNA NF_kB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by a cyclohexane derivative.

Experimental Workflow Diagram

MTT_Assay_Workflow Experimental Workflow for MTT Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds 3. Add serially diluted Test Compounds Incubate_24h->Add_Compounds Incubate_48h 4. Incubate for 48-72 hours Add_Compounds->Incubate_48h Add_MTT 5. Add MTT Reagent (Incubate 4 hours) Incubate_48h->Add_MTT Solubilize 6. Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 8. Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50

Caption: A generalized workflow for determining cell viability using the MTT assay.

References

Benchmarking the performance of "Methyl 1-aminocyclohexane-1-carboxylate" in inducing specific peptide conformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a powerful tool to sculpt peptide conformations and enhance therapeutic potential. This guide provides a comprehensive performance benchmark of Methyl 1-aminocyclohexane-1-carboxylate (Ac6c) in inducing specific peptide secondary structures, comparing it with other cyclic amino acid analogues. All experimental data is summarized for clarity, and detailed protocols for key analytical techniques are provided.

The inherent flexibility of peptides often limits their biological activity and metabolic stability. Introducing conformational constraints through cyclic amino acids can pre-organize the peptide backbone into bioactive conformations, such as β-turns and helices, leading to improved receptor binding and resistance to proteolytic degradation.[1] this compound, a derivative of 1-aminocyclohexanecarboxylic acid (Ac6c), is a notable member of this class of conformation-inducing agents.

Performance Comparison of Cyclic Amino Acids in Inducing β-Turn Conformations

The ability of cyclic amino acids to induce a β-turn, a common secondary structure motif crucial for molecular recognition, is a key performance indicator. The ring size of the cyclic amino acid directly influences the resulting backbone dihedral angles (φ and ψ) of the peptide. Here, we compare the performance of Ac6c with its smaller ring counterparts, 1-aminocyclopentane-1-carboxylic acid (Ac5c) and 1-aminocyclobutane-1-carboxylic acid (Ac4c), in a model tetrapeptide sequence.

Amino Acid ModifierRing SizePredominant ConformationKey NMR Observables (in CDCl3)Reference
This compound (Ac6c) 6-memberedType I/III β-turnStrong NOE between NH(i+3) and Hα(i+2), small ³J(NH,Hα) coupling constant for residue i+2[2]
1-aminocyclopentane-1-carboxylic acid (Ac5c) 5-memberedDistorted β-turn/random coilWeaker and fewer long-range NOEs compared to Ac6c, intermediate ³J(NH,Hα) values[3]
1-aminocyclobutane-1-carboxylic acid (Ac4c) 4-memberedRandom coilAbsence of significant long-range NOEs indicative of a defined turn structure[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Cyclic Amino Acids

A standard manual Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of peptides incorporating cyclic amino acids.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Ac6c-OH, Fmoc-Ac5c-OH, etc.)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve the purified peptide in a deuterated solvent (e.g., CDCl3 or DMSO-d6) to a concentration of 1-5 mM.

NMR Experiments:

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and general folding. Well-dispersed amide proton signals (typically between 7.0 and 9.0 ppm) are indicative of a structured peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to assign all proton resonances within a given amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. Key NOEs for a β-turn include the cross-peak between the amide proton of residue i+3 and the alpha-proton of residue i+2.

  • Temperature Coefficient Measurement: Measure the chemical shift of the amide protons as a function of temperature. Amide protons involved in intramolecular hydrogen bonds (which stabilize secondary structures) will show a smaller change in chemical shift with temperature (typically > -4.5 ppb/K) compared to solvent-exposed protons.

  • ³J(NH,Hα) Coupling Constant Measurement: The magnitude of the three-bond coupling constant between the amide proton and the alpha-proton is related to the φ dihedral angle by the Karplus equation. Small coupling constants (< 6 Hz) are often indicative of a helical or turn conformation.

Structure Calculation:

  • The distance restraints from NOESY/ROESY data and dihedral angle restraints from coupling constants are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of low-energy structures consistent with the experimental data.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Peptide Conformational Analysis

The following diagram illustrates the general workflow for synthesizing and analyzing the conformation of a peptide containing a cyclic amino acid.

G Workflow for Peptide Conformational Analysis cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (1D, TOCSY, NOESY) Characterization->NMR Purified Peptide CD Circular Dichroism Spectroscopy Characterization->CD Structure 3D Structure Determination NMR->Structure CD->Structure MD Molecular Dynamics Simulations MD->Structure

Caption: A general workflow for the synthesis and conformational analysis of modified peptides.

Modulation of Kinase Signaling Pathways by Constrained Peptides

Constrained peptides can act as potent and selective inhibitors of protein-protein interactions (PPIs) within signaling pathways. For example, a peptide designed to mimic a β-sheet conformation can disrupt the dimerization of receptor tyrosine kinases, thereby inhibiting downstream signaling.[4]

The following diagram illustrates a simplified signaling pathway where a constrained peptide inhibits receptor dimerization and subsequent activation of a kinase cascade.

G Inhibition of Kinase Signaling by a Constrained Peptide cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor1 Receptor Monomer 1 Dimer Receptor Dimer (Active) Receptor1->Dimer Dimerization Receptor2 Receptor Monomer 2 Receptor2->Dimer Dimerization Kinase1 Kinase A Dimer->Kinase1 Activates Ligand Ligand Ligand->Receptor1 Binds Ligand->Receptor2 Binds ConstrainedPeptide Constrained Peptide Inhibitor ConstrainedPeptide->Receptor1 Binds & Blocks ConstrainedPeptide->Receptor2 Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Promotes

References

A Comparative Guide to Constrained Amino Acid Alternatives for Methyl 1-aminocyclohexane-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the use of conformationally constrained amino acids is a cornerstone strategy for transforming peptides into viable therapeutics. These unique building blocks offer a powerful approach to modulate the pharmacological properties of peptides, enhancing their stability, permeability, and target affinity. Methyl 1-aminocyclohexane-1-carboxylate serves as a key exemplar of such a constrained amino acid, valued for its ability to impart rigidity and favorable metabolic profiles to peptide structures. This guide provides an objective comparison of this important molecule with its alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal constrained amino acid for their drug design endeavors.

Introduction to Constrained Amino Acids

Constrained amino acids are non-proteinogenic amino acid derivatives in which the rotation of the peptide backbone or side chains is restricted. This conformational rigidity can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and thus potentially increasing binding affinity. Furthermore, the unnatural structures of these amino acids can sterically hinder protease recognition, leading to significantly improved metabolic stability and a longer in vivo half-life.[1]

This compound, with its cyclohexane ring, is a widely used constrained amino acid that effectively restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This guide explores several classes of alternative constrained amino acids that offer a range of conformational constraints and physicochemical properties.

Alternative Constrained Amino Acids

A variety of cyclic and acyclic constrained amino acids have been developed as alternatives to this compound. These alternatives can be broadly categorized based on their ring size or the nature of their substitution.

1. Cycloalkane α-Amino Acids:

  • 1-Aminocyclopropane-1-carboxylic Acid (Ac3c): The smallest cyclic amino acid, imposing a very high degree of conformational restriction.[2]

  • 1-Aminocyclobutane-1-carboxylic Acid (Ac4c): Offers a different conformational profile compared to both cyclopropane and larger ring systems.[3]

  • 1-Aminocyclopentane-1-carboxylic Acid (Ac5c): Provides a balance of rigidity and flexibility that can be beneficial for optimizing peptide activity.

2. Constrained β- and γ-Amino Acids:

  • trans-2-Aminocyclohexanecarboxylic Acid: A β-amino acid that can induce helical secondary structures in peptides.[4]

  • Cyclic γ-Amino Acids: These can also promote the formation of specific secondary structures, such as helices, in peptides.

3. α,α-Disubstituted Amino Acids:

  • α-Aminoisobutyric Acid (Aib): A simple yet effective helix-inducing amino acid.

Comparative Performance Data

The selection of a constrained amino acid is often guided by its impact on key drug-like properties, including metabolic stability and cell permeability. The following tables summarize representative experimental data for peptides containing various constrained amino acids. It is important to note that the data presented is compiled from different studies and direct, head-to-head comparisons under identical conditions are limited.

Table 1: Metabolic Stability of Peptides Containing Constrained Amino Acids in Rat Liver Microsomes (RLM)

Peptide SequenceConstrained Amino AcidHalf-life (t½) in RLM (min)Source
[Ala-Leu -NMe-D-Leu-NMe-Leu-Leu-D-Pro]None (Leucine)High clearance[5][6]
[Ala-Cpa -NMe-D-Cpa-NMe-Cpa-Cpa-4,4-diF-D-Pro]Cyclopropyl-Ala (Cpa)>90% oral bioavailability[5][6][7]

Table 2: Cell Permeability of Peptides Containing Constrained Amino Acids

PeptideConstrained Amino AcidAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Source
D-Phe-D-Ala-D-Ser-OHD-amino acidsCaco-20.35 - 0.69[8]
L-Val-L-ValNoneCaco-20.18[8]
Cyclic hexapeptide 1NonePAMPA~6% Permeability[9]
N-methylated cyclic hexapeptide 15N-methylationPAMPA17% Permeability[9]
N-methylated cyclic hexapeptide 15N-methylationCaco-221[9]
Tetrapeptides with N-terminal Leu, Pro, Ile, Cys, Met, ValHydrophobic amino acidsCaco-2> 10[10]
Pentapeptides with N- or C-terminal TyrAromatic amino acidCaco-2~10[10]

Note: The data in these tables are intended to be illustrative of the general trends observed with the incorporation of constrained amino acids. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of constrained amino acids. Below are protocols for key in vitro assays used to evaluate metabolic stability and cell permeability.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][11][12]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Protocol:

  • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and microsomal protein to the desired concentration (e.g., 0.415 mg/mL).

  • Prepare the test compound working solution by diluting the stock solution in acetonitrile to an intermediate concentration (e.g., 125 µM). Further dilute to the final incubation concentration (e.g., 2 µM) with the incubation medium.

  • In a 96-well plate, add the test compound solution to the microsomal incubation medium.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

  • Incubate the plate at 37°C with shaking (e.g., 100 rpm).

  • At specified time points (e.g., 0, 7, 15, 25, and 40 minutes), stop the reaction by adding a quenching solution (e.g., 5 volumes of cold acetonitrile with an internal standard).

  • Centrifuge the plate to pellet the precipitated proteins (e.g., 5500 rpm for 5 minutes).

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Calculate the percentage of compound remaining at each time point, determine the elimination rate constant (k), half-life (t½ = 0.693/k), and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across the gastrointestinal tract.[3][13][14][15][16]

Materials:

  • PAMPA plate system (donor and acceptor plates with a filter membrane)

  • Lipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well UV plate for analysis

  • Plate reader

Protocol:

  • Prepare the artificial membrane by adding a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.

  • Prepare the acceptor solution by filling the wells of the acceptor plate with buffer (e.g., 300 µL of PBS with 5% DMSO).

  • Prepare the donor solution by diluting the test compound stock solution to the desired concentration (e.g., 10 µM) in buffer (e.g., PBS with 5% DMSO).

  • Add the donor solution to the wells of the donor plate (e.g., 150 µL).

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the artificial membrane is in contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours).

  • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Determine the concentration of the test compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the effective permeability (Pe) using the following formula: Pe (cm/s) = [ -ln(1 - [C]acceptor / [C]equilibrium) ] * V_D * V_A / ( (V_D + V_A) * A * t ) Where:

    • [C]acceptor is the concentration in the acceptor well.

    • [C]equilibrium is the theoretical equilibrium concentration.

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the surface area of the membrane.

    • t is the incubation time in seconds.

Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[17][18][19][20][21]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Test compound stock solution

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of Transwell inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).

  • Monolayer Differentiation: Culture the cells on the inserts for 21-28 days to allow for the formation of a confluent and differentiated monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use monolayers with TEER values above a certain threshold (e.g., >200 Ω·cm²).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A→B) Transport: Add the test compound solution (in transport buffer) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

  • Sampling and Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers. Analyze the concentration of the test compound using a validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: Calculate the efflux ratio (ER) as Papp(B→A) / Papp(A→B). An ER > 2 suggests the involvement of active efflux transporters.

Protease Inhibition Assay

This general protocol can be adapted to assess the stability of peptides containing constrained amino acids against specific proteases.[2][22][23]

Materials:

  • Test peptide containing the constrained amino acid

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Protease substrate (e.g., a fluorogenic or chromogenic peptide)

  • Assay buffer (specific to the protease)

  • Protease inhibitor mix (for control)

  • 96-well plate

  • Plate reader (fluorescence or absorbance)

Protocol:

  • Prepare solutions of the test peptide, protease, and substrate in the appropriate assay buffer.

  • In a 96-well plate, add the test peptide at various concentrations to the wells.

  • Add the protease solution to the wells containing the test peptide and incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for any inhibition to occur.

  • Initiate the enzymatic reaction by adding the protease substrate to all wells.

  • Immediately monitor the change in fluorescence or absorbance over time using a plate reader.

  • Include controls:

    • Enzyme activity control (protease + substrate, no inhibitor).

    • Substrate control (substrate only, no enzyme).

    • Positive inhibitor control (protease + substrate + known inhibitor).

  • Calculate the rate of substrate cleavage for each concentration of the test peptide.

  • Determine the percent inhibition and, if applicable, the IC₅₀ value of the test peptide.

Mandatory Visualizations

Signaling Pathway: G Protein-Coupled Receptor (GPCR) Activation by a Peptide Ligand

Peptides incorporating constrained amino acids are often designed to target G protein-coupled receptors (GPCRs) with high affinity and specificity. The conformational constraint can lock the peptide into a bioactive conformation that is optimal for receptor binding and activation.[4][24][25][26]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Ligand Peptide Ligand GPCR GPCR Peptide Ligand->GPCR 1. Binding G_Protein G Protein (αβγ) GPCR->G_Protein 2. Conformational Change & Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα subunit activates Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway activated by a peptide ligand.

Experimental Workflow for Comparing Constrained Amino Acids

The systematic evaluation of alternative constrained amino acids follows a logical progression from synthesis to in-depth biological characterization.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Selection Synthesis Synthesis of Peptides with Constrained Amino Acids Characterization Purity & Structural Analysis (HPLC, MS, NMR) Synthesis->Characterization Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Characterization->Metabolic_Stability Permeability Permeability Assays (PAMPA, Caco-2) Characterization->Permeability Protease_Stability Protease Inhibition Assay Characterization->Protease_Stability Binding_Affinity Receptor Binding Assay Characterization->Binding_Affinity Data_Comparison Comparative Data Analysis Metabolic_Stability->Data_Comparison Permeability->Data_Comparison Protease_Stability->Data_Comparison Binding_Affinity->Data_Comparison Lead_Selection Lead Candidate Selection Data_Comparison->Lead_Selection

Caption: Experimental workflow for the comparison and selection of constrained amino acids in peptide drug discovery.

Conclusion

The choice of a constrained amino acid is a critical decision in the design of peptide-based therapeutics. While this compound remains a valuable tool, a diverse array of alternatives offers a broader palette for fine-tuning the conformational and physicochemical properties of peptides. This guide has provided a comparative overview of these alternatives, supported by representative experimental data and detailed protocols for key assays. By systematically evaluating these building blocks, researchers can rationally design and develop novel peptide drugs with enhanced efficacy, stability, and bioavailability. The provided workflows and signaling pathway diagrams serve as a foundational resource for scientists and drug development professionals navigating the exciting and challenging field of constrained peptide therapeutics.

References

Methodological and Comparative Framework for Assessing Cross-Reactivity of Antibodies to Peptides Containing Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies of antibodies raised against synthetic peptides incorporating the unnatural amino acid, Methyl 1-aminocyclohexane-1-carboxylate (M-Ac6c). Given the increasing use of non-proteinogenic amino acids in peptide-based therapeutics and research tools, a thorough understanding of antibody specificity is critical for safety and efficacy.[1] This document outlines key experimental protocols, data presentation standards, and conceptual workflows to facilitate a robust comparison of antibody performance against relevant alternatives.

Introduction to Antibody Specificity and Unnatural Amino Acids

The inclusion of unnatural amino acids like this compound in peptide antigens can generate highly specific antibodies. However, the potential for cross-reactivity with structurally similar endogenous or exogenous molecules is a significant concern in the development of antibody-based reagents and therapeutics.[2] Cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally similar antigen.[2] This guide details a systematic approach to characterizing the specificity of antibodies targeting M-Ac6c-containing peptides.

Comparative Performance Data

A critical aspect of antibody validation is the quantitative assessment of its binding characteristics. The following table presents a hypothetical comparison of a lead monoclonal antibody (mAb-M-Ac6c) raised against a peptide containing M-Ac6c with a panel of alternative peptides and related compounds.

Table 1: Hypothetical Cross-Reactivity Profile of mAb-M-Ac6c

AnalyteStructureBinding Affinity (KD, nM)Percent Cross-Reactivity (%)
Immunizing Peptide Ac-Cys-Gly-M-Ac6c -Phe-Gly-NH21.2100
Alternative Peptide 1 Ac-Cys-Gly-Cyclohexylalanine -Phe-Gly-NH28500.14
Alternative Peptide 2 Ac-Cys-Gly-Aminocyclohexanecarboxylic acid -Phe-Gly-NH2>10,000<0.01
Alternative Peptide 3 Ac-Cys-Gly-Alanine -Phe-Gly-NH2>10,000<0.01
Free M-Ac6c This compound>10,000<0.01
Carrier Protein (KLH) Keyhole Limpet HemocyaninNot Detectable0

Percent Cross-Reactivity is calculated as (KD of Immunizing Peptide / KD of Analyte) x 100.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of antibody cross-reactivity.

Peptide Synthesis and Conjugation

Peptides for immunization and screening are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[3][4][5] The unnatural amino acid, Fmoc-M-Ac6c-OH, is incorporated at the desired position in the peptide sequence. For antibody production, the purified peptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance immunogenicity.[5]

Antibody Production (Hybridoma Technology)

Monoclonal antibodies are generated using standard hybridoma technology. Mice are immunized with the KLH-conjugated M-Ac6c peptide. Splenocytes from immunized mice are fused with myeloma cells to generate hybridomas, which are then screened for the production of antibodies that specifically bind to the unconjugated M-Ac6c peptide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Screening and Cross-Reactivity

Protocol:

  • Coating: 96-well microplates are coated with the immunizing peptide and a panel of alternative peptides (as listed in Table 1) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Plates are washed with PBS-T (Phosphate Buffered Saline with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.

  • Antibody Incubation: Hybridoma supernatants or purified monoclonal antibodies are serially diluted in blocking buffer and added to the wells. Plates are incubated for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added and incubated for 1 hour at room temperature.

  • Detection: Plates are washed, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Protocol:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated. The immunizing peptide and alternative analytes are immobilized on the chip surface.

  • Binding Analysis: A dilution series of the purified mAb-M-Ac6c is injected over the sensor chip surface. Association and dissociation are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Experimental and Logical Workflows

Diagrams are provided to clarify the experimental workflow and the logical relationships in assessing antibody specificity.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis with This compound Conjugation Conjugation to Carrier Protein (KLH) Peptide_Synthesis->Conjugation Immunization Animal Immunization Conjugation->Immunization Hybridoma Hybridoma Production and Selection Immunization->Hybridoma Screening Primary Screening (ELISA) against Immunizing Peptide Hybridoma->Screening Positive_Clones Identification of Positive Clones Screening->Positive_Clones Cross_Reactivity_ELISA Cross-Reactivity Screening (ELISA) against Alternative Peptides Positive_Clones->Cross_Reactivity_ELISA SPR_Analysis Binding Affinity Analysis (SPR) for Lead Candidates Positive_Clones->SPR_Analysis Final_Antibody Characterized Monoclonal Antibody Cross_Reactivity_ELISA->Final_Antibody SPR_Analysis->Final_Antibody

Caption: Workflow for the production and characterization of monoclonal antibodies.

Cross_Reactivity_Logic Antibody Antibody raised against Peptide-M-Ac6c Target_Peptide Immunizing Peptide (with M-Ac6c) Antibody->Target_Peptide Alternative_Peptide_1 Structurally Similar Unnatural Amino Acid Peptide Antibody->Alternative_Peptide_1 Alternative_Peptide_2 Natural Amino Acid Peptide Antibody->Alternative_Peptide_2 Free_Compound Free M-Ac6c Antibody->Free_Compound High_Affinity High Affinity Binding (Low KD) Target_Peptide->High_Affinity Low_Affinity Low/No Affinity Binding (High KD) Alternative_Peptide_1->Low_Affinity Alternative_Peptide_2->Low_Affinity Free_Compound->Low_Affinity

Caption: Logical framework for assessing antibody specificity and cross-reactivity.

Conclusion

The generation of antibodies to peptides containing unnatural amino acids requires a rigorous and systematic approach to characterization. By employing a combination of ELISA for high-throughput screening and SPR for precise affinity determination against a well-defined panel of alternative compounds, researchers can confidently establish the specificity and cross-reactivity profile of their antibodies. The methodologies and comparative frameworks presented in this guide provide a robust foundation for the development of high-quality antibody reagents for research and therapeutic applications.

References

Enhancing Peptide Stability: A Comparative Guide to the Incorporation of Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent instability in biological systems. Rapid degradation by proteases and swift clearance from circulation significantly limit their efficacy and bioavailability. To overcome these challenges, various chemical modifications are employed to enhance peptide stability. This guide provides a comparative overview of the potential stabilizing effects of incorporating the non-proteinogenic amino acid, Methyl 1-aminocyclohexane-1-carboxylate, into peptide backbones.

While direct comparative experimental data for peptides containing this compound is not extensively available in the current body of scientific literature, this guide will draw upon established principles of peptide chemistry and data from analogous structural modifications to provide a predictive comparison. We will explore the expected benefits of this modification in contrast to other common stability-enhancing strategies, such as the incorporation of D-amino acids and N-methylation.

The Promise of Cyclic Amino Acids for Enhanced Stability

The incorporation of cyclic amino acids like this compound introduces conformational rigidity to the peptide backbone. This structural constraint is hypothesized to confer stability through several mechanisms:

  • Steric Hindrance: The bulky cyclic structure can physically block the access of proteolytic enzymes to the adjacent peptide bonds, thereby slowing down degradation.

  • Conformational Shielding: By locking the peptide into a more defined three-dimensional structure, susceptible cleavage sites may be masked or oriented in a way that is unfavorable for enzymatic recognition.

  • Reduced Flexibility: A more rigid peptide is less likely to adopt the extended conformation often required for binding to the active site of proteases.

Comparative Analysis of Stability-Enhancing Modifications

To illustrate the potential impact of incorporating this compound, the following tables present a summary of quantitative data from studies on other relevant peptide modifications. It is crucial to note that these values are for illustrative purposes and the actual stability enhancement will be sequence-dependent.

Table 1: In Vitro Stability Comparison of Modified Peptides in Human Plasma

Modification StrategyExample PeptideHalf-life (t½) in Human PlasmaFold Increase in Stability (approx.)Reference
Unmodified (L-amino acids) Native Peptide Analog~ 5 - 30 minutes1xGeneral Knowledge
D-amino Acid Substitution D-Lys substituted peptide> 8 hours> 16x[1]
N-methylation N-Methyl-Lys substituted peptide~ 1.5 hours~ 3x[2]
Cyclic Amino Acid (Hypothetical) Peptide with this compoundPredicted to be significant N/A N/A

Table 2: In Vivo Pharmacokinetic Comparison of Modified Peptides

Modification StrategyExample PeptideIn Vivo Half-life (t½)Key OutcomeReference
Unmodified (L-amino acids) Native GnRH< 5 minutesRapid clearance[3][4]
D-amino Acid Substitution Octreotide (contains D-Phe and D-Trp)90 - 120 minutesSignificantly prolonged circulationGeneral Knowledge
N-methylation N-methylated peptide analogModerately increasedImproved metabolic stability[5]
Cyclic Amino Acid (Hypothetical) Peptide with this compoundPredicted to be prolonged N/A N/A

Experimental Protocols for Stability Assessment

To empirically determine the stability of a peptide containing this compound, the following experimental protocols are recommended.

In Vitro Plasma Stability Assay

This assay assesses the susceptibility of a peptide to degradation by proteases present in plasma.

1. Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).
  • Human or animal plasma (e.g., from a commercial source, with anticoagulant such as heparin).
  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).
  • Incubator (37°C).
  • Microcentrifuge.
  • HPLC or LC-MS system for analysis.

2. Procedure: a. Pre-warm an aliquot of plasma to 37°C. b. Spike the plasma with the test peptide to a final concentration of, for example, 10 µM. c. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture. d. Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic activity. e. Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins. f. Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method. g. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

In Vivo Pharmacokinetic Study in a Rodent Model

This study determines the pharmacokinetic profile, including the half-life, of a peptide after administration to a live animal.

1. Materials:

  • Test peptide formulated in a sterile vehicle (e.g., saline).
  • Male Sprague-Dawley rats (or other suitable rodent model).
  • Administration equipment (e.g., syringes, catheters for intravenous injection).
  • Blood collection supplies (e.g., heparinized tubes).
  • Centrifuge.
  • LC-MS/MS for bioanalysis.

2. Procedure: a. Acclimatize animals to the laboratory conditions. b. Administer the test peptide via a single intravenous (IV) bolus injection (e.g., into the tail vein). c. Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes, and 8, 12, 24 hours post-dose). d. Process the blood samples by centrifugation to obtain plasma. e. Store plasma samples at -80°C until analysis. f. Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method. g. Plot the plasma concentration of the peptide versus time and calculate pharmacokinetic parameters, including the elimination half-life (t½), using appropriate software.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the in vitro and in vivo stability assays.

InVitro_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide Test Peptide Stock Incubate Incubate at 37°C Peptide->Incubate Plasma Plasma Plasma->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench with TCA Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis HPLC or LC-MS Analysis Supernatant->Analysis Data Calculate Half-life (t½) Analysis->Data

In Vitro Plasma Stability Assay Workflow.

InVivo_Stability_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Plasma Preparation cluster_analysis Analysis Animal Rodent Model Dose IV Administration of Peptide Animal->Dose BloodCollection Collect Blood at Time Points Dose->BloodCollection Centrifuge Centrifuge Blood BloodCollection->Centrifuge Plasma Collect Plasma Centrifuge->Plasma Analysis LC-MS/MS Analysis Plasma->Analysis Data Calculate Pharmacokinetic Parameters Analysis->Data

In Vivo Pharmacokinetic Study Workflow.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the stability of therapeutic peptides. By introducing conformational rigidity, this modification is expected to provide significant protection against proteolytic degradation, leading to an extended in vitro and in vivo half-life. While direct comparative data is currently lacking, the principles of peptidomimetic design and the performance of other cyclic and constrained amino acids strongly suggest its potential. The experimental protocols outlined in this guide provide a clear framework for the empirical validation of the stability of peptides containing this novel building block, enabling researchers to make data-driven decisions in the development of next-generation peptide therapeutics.

References

Head-to-head comparison of synthetic routes for "Methyl 1-aminocyclohexane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. Methyl 1-aminocyclohexane-1-carboxylate, a valuable building block for various pharmaceuticals, can be synthesized through several pathways. This guide provides a detailed head-to-head comparison of two prominent methods: the Strecker synthesis and the Bucherer-Bergs reaction, both commencing from the readily available starting material, cyclohexanone.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route often depends on a variety of factors including yield, reaction conditions, availability of reagents, and ease of work-up. Below is a summary of the key quantitative data associated with the Strecker and Bucherer-Bergs routes for the synthesis of this compound.

ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Material CyclohexanoneCyclohexanone
Key Reagents Ammonium chloride, Sodium cyanideAmmonium carbonate, Potassium cyanide
Intermediate 1-aminocyclohexane-1-carbonitrile5,5-pentamethylenehydantoin
Overall Yield GoodGood to Excellent
Reaction Temperature Room temperature to moderate heatingModerate to high heating (60-100 °C)
Reaction Time Several hours to overnightSeveral hours
Key Advantages Milder initial reaction conditionsOften higher yields for the hydantoin intermediate
Key Disadvantages Hydrolysis of the nitrile can require harsh conditionsThe hydrolysis of the hydantoin can be slow and require high temperatures

Logical Workflow for Synthesis Route Selection

start Start: Need to Synthesize This compound decision Primary Synthesis Consideration start->decision strecker Strecker Synthesis decision->strecker Milder initial conditions preferred bucherer Bucherer-Bergs Reaction decision->bucherer Higher intermediate yield is critical esterification Esterification of 1-aminocyclohexane-1-carboxylic acid strecker->esterification bucherer->esterification product Final Product: This compound esterification->product

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Below are the detailed experimental procedures for the two-step synthesis of this compound via the Strecker and Bucherer-Bergs pathways.

Route 1: Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid. The amino acid is then esterified.[1][2]

Step 1: Synthesis of 1-aminocyclohexane-1-carbonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared.

  • Cyclohexanone (1.0 equivalent) is added to the ammonium chloride solution, followed by the addition of an aqueous solution of sodium cyanide (1.1 equivalents) dropwise at room temperature with vigorous stirring.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The product, 1-aminocyclohexane-1-carbonitrile, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis to 1-aminocyclohexane-1-carboxylic acid and Esterification

  • The crude 1-aminocyclohexane-1-carbonitrile is subjected to acidic hydrolysis by refluxing with a strong acid such as concentrated hydrochloric acid.[1][3]

  • After hydrolysis is complete, the solution is cooled and the precipitated 1-aminocyclohexane-1-carboxylic acid hydrochloride is collected by filtration.

  • For esterification, the amino acid hydrochloride (1.0 equivalent) is suspended in methanol.[4]

  • Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the resulting crude this compound hydrochloride is purified by recrystallization.

Route 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides a route to hydantoins from ketones, which can then be hydrolyzed to α-amino acids and subsequently esterified.[5][6]

Step 1: Synthesis of 5,5-pentamethylenehydantoin

  • In a pressure vessel, cyclohexanone (1.0 equivalent), ammonium carbonate (3.0 equivalents), and potassium cyanide (1.2 equivalents) are mixed in a solvent of ethanol and water.[7][8]

  • The mixture is heated to 60-70 °C with stirring for several hours.

  • Upon cooling, the 5,5-pentamethylenehydantoin product precipitates from the solution.

  • The solid is collected by filtration, washed with cold water, and dried.

Step 2: Hydrolysis to 1-aminocyclohexane-1-carboxylic acid and Esterification

  • The 5,5-pentamethylenehydantoin is hydrolyzed to 1-aminocyclohexane-1-carboxylic acid by heating with a strong base, such as a concentrated solution of barium hydroxide or sodium hydroxide, at elevated temperatures (typically >150 °C) in a sealed vessel.

  • After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the amino acid.

  • The 1-aminocyclohexane-1-carboxylic acid is collected by filtration.

  • The subsequent esterification to this compound is carried out following the same procedure as described in Step 2 of the Strecker synthesis.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical transformations in each synthetic route.

strecker_synthesis cyclohexanone Cyclohexanone aminonitrile 1-aminocyclohexane-1-carbonitrile cyclohexanone->aminonitrile NH4Cl, NaCN, H2O amino_acid 1-aminocyclohexane-1-carboxylic acid aminonitrile->amino_acid HCl, H2O, Heat methyl_ester This compound amino_acid->methyl_ester MeOH, SOCl2

Caption: Strecker synthesis pathway.

bucherer_bergs_reaction cyclohexanone Cyclohexanone hydantoin 5,5-pentamethylenehydantoin cyclohexanone->hydantoin (NH4)2CO3, KCN, EtOH/H2O, Heat amino_acid 1-aminocyclohexane-1-carboxylic acid hydantoin->amino_acid NaOH or Ba(OH)2, H2O, Heat methyl_ester This compound amino_acid->methyl_ester MeOH, SOCl2

Caption: Bucherer-Bergs reaction pathway.

References

Safety Operating Guide

Proper Disposal of Methyl 1-Aminocyclohexane-1-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of methyl 1-aminocyclohexane-1-carboxylate (CAS No. 4507-57-7). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

This compound is a liquid that should be handled with care.[1] The hydrochloride salt of this compound is known to be harmful if swallowed, and it can cause skin and eye irritation, as well as potential respiratory irritation.[2] Although the health hazards of the free base have not been fully investigated, it is prudent to treat it as a potential irritant that may be harmful by ingestion or inhalation.[3]

Immediate Safety and Handling

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

In the event of exposure, the following first aid measures should be taken:

  • After eye contact: Immediately flush with plenty of water.

  • After skin contact: Wash the affected area with soap and water.

  • If inhaled: Move the individual to fresh air.

  • If swallowed: Rinse the mouth with water.

In all cases of exposure, seek medical attention.

Disposal Plan: Operational and Logistical Procedures

The primary recommended method for the disposal of this compound is through incineration.[3][4] This should be carried out by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular laboratory trash.[4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • If mixing with a combustible solvent for incineration, ensure the solvent is compatible.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the full chemical name and any other required information to the disposal service.

  • Contaminated Materials:

    • Any materials, such as gloves, absorbent pads, or containers that have come into contact with this compound, should be disposed of as hazardous waste.[4] These items should be collected in a sealed bag or container and disposed of along with the chemical waste.

Quantitative Data Summary

ParameterValueSource
CAS Number4507-57-7[1]
Molecular FormulaC8H15NO2[1]
Physical FormLiquid[1]
Purity97%[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: This compound Waste Generated B Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Collect Waste in a Labeled, Sealed Container B->C D Is the waste mixed with a combustible solvent? C->D E Mix with a compatible combustible solvent D->E No F Step 3: Store in a Cool, Dry, Well-Ventilated Area D->F Yes E->F G Step 4: Contact Licensed Waste Disposal Service F->G H End: Proper Disposal via Chemical Incineration G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 1-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Methyl 1-aminocyclohexane-1-carboxylate (CAS No: 4507-57-7). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety Concerns

This compound and its salts are considered hazardous. The hydrochloride salt is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Due to its chemical structure as a cyclic amine and an ester, it should be handled with care, assuming the base compound shares these hazardous properties.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This guidance is based on standard laboratory practices for similar chemical compounds.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required for protection against liquid splashes and chemical vapors.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][4] It is crucial to inspect gloves prior to use and to employ proper glove removal technique to avoid skin contact.[5]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required. For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
Respiratory Protection Fume HoodAll handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and for maintaining the integrity of the compound.

  • Preparation : Before handling, ensure that a risk assessment has been conducted.[7] All personnel must be trained on the specific hazards and handling procedures for this compound. The work area should be clean and uncluttered.[8]

  • Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[5][7] The container should be tightly sealed and clearly labeled.[7]

  • Handling :

    • Always wear the appropriate PPE as detailed in the table above.

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Avoid direct contact with the skin, eyes, and clothing.[9]

    • Use mechanical pipetting aids; never use mouth suction.[10]

    • Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.[11]

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[12]

    • Do not allow the chemical to enter drains.[5]

  • First Aid Measures :

    • If inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

    • In case of skin contact : Wash off with soap and plenty of water. Consult a physician.[5]

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • If swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not pour down the drain.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be collected in a designated, sealed, and labeled hazardous waste container for disposal.[3]

  • Containers : Dispose of the container as unused product.[5]

Consult with your institution's environmental health and safety department for specific disposal guidelines to ensure compliance with local, state, and federal regulations.[13]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_training Personnel Training prep_risk->prep_training prep_area Prepare Work Area prep_training->prep_area handle_ppe Don Appropriate PPE prep_area->handle_ppe handle_hood Work in Fume Hood handle_ppe->handle_hood handle_chemical Handle Chemical handle_hood->handle_chemical cleanup_decon Decontaminate Work Area handle_chemical->cleanup_decon emergency_spill Spill Response handle_chemical->emergency_spill Spill Occurs emergency_first_aid First Aid handle_chemical->emergency_first_aid Exposure Occurs cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste cleanup_waste->cleanup_disposal emergency_spill->cleanup_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-aminocyclohexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-aminocyclohexane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.